molecular formula C10H7NO2 B113261 2-Hydroxyquinoline-3-carbaldehyde CAS No. 91301-03-0

2-Hydroxyquinoline-3-carbaldehyde

Cat. No.: B113261
CAS No.: 91301-03-0
M. Wt: 173.17 g/mol
InChI Key: VWHKEYXRRNSJTN-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKEYXRRNSJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343371
Record name 2-hydroxyquinoline-3-carbaldehyde
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91301-03-0
Record name 2-hydroxyquinoline-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyquinoline-3-carbaldehyde
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Foundational & Exploratory

physicochemical properties of 2-hydroxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Hydroxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its tautomeric name 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a heterocyclic aromatic aldehyde. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[1][2] The presence of both a reactive aldehyde group and a hydroxyl group (in its enol form) or an amide group (in its keto form) makes this molecule a versatile building block for the synthesis of more complex derivatives and metal complexes.

This document provides a comprehensive overview of the known physicochemical properties, spectroscopic characteristics, and relevant experimental protocols for this compound. It also explores its biological activities, focusing on its potential as an anticancer agent.

Physicochemical Properties

The fundamental are summarized in Table 1. The compound exists predominantly in the 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (lactam) form in polar solvents.[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name 2-oxo-1H-quinoline-3-carbaldehyde[4]
Synonyms 2-hydroxyquinoline-3-carboxaldehyde, 3-formyl-2-quinolone[4][5]
CAS Number 91301-03-0[4][6]
Molecular Formula C₁₀H₇NO₂[4][6]
Molecular Weight 173.17 g/mol [4][7]
Appearance Yellow powder (typical)[8]
Melting Point Data not consistently available
Boiling Point 434.9 °C (Predicted)[7]
Flash Point 280 °C (Predicted)[7]

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on its functional groups and data from closely related analogs.[9][10]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aldehydic Proton (CHO)δ 10.0 - 10.6 ppm (singlet)
Aromatic Protonsδ 7.0 - 8.5 ppm (multiplets)
N-H Protonδ 11.5 - 12.5 ppm (broad singlet)
¹³C NMR Carbonyl Carbon (C=O, aldehyde)δ 190 - 195 ppm
Carbonyl Carbon (C=O, lactam)δ 160 - 165 ppm
Aromatic Carbonsδ 115 - 145 ppm
IR Spectroscopy N-H Stretch (lactam)3100 - 3300 cm⁻¹ (broad)
C-H Stretch (aldehyde)2720 - 2880 cm⁻¹ (often two weak bands)
C=O Stretch (aldehyde)1680 - 1700 cm⁻¹ (strong)
C=O Stretch (lactam)1640 - 1670 cm⁻¹ (strong)
C=C Stretch (aromatic)1450 - 1600 cm⁻¹
UV-Vis π → π* transitionsλmax ~270-350 nm in polar solvents

Experimental Protocols

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process starting from acetanilide. The first step involves the Vilsmeier-Haack reaction to form the 2-chloroquinoline-3-carbaldehyde intermediate, followed by acidic hydrolysis to yield the final product.[11][12]

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction) [12]

  • To a flask cooled to 0-5 °C, add N,N-Dimethylformamide (DMF, 34.65 mmol).

  • Slowly add phosphorus oxychloride (POCl₃, 98.28 mmol) dropwise while maintaining the temperature. Stir for 5 minutes.

  • Add acetanilide (10.37 mmol) portion-wise to the mixture.

  • Heat the resulting solution to 75-80 °C for 8 hours.

  • After cooling to room temperature, pour the reaction mixture into crushed ice with vigorous stirring.

  • Filter the pale yellow precipitate, wash thoroughly with water, and dry.

  • The crude 2-chloroquinoline-3-carbaldehyde can be recrystallized from ethyl acetate.

Step 2: Synthesis of this compound (Hydrolysis) [11]

  • Place the 2-chloroquinoline-3-carbaldehyde (0.01 mol) from Step 1 into a 250 mL beaker.

  • Add a solution of 4 M Hydrochloric Acid (HCl, 35 mL).

  • Subject the mixture to microwave irradiation (e.g., 120 W) for approximately 6 minutes.

  • Allow the beaker to cool to room temperature, during which a yellow solid will precipitate.

  • Pour the contents into a beaker containing 100 g of crushed ice.

  • Filter the solid, wash with water, dry, and recrystallize from glacial acetic acid to yield pure this compound.

G Diagram 1: Synthesis Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Hydrolysis acetanilide Acetanilide vilsmeier Vilsmeier Reagent (POCl3 / DMF) acetanilide->vilsmeier 1. React with intermediate 2-Chloroquinoline- 3-carbaldehyde vilsmeier->intermediate 2. Heat (75-80°C) hydrolysis 4M HCl Microwave (120W) intermediate->hydrolysis 3. Acid Hydrolysis product 2-Hydroxyquinoline- 3-carbaldehyde hydrolysis->product 4. Purify G Diagram 2: General Spectroscopic Analysis Workflow cluster_nmr NMR Analysis cluster_ir FT-IR Analysis cluster_uv UV-Vis Analysis start Purified Sample prep_nmr Dissolve in DMSO-d6 start->prep_nmr prep_ir Prepare KBr Pellet or use ATR start->prep_ir prep_uv Prepare Dilute Solution in Ethanol start->prep_uv acq_nmr Acquire 1H & 13C Spectra (≥400 MHz) prep_nmr->acq_nmr data_nmr NMR Data acq_nmr->data_nmr acq_ir Acquire Spectrum (4000-400 cm-1) prep_ir->acq_ir data_ir IR Spectrum acq_ir->data_ir acq_uv Acquire Spectrum (200-600 nm) prep_uv->acq_uv data_uv UV-Vis Spectrum acq_uv->data_uv G Diagram 3: Potential Apoptotic Pathway for 2-Oxo-Quinoline Derivatives drug 2-Oxo-Quinoline Derivative stress Cellular Stress drug->stress bax BAX (Pro-apoptotic) stress->bax bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 mito Mitochondrion bax->mito Permeabilizes Membrane bcl2->mito Inhibits cytc Cytochrome C Release mito->cytc apoptosome Apoptosome Formation cytc->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 active_cas3 Active Caspase-3 (Executioner) active_cas9->active_cas3 Activates cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis Cleaves Cellular Substrates

References

An In-depth Technical Guide to 2-hydroxyquinoline-3-carbaldehyde (CAS: 91301-03-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxyquinoline-3-carbaldehyde (CAS: 91301-03-0), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic data, synthesis methodologies, and known biological activities, with a focus on its role as a potential anticancer agent. Experimental protocols for its synthesis are provided, along with visualizations of the synthetic workflow and its putative mechanism of action related to the induction of apoptosis via inhibition of the STAT3 signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and cancer biology.

Physicochemical Properties

This compound, also known as 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a solid organic compound. Its fundamental physicochemical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported values for melting and boiling points in the literature, which may be attributed to different experimental conditions or sample purity.

PropertyValueSource(s)
CAS Number 91301-03-0[1]
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
IUPAC Name 2-oxo-1H-quinoline-3-carbaldehyde[1]
Synonyms 2-hydroxy-3-formylquinoline, 3-formyl-2-quinolone, 3-formylcarbostyril[1]
Melting Point >250 °CN/A
Boiling Point 434.9 °C (Predicted)
Flash Point 280 °C (Predicted)
Appearance SolidN/A
Purity 95% - 97% (Commercially available)N/A

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The major fragmentation peaks observed are listed below, which can be useful for structural elucidation.

m/zPutative Fragment
173[M]⁺ (Molecular Ion)
145[M-CO]⁺
117[M-CO-CO]⁺ or [C₈H₇N]⁺
91[C₇H₇]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. However, for the related precursor, 2-chloroquinoline-3-carbaldehyde, the following ¹H NMR data has been reported (300 MHz, CDCl₃): δ 10.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H, H-8), 8.03 (d, 1H, H-5), 7.99 (t, 1H, H-6), 7.74 (t, 1H, H-7). Upon hydrolysis to this compound, shifts in the aromatic region and the disappearance of the chloro-substituent's electronic effect would be expected.

Infrared (IR) Spectroscopy

Specific IR absorption frequencies for this compound are not detailed in the available literature. However, characteristic peaks would be expected for the following functional groups: a broad O-H stretch for the hydroxyl group (or N-H stretch for the quinolone tautomer) typically in the region of 3400-2400 cm⁻¹, a strong C=O stretch for the quinolone carbonyl and the aldehyde carbonyl around 1700-1650 cm⁻¹, and C-H stretches for the aromatic and aldehyde protons.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from acetanilide. The first step involves the formation of 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction, followed by hydrolysis to the desired product.

Synthesis_Workflow Acetanilide Acetanilide Step1 Step 1: Vilsmeier-Haack Reaction Acetanilide->Step1 Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Step1 Precursor 2-Chloroquinoline-3-carbaldehyde Step1->Precursor Step2 Step 2: Hydrolysis Precursor->Step2 Hydrolysis_Reagents Acetic Acid / Sodium Acetate (Microwave) Hydrolysis_Reagents->Step2 Final_Product This compound Step2->Final_Product

Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol describes the synthesis of the key intermediate, 2-chloroquinoline-3-carbaldehyde, from acetanilide.

Materials:

  • Acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 4-5 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10 °C.

  • To this Vilsmeier reagent, add acetanilide (1 equivalent) portion-wise.

  • After the addition is complete, heat the reaction mixture at 70-80 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate of 2-chloroquinoline-3-carbaldehyde will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethyl acetate.

Experimental Protocol: Synthesis of this compound (Hydrolysis)

This protocol outlines the conversion of 2-chloroquinoline-3-carbaldehyde to the final product.

Materials:

  • 2-chloroquinoline-3-carbaldehyde

  • Glacial acetic acid

  • Sodium acetate

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chloroquinoline-3-carbaldehyde (1 equivalent), sodium acetate (as a base), and glacial acetic acid (as the solvent).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 320 W) and temperature for a short period (typically a few minutes). The reaction should be monitored for completion by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid this compound by vacuum filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, particularly as an antioxidant and an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines. While the precise mechanism of action for this specific compound is still under investigation, studies on related quinoline and quinolinone derivatives suggest that it may exert its effects through the inhibition of key signaling pathways involved in cell survival and proliferation.

One of the prominent proposed mechanisms is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers and promotes tumor cell proliferation, survival, and angiogenesis.

Apoptosis_Pathway cluster_inhibition Inhibition by this compound cluster_stat3_pathway STAT3 Signaling Pathway cluster_downstream Downstream Effects HQ3C This compound pSTAT3 p-STAT3 (Dimerization) HQ3C->pSTAT3 Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Bcl2 Bcl-2 (Anti-apoptotic) Nucleus->Bcl2 Transcription↓ Bax Bax (Pro-apoptotic) Nucleus->Bax Transcription↑ Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed mechanism of apoptosis induction.

The proposed mechanism involves the following steps:

  • Inhibition of STAT3 Phosphorylation: this compound is hypothesized to inhibit the phosphorylation and subsequent dimerization of STAT3.

  • Inhibition of Nuclear Translocation: By preventing dimerization, the compound blocks the translocation of activated STAT3 into the nucleus.

  • Downregulation of Anti-Apoptotic Proteins: In the nucleus, STAT3 normally promotes the transcription of anti-apoptotic genes such as Bcl-2. Inhibition of STAT3 leads to a decrease in the expression of these proteins.

  • Upregulation of Pro-Apoptotic Proteins: Conversely, the inhibition of STAT3 may lead to an upregulation of pro-apoptotic proteins like Bax.

  • Activation of the Caspase Cascade: The resulting shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptosis pathway, initiated by the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.

Applications and Future Perspectives

The unique structural features of this compound, combined with its demonstrated biological activities, make it a promising scaffold for the development of novel therapeutic agents. Its ability to induce apoptosis in cancer cells, potentially through the inhibition of the STAT3 pathway, warrants further investigation and optimization.

Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify compounds with enhanced potency and selectivity.

  • In Vivo Efficacy Studies: Assessing the anticancer activity of promising derivatives in preclinical animal models.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of lead compounds to determine their suitability for further development.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for the development of new anticancer therapies. This technical guide has provided a comprehensive summary of its chemical, physical, and biological properties, along with detailed synthetic protocols. The proposed mechanism of action, involving the inhibition of the STAT3 signaling pathway, offers a rational basis for its further development as a therapeutic agent. It is hoped that this guide will serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.

References

An In-depth Technical Guide to the Structure Elucidation of 2-hydroxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyquinoline-3-carbaldehyde (C₁₀H₇NO₂) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] It serves as a crucial building block for the synthesis of more complex molecules, including Schiff bases and metal complexes with potential biological activities.[1][2] The molecule exists in a tautomeric equilibrium with its more stable keto form, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[2][3] This guide provides a comprehensive overview of the synthesis and multifaceted techniques employed for the definitive structure elucidation of this compound, targeted at researchers and professionals in drug development.

Synthesis Pathway

The most common and effective method for synthesizing the quinoline-3-carbaldehyde core is the Vilsmeier-Haack reaction.[4][5] This reaction involves the formylation of an activated aromatic compound, typically an acetanilide, using a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6] The reaction proceeds through cyclization and subsequent hydrolysis to yield the target aldehyde. While the direct synthesis of this compound can be complex, a common route involves the synthesis of an intermediate like 2-chloroquinoline-3-carbaldehyde, which can be subsequently converted to the hydroxy derivative.

G Workflow for the Synthesis of a Quinoline-3-carbaldehyde Core reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent (Electrophile) reagents->vilsmeier Forms reaction Electrophilic Aromatic Substitution vilsmeier->reaction acetanilide Acetanilide Derivative acetanilide->reaction intermediate Cyclization & Hydrolysis reaction->intermediate Leads to product 2-Substituted-quinoline- 3-carbaldehyde intermediate->product Yields

Caption: Generalized workflow for synthesis via the Vilsmeier-Haack reaction.

Structure Elucidation Methodologies

A combination of crystallographic and spectroscopic techniques is essential for the unambiguous determination of the molecular structure.

Single-Crystal X-ray Diffraction

Table 1: Crystallographic Data for Analogue 2-Chloro-8-methoxyquinoline-3-carbaldehyde [8]

Parameter Value
Chemical Formula C₁₁H₈ClNO₂
Molecular Weight 221.63 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.4763 (8)
b (Å) 3.9246 (2)
c (Å) 17.6295 (9)
β (°) 104.802 (3)
Volume (ų) 968.36 (9)

| Z | 4 |

Spectroscopic Analysis

Spectroscopic methods provide crucial information about the compound's functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, which is highly deshielded, and the protons on the aromatic quinoline core.[4][9]

Table 2: Predicted ¹H and Characteristic IR Data

Technique Assignment Predicted Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) Reference
¹H NMR Aldehyde (-CHO) ~10.5 [4]
Aromatic (Ar-H) 7.2 - 9.0 [9]
Hydroxyl (-OH) / Amide (N-H) Broad, variable [4]
IR N-H / O-H Stretch (Tautomer) ~3200 (broad) [9]
C-H Stretch (Aldehyde) ~2850, ~2750 [4]
C=O Stretch (Aldehyde) ~1660 - 1690 [4][9]

| | Aromatic C=C Stretch | ~1450 - 1600 |[4] |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks include the carbonyl (C=O) stretch of the aldehyde, the O-H or N-H stretching band indicative of the hydroxy/oxo tautomerism, and the C-H stretches of the aldehyde and aromatic rings.[4][9]

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) confirms the molecular formula C₁₀H₇NO₂ with a weight of approximately 173.17 g/mol .[3][10]

Table 3: Mass Spectrometry Data [3]

m/z Interpretation
173 Molecular Ion [M]⁺
145 Loss of carbonyl [-CO]

| 117 | Further fragmentation |

Experimental Workflow and Protocols

The comprehensive elucidation of this compound's structure follows a logical workflow from synthesis to final characterization.

G Overall Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Structural Analysis synthesis Chemical Synthesis (e.g., Vilsmeier-Haack) purification Purification (Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (Confirm MW & Formula) purification->ms ir IR Spectroscopy (Identify Functional Groups) purification->ir nmr NMR (¹H, ¹³C) (Map C-H Framework) purification->nmr xray Single-Crystal X-ray (Determine 3D Structure) purification->xray elucidation Final Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation xray->elucidation

Caption: A logical workflow for the synthesis and structural analysis.

Detailed Experimental Protocols

1. Synthesis of Quinoline-3-carbaldehyde Core (General Vilsmeier-Haack Protocol) [5][6][8]

  • Vilsmeier Reagent Preparation : Phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) under an inert atmosphere, maintaining the temperature between 0–5 °C. The mixture is stirred for approximately 10 minutes.

  • Reaction : The appropriate acetanilide is added to the prepared Vilsmeier reagent.

  • Cyclization : The resulting solution is heated to 75–80 °C for 8-15 hours to facilitate cyclization.

  • Hydrolysis & Isolation : The reaction mixture is cooled to room temperature and then carefully poured into crushed ice with vigorous stirring.

  • Purification : The resulting precipitate (the 2-chloroquinoline-3-carbaldehyde intermediate) is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethyl acetate.

2. NMR Spectroscopy [6]

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

  • Referencing : Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3. IR Spectroscopy [4][6]

  • Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition : Record the IR spectrum using an FT-IR spectrometer over a range of 4000–400 cm⁻¹.

4. Mass Spectrometry [6]

  • Sample Introduction : Introduce the sample into the mass spectrometer, typically using an Electron Impact (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition : Measure the mass-to-charge ratio (m/z) of the resulting ions.

5. Single-Crystal X-ray Diffraction (General Protocol) [6][7][8]

  • Crystallization : Grow single crystals of the compound suitable for diffraction, often by slow evaporation of a saturated solution.

  • Data Collection : Mount a suitable crystal on a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 290 K).

  • Structure Solution and Refinement : Process the collected data to solve the crystal structure using direct methods and refine the structural model against the experimental data. Programs like SHELXS and SHELXL are commonly used for this purpose.[8]

References

Tautomerism in 2-Hydroxyquinoline-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline-3-carbaldehyde stands as a pivotal heterocyclic compound, the utility of which in chemical synthesis and medicinal chemistry is intrinsically linked to its tautomeric nature. This technical guide provides a comprehensive examination of the lactim-lactam tautomerism inherent to this molecule, a specific case of keto-enol tautomerism. The equilibrium between the enol (2-hydroxyquinoline) and the keto (2-oxo-1,2-dihydroquinoline) forms is explored through theoretical principles, spectroscopic evidence, and computational insights. While specific quantitative data for this particular substituted quinoline is sparse in the literature, this guide extrapolates from the well-studied 2-hydroxyquinoline parent system and related derivatives to provide a robust framework for understanding and investigating this phenomenon. Detailed experimental and computational protocols are presented to empower researchers in the rational design of novel therapeutics and chemical entities by leveraging the nuanced chemistry of the this compound tautomeric system.

The Core Tautomeric Equilibrium

This compound can exist in two primary tautomeric forms: the enol (lactim) form and the keto (lactam) form. The interconversion is a dynamic equilibrium involving the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, accompanied by a shift in the double bond arrangement.

The IUPAC name for this compound is 2-oxo-1H-quinoline-3-carbaldehyde, which suggests that the keto form is generally considered the more stable and prevalent tautomer. This is consistent with the broader class of 2-hydroxyquinolines, where the keto form, also known as a 2-quinolone, is typically favored due to the greater thermodynamic stability of the cyclic amide group compared to the iminol group of the enol form.

The presence of the electron-withdrawing carbaldehyde group at the 3-position is expected to influence this equilibrium. While detailed studies are not abundant, the fundamental principles governing the tautomerism of the parent 2-hydroxyquinoline scaffold provide a strong basis for understanding this specific derivative.

Tautomerism enol_form keto_form enol_form->keto_form

Caption: Tautomeric equilibrium of this compound.

Spectroscopic and Computational Characterization

The elucidation of the tautomeric equilibrium of this compound relies on a combination of spectroscopic techniques and computational modeling. Each method provides distinct insights into the predominant form under various conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the enol and keto tautomers by probing the chemical environment of protons and carbon atoms.

  • ¹H NMR: The keto form would be characterized by the presence of a signal for the N-H proton, typically a broad singlet. The enol form, in contrast, would exhibit a signal for the O-H proton. The chemical shifts of the aromatic protons would also differ between the two tautomers due to changes in the electronic structure of the quinoline ring.

  • ¹³C NMR: The most telling signal in the ¹³C NMR spectrum is that of the C2 carbon. In the keto tautomer, this carbon is part of a carbonyl group (C=O) and would resonate at a significantly downfield chemical shift (typically > 160 ppm). In the enol form, the C2 carbon is bonded to the hydroxyl group and would appear at a chemical shift more characteristic of an aromatic carbon bearing an oxygen substituent.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in each tautomer.

  • Keto (Lactam) Form: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring.

  • Enol (Lactim) Form: This tautomer would be identified by a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, and the absence of a strong C=O stretch in the aforementioned region.

UV-Vis Spectroscopy

The electronic absorption spectra of the two tautomers are expected to differ due to the variations in their conjugated π-electron systems. Studies on derivatives of this compound have utilized UV-Vis spectroscopy to monitor changes upon interaction with ions, which can be indicative of shifts in the tautomeric equilibrium or deprotonation events[1].

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of the tautomers. These methods can calculate the Gibbs free energy of each form, providing a theoretical estimation of the equilibrium constant. Such studies have been applied to derivatives and related quinoline systems, generally corroborating the experimental finding that the keto form is more stable.

Quantitative Data

Specific quantitative data on the tautomeric equilibrium of this compound is not extensively reported in the peer-reviewed literature. However, data from the parent compound, 2-hydroxyquinoline, can serve as a valuable benchmark. The equilibrium is known to be influenced by the solvent.

TautomerSolventTechniqueObservationReference
2-HydroxyquinolineGas PhaseCalorimetryEnol form is more stable by 0.3 kcal/mol.[2]
2-HydroxyquinolineWater-Keto form is estimated to be more stable.[3]
2-HydroxyquinolineNonpolar SolventsVariousKeto form is the predominant tautomer.[3]

It is hypothesized that the electron-withdrawing nature of the 3-carbaldehyde group may further stabilize the keto form through resonance and inductive effects, though this requires experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the tautomerism in hydroxyquinolines.

NMR Spectroscopy Protocol

Objective: To identify the predominant tautomeric form in solution and potentially quantify the ratio of tautomers.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube. A range of solvents with varying polarities should be used to assess solvent effects on the equilibrium.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of aromatic, aldehydic, and N-H/O-H protons (e.g., 0-15 ppm).

    • Acquire a ¹³C NMR spectrum. This will likely require a longer acquisition time. The spectral width should be set to observe both aromatic and carbonyl carbons (e.g., 0-200 ppm).

    • Perform 2D NMR experiments, such as HSQC and HMBC, to aid in the unambiguous assignment of proton and carbon signals.

  • Data Analysis:

    • Identify the signals corresponding to the N-H or O-H protons.

    • Locate the signal for the C2 carbon in the ¹³C spectrum to determine if it is a carbonyl or an enolic carbon.

    • If both tautomers are present in significant amounts, integrate the corresponding signals in the ¹H NMR spectrum to determine their relative ratio.

Computational Chemistry Protocol

Objective: To calculate the relative thermodynamic stabilities of the enol and keto tautomers.

Methodology:

  • Structure Building: Construct the 3D structures of both the enol (this compound) and keto (2-oxo-1,2-dihydroquinoline-3-carbaldehyde) tautomers using a molecular modeling software.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for both structures using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p).

    • Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents.

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

  • Energy Analysis:

    • Compare the calculated Gibbs free energies of the two tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable and predominant form.

    • The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (K_eq = e^(-ΔG/RT)).

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerism Analysis cluster_results Results & Interpretation synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C in various solvents) synthesis->nmr ir IR Spectroscopy synthesis->ir uv_vis UV-Vis Spectroscopy synthesis->uv_vis comp_chem Computational Modeling (DFT) synthesis->comp_chem structure Identification of Predominant Tautomer nmr->structure quantification Quantification of Tautomer Ratio (if applicable) nmr->quantification ir->structure uv_vis->structure comp_chem->structure stability Relative Stabilities (ΔG) comp_chem->stability quantification->structure stability->structure

Caption: General experimental workflow for the study of tautomerism.

Implications for Drug Development and Research

The tautomeric state of this compound is of critical importance for researchers. The two tautomers present different hydrogen bond donor/acceptor patterns, molecular shapes, and electronic properties. These differences can significantly impact:

  • Biological Activity: The interaction with a biological target, such as an enzyme or receptor, is highly dependent on the three-dimensional structure and hydrogen bonding capabilities of the ligand. The predominance of one tautomer will dictate its binding mode.

  • Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and pKa are influenced by the tautomeric form, which in turn affects the pharmacokinetic profile (ADME) of a potential drug candidate.

  • Reactivity: The aldehyde functionality of this compound is a versatile handle for further chemical modifications, such as the synthesis of Schiff bases, hydrazones, and thiosemicarbazones[4]. The reactivity of this group and the quinoline ring itself can be influenced by the tautomeric equilibrium.

Conclusion

References

literature review on 2-hydroxyquinoline-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Hydroxyquinoline-3-carbaldehyde

Introduction

This compound, which exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a crucial heterocyclic building block in medicinal chemistry and materials science.[1] Its derivatives are precursors to a wide range of compounds with potential biological activities, including anticancer, antioxidant, antimalarial, and antibacterial properties.[1][2] The presence of the aldehyde and hydroxyl/oxo functionalities provides versatile handles for further synthetic transformations, making it an attractive scaffold for drug development and the creation of novel fused heterocyclic systems.[3] This guide provides a comprehensive review of the primary synthetic methodologies for obtaining this compound, with a focus on detailed experimental protocols, reaction mechanisms, and comparative quantitative data.

Primary Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the formylation of 2-quinolone or its precursors. The most prevalent and efficient methods include the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction.

Vilsmeier-Haack Reaction Route

The Vilsmeier-Haack reaction is one of the most effective and widely documented methods for synthesizing this target compound.[4] It is typically a two-step process starting from an appropriate N-arylacetamide (acetanilide).[5] The first step involves the Vilsmeier-Haack cyclization and formylation of the acetanilide to yield a 2-chloroquinoline-3-carbaldehyde intermediate.[6][7] The second step is the subsequent hydrolysis of this intermediate to the desired this compound.[5]

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier reagent, an electrophilic chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8] This reagent then facilitates the cyclization and formylation of an acetanilide derivative in an electrophilic substitution reaction.[4]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Cyclization and Formylation cluster_hydrolysis Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Reagent + POCl₃ POCl3 POCl₃ Acetanilide Acetanilide Intermediate Cyclized Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Product_Cl 2-Chloroquinoline-3-carbaldehyde Intermediate->Product_Cl Work-up Final_Product This compound Product_Cl->Final_Product Hydrolysis (e.g., aq. Acetic Acid)

Caption: Vilsmeier-Haack reaction pathway for synthesis.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde [9]

  • In a reaction vessel, phosphorus oxychloride (POCl₃, 98.28 mmol) is added dropwise to N,N-dimethylformamide (DMF, 34.65 mmol) while maintaining the temperature between 0–5 °C with constant stirring.

  • The mixture is stirred for an additional 5 minutes to allow for the formation of the Vilsmeier reagent.

  • Acetanilide (10.37 mmol) is then added to the solution.

  • The resulting mixture is heated to 75–80 °C for 8 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured into crushed ice with vigorous stirring.

  • The pale yellow precipitate of 2-chloroquinoline-3-carbaldehyde that forms is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from ethyl acetate.

Step 2: Hydrolysis to this compound

The 2-chloro intermediate is readily converted to the final product via hydrolysis, often using aqueous acetic acid or by reaction with sodium sulfide followed by acidification.[5][9]

Experimental Protocol: Hydrolysis using Sodium Sulfide [9]

  • To a solution of 2-chloroquinoline-3-carbaldehyde (1 mmol) in dry DMF (5 mL), powdered sodium sulfide (1.5 mmol) is added.

  • The mixture is stirred at room temperature for 1-2 hours. Reaction completion can be monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water.

  • The solution is then acidified with acetic acid, causing the product to precipitate.

  • The solid this compound is filtered, washed with water, and dried. This product is often pure enough for subsequent use.

Experimental Protocol: Hydrolysis using Acetic Acid [5]

  • 2-chloroquinoline-3-carbaldehyde is dissolved in a 70% aqueous acetic acid solution.

  • The mixture is heated, typically at reflux, until the reaction is complete (monitored by TLC).

  • Upon cooling, the product crystallizes out of the solution.

  • The solid is collected by filtration, washed with water, and dried to yield this compound.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[10] It can be applied to hydroxyquinolines, which possess a phenolic character.[11][12] The reaction involves treating the substrate with chloroform (CHCl₃) in a strong alkaline solution. The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[10][13]

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Formylation and Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion Trichlorocarbanion CHCl3->Carbanion + OH⁻ Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene - Cl⁻ Hydroxyquinoline 2-Hydroxyquinoline Phenoxide 2-Quinolone Anion Hydroxyquinoline->Phenoxide + OH⁻ Intermediate Dichloromethyl Adduct Phenoxide->Intermediate + :CCl₂ Product This compound Intermediate->Product Hydrolysis

Caption: Reimer-Tiemann reaction mechanism.

Experimental Protocol: General Procedure for Reimer-Tiemann Reaction [11][14]

  • 2-Hydroxyquinoline (1 equivalent) is dissolved in an aqueous solution of a strong base like sodium hydroxide (e.g., 5 moles per mole of substrate).

  • The mixture is heated to approximately 60-70 °C with vigorous stirring.

  • Chloroform (CHCl₃, ~1.1-2 equivalents) is added dropwise to the solution at a rate that maintains a gentle reflux. The reaction is often exothermic.[10]

  • Stirring is continued for several hours after the addition is complete. The sodium salt of the product may separate.[14]

  • After the reaction, the mixture is cooled and the excess chloroform is removed by distillation.

  • The remaining mixture is acidified (e.g., with HCl) to precipitate the crude product.

  • Purification can be achieved via steam distillation to separate the ortho-hydroxyaldehyde from unreacted starting material, followed by recrystallization.[14]

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[15][16] The reaction proceeds through an iminium ion intermediate that attacks the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.[15]

Duff_Mechanism cluster_iminium Iminium Ion Formation cluster_formylation Formylation and Hydrolysis Hexamine Hexamine Iminium Iminium Ion Intermediate Hexamine->Iminium + H⁺ (Acid) Hydroxyquinoline 2-Hydroxyquinoline Adduct Benzylamine Intermediate Hydroxyquinoline->Adduct + Iminium Ion Product This compound Adduct->Product Hydrolysis

Caption: Duff reaction mechanism overview.

Experimental Protocol: General Procedure for Duff Reaction

  • A mixture of 2-hydroxyquinoline, hexamine, and a solvent like glycerol or acetic acid is prepared.

  • The mixture is heated, often to temperatures above 100 °C, for several hours.

  • The reaction is then cooled and subjected to acidic hydrolysis by adding an aqueous acid solution and heating.

  • This final hydrolysis step cleaves the intermediate and liberates the aldehyde product.

  • The product is isolated through extraction or filtration and purified by column chromatography or recrystallization.

Quantitative Data Summary

The efficiency of the synthesis of this compound and its precursors varies significantly with the chosen method and specific reaction conditions. The Vilsmeier-Haack route is generally preferred for its high yields and regioselectivity.

PrecursorReactionReagentsTemp. (°C)Time (h)Yield (%)Reference
AcetanilideVilsmeier-HaackPOCl₃, DMF75-80872[6][9]
p-HydroxyacetanilideVilsmeier-HaackPOCl₃, DMF601666[6]
p-ChloroacetanilideVilsmeier-HaackPOCl₃, DMF601668[6]
p-NitroacetanilideVilsmeier-HaackPOCl₃, DMF601672[6]
2-Chloroquinoline-3-carbaldehydeHydrolysisNa₂S, DMFRT1-2High[9]
2-HydroxyquinolineReimer-TiemannCHCl₃, NaOH60-70~3-4Moderate[11][14]
2-HydroxyquinolineDuff ReactionHexamine, Acid>100SeveralLow-Moderate[15][16]

Note: Yields for Reimer-Tiemann and Duff reactions are generalized as specific data for 2-hydroxyquinoline was not available in the provided context; these reactions are often less efficient than the Vilsmeier-Haack approach.

General Experimental Workflow

The synthesis and purification of this compound follow a standard workflow in synthetic organic chemistry, from the initial reaction setup to the final characterization of the pure compound.

workflow start Select Synthetic Route (Vilsmeier, Reimer-Tiemann, etc.) reagents Prepare Reagents and Solvents start->reagents reaction Set up and Run Reaction (Heating, Stirring) reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Continue workup Reaction Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification of Crude Product (Recrystallization, Chromatography) workup->purification characterization Characterization of Pure Product (NMR, IR, MS, M.P.) purification->characterization end Final Product characterization->end

Caption: General workflow for synthesis and purification.

Conclusion

The synthesis of this compound can be accomplished through several established formylation methods. The Vilsmeier-Haack reaction, performed as a two-step sequence involving the formation and subsequent hydrolysis of a 2-chloroquinoline-3-carbaldehyde intermediate, stands out as the most robust and high-yielding approach.[6][9] While the Reimer-Tiemann and Duff reactions offer direct formylation pathways, they are often associated with lower yields and more complex product mixtures. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Spectroscopic Profile of 2-Hydroxyquinoline-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxyquinoline-3-carbaldehyde, also known as 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The information is compiled to assist in the identification, characterization, and utilization of this compound in research and development.

Core Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: NMR Spectroscopic Data
¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment
~10.0 - 10.5Aldehydic proton (-CHO)
~7.0 - 8.5Aromatic protons
Specific assignments and coupling constants are not consistently reported in the literature.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: IR Spectroscopic Data

The infrared spectrum of this compound is characterized by the following absorption bands, indicative of its key functional groups.

Wavenumber (cm⁻¹) Assignment Intensity
~3400O-H stretch (from the hydroxyl group)Broad
~3000C-H stretch (aromatic)Medium
~2820, ~2720C-H stretch (aldehydic)Medium, two bands
~1660 - 1680C=O stretch (quinolone carbonyl)Strong
~1640 - 1660C=O stretch (aldehyde carbonyl)Strong
~1600, ~1470C=C stretch (aromatic)Medium-Strong
Table 3: Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

m/z Value Interpretation
173.17[M]+ (Molecular Ion)
145[M-CO]+ (Loss of carbon monoxide)
117Further fragmentation
91Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis via Vilsmeier-Haack Reaction and Hydrolysis

A common route to synthesize this compound involves a two-step process:

  • Vilsmeier-Haack Reaction: Acetanilide is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield 2-chloroquinoline-3-carbaldehyde.

  • Hydrolysis: The resulting 2-chloroquinoline-3-carbaldehyde is then hydrolyzed, often using an acid or base, to replace the chlorine atom with a hydroxyl group, affording the final product, this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

    • Data Acquisition: Standard pulse programs are used to obtain one-dimensional spectra.

  • IR Spectroscopy:

    • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

    • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

    • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

  • Mass Spectrometry:

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Instrumentation: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer is used.

    • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow Acetanilide Acetanilide Intermediate 2-Chloroquinoline-3-carbaldehyde Acetanilide->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis Hydrolysis->Product

Caption: Synthetic pathway to this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Synthesized Product NMR NMR Spectroscopy (1H, 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of the final product.

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-Hydroxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline-3-carbaldehyde, a versatile heterocyclic compound, stands as a molecule of significant interest in the realms of medicinal chemistry and materials science. Its inherent structural features, including the quinoline scaffold, a reactive carbaldehyde group, and the capacity for keto-enol tautomerism, make it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the theoretical and computational studies of this compound and its tautomeric form, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. We delve into its synthesis, spectroscopic characterization, and a comprehensive computational analysis employing Density Functional Theory (DFT) to elucidate its structural, electronic, and vibrational properties. Furthermore, molecular docking studies are presented to explore its potential as an inhibitor of key cancer-related protein targets, offering insights for rational drug design. This whitepaper aims to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of quinoline derivatives.

Introduction

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 3-position of the 2-hydroxyquinoline core provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives such as Schiff bases and hydrazones.

A key feature of this compound is its existence in a tautomeric equilibrium with its keto form, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The position of this equilibrium can be influenced by factors such as the solvent environment and substitution patterns, and each tautomer may exhibit distinct chemical and biological properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities and electronic properties of these tautomers, providing insights that are often challenging to obtain through experimental means alone.

This guide will provide a thorough examination of the theoretical and computational aspects of this compound, supported by experimental data, to facilitate a deeper understanding of its properties and potential applications.

Synthesis and Spectroscopic Characterization

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation of an appropriate acetanilide precursor.

Experimental Protocols

Synthesis of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde (A Precursor) [1]

A general procedure for the synthesis of a precursor, 2-chloro-6-hydroxyquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction is as follows:

  • To dimethylformamide (0.15 mol), cooled to 0°C, freshly distilled phosphorus oxychloride (0.35 mol) is added dropwise with stirring.

  • The respective acetophenone oxime (0.05 mol) is then added portion-wise.

  • The reaction mixture is heated at 60°C for 16 hours.

  • After completion, the mixture is poured into ice-cooled water (300 ml) and stirred at a temperature below 10°C for 30 minutes.

  • The precipitated 2-chloroquinoline-3-carbaldehyde derivative is filtered and recrystallized from ethyl acetate.

Conversion to this compound

The 2-chloro derivative can be subsequently hydrolyzed to the desired 2-hydroxy (or 2-oxo) form. A general method involves heating the 2-chloroquinoline-3-carbaldehyde derivative in an acidic solution, such as 70% acetic acid.

Spectroscopic Data

The structure of the synthesized compounds is confirmed through various spectroscopic techniques.

Table 1: Spectroscopic Data for 2-Chloro-6-hydroxyquinoline-3-carbaldehyde [1]

Spectroscopic TechniqueObserved Signals
IR (KBr, cm⁻¹) 1713 (C=O), 2720, 2878 (aldehyde C-H), 1450-1600 (Aromatic C=C)
¹H NMR (300 MHz, CDCl₃, δ ppm) 10.57 (s, 1H, CHO), 8.68 (s, 1H, H-4), 8.01 (d, 1H, H-8), 7.75 (d, 1H, H-7), 7.28 (s, 1H, H-5), 4.58 (s, 1H, OH)

The characteristic peaks in the IR spectrum, such as the carbonyl stretch and the aldehyde C-H stretches, along with the specific chemical shifts in the ¹H NMR spectrum, confirm the presence of the aldehyde group and the quinoline core.[1]

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the molecular structure, electronic properties, and reactivity of this compound. DFT calculations are particularly well-suited for this purpose.

Tautomerism: Keto-Enol Equilibrium

This compound exists in equilibrium with its 2-oxo tautomer. Theoretical calculations can predict the relative stability of these forms. Studies on similar quinolin-4-one systems have shown that the keto form is generally more stable than the enol form, and this stability is influenced by the solvent. The energy gap between the HOMO and LUMO orbitals can also differ between tautomers, indicating different reactivity profiles.

Caption: Tautomeric equilibrium of this compound.
Computational Methodology

The computational data presented in this guide for the analogous 2-chloroquinoline-3-carboxaldehyde were obtained using the following methodology:

  • Software: Gaussian 09W

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Vibrational Frequencies: Scaled by a factor of 0.961 to correct for anharmonicity.

  • Analysis: Natural Bond Orbital (NBO) analysis for studying intramolecular interactions.

computational_workflow start Input Molecular Structure (this compound) geometry_optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geometry_optimization ligand_prep Ligand Preparation start->ligand_prep freq_calculation Frequency Calculation geometry_optimization->freq_calculation nbo_analysis NBO Analysis geometry_optimization->nbo_analysis homo_lumo HOMO-LUMO Analysis geometry_optimization->homo_lumo mep Molecular Electrostatic Potential (MEP) geometry_optimization->mep docking Molecular Docking protein_prep Protein Preparation run_docking Run Docking Simulation protein_prep->run_docking ligand_prep->run_docking analysis Analysis of Results run_docking->analysis

Caption: A typical workflow for computational studies of this compound.
Geometrical Parameters

The optimized geometrical parameters, such as bond lengths and bond angles, provide a detailed picture of the molecule's three-dimensional structure. The following table presents the calculated geometrical parameters for the analogous 2-chloroquinoline-3-carboxaldehyde.

Table 2: Selected Optimized Geometrical Parameters of 2-Chloroquinoline-3-carboxaldehyde (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.297C2-N1-C10119.4
C2-C31.455N1-C2-C3122.3
C3-C41.375C2-C3-C4119.8
C4-C101.413C3-C4-C10120.7
C5-C101.417C4-C10-N1117.8
C5-C61.377C4-C10-C5119.9
C6-C71.410C10-C5-C6120.3
C7-C81.378C5-C6-C7120.5
C8-C91.408C6-C7-C8119.5
C9-N11.374C7-C8-C9120.5
C3-C111.472C8-C9-N1122.5
C11-O121.215C2-C3-C11120.1
C11-H131.112O12-C11-H13120.9
C2-Cl141.751N1-C2-Cl14114.9

Note: Atom numbering may differ from standard IUPAC nomenclature and corresponds to the computational model.

Vibrational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, is a powerful technique for identifying functional groups and confirming the structure of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding modes, which can be compared with experimental data.

Table 3: Selected Vibrational Frequencies (cm⁻¹) for 2-Chloroquinoline-3-carboxaldehyde

AssignmentExperimental FT-IRExperimental FT-RamanCalculated (Scaled)
C=O stretch169016881695
Aromatic C=C stretch1618, 15701616, 15721615, 1575
Aldehyde C-H stretch2820, 27382825, 27402822, 2735
C-Cl stretch750748755

The good agreement between the experimental and calculated frequencies validates the computational model.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO (Egap) is an indicator of chemical stability. A smaller energy gap suggests that the molecule is more reactive.

For 2-chloroquinoline-3-carboxaldehyde, the calculated HOMO-LUMO energy gap is approximately 4.5 eV. The HOMO is primarily localized on the quinoline ring, while the LUMO is distributed over the entire molecule, including the carbaldehyde group. This suggests that the quinoline ring is the primary site for electrophilic attack, while the molecule as a whole can accept electrons.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides information about the charge distribution and intramolecular interactions. For 2-chloro-7-methylquinoline-3-carbaldehyde, NBO analysis revealed significant π-π* orbital interactions within the quinoline ring system, contributing to its stability. The analysis of donor-acceptor interactions can identify key hyperconjugative interactions that stabilize the molecular structure.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein target. This is a crucial tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Given the known anticancer activities of many quinoline derivatives, molecular docking studies of this compound against relevant cancer targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are of great interest.

Docking Methodology

A typical molecular docking workflow involves:

  • Protein Preparation: Obtaining the 3D structure of the target protein from the Protein Data Bank (PDB), removing water molecules, and adding hydrogen atoms.

  • Ligand Preparation: Generating the 3D structure of the ligand (this compound or its tautomer) and optimizing its geometry.

  • Grid Generation: Defining the binding site on the protein.

  • Docking: Running the docking simulation to predict the binding poses of the ligand in the protein's active site.

  • Analysis: Evaluating the binding poses based on scoring functions (e.g., binding energy) and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

docking_pathway ligand This compound (Ligand) binding Binding to Active Site ligand->binding receptor Protein Target (e.g., EGFR, VEGFR-2) receptor->binding inhibition Inhibition of Kinase Activity binding->inhibition downstream Blockade of Downstream Signaling Pathways inhibition->downstream apoptosis Induction of Apoptosis downstream->apoptosis anti_cancer Anti-Cancer Effect apoptosis->anti_cancer

Caption: Proposed signaling pathway of this compound as a kinase inhibitor.
Potential Protein Targets and Docking Results

While specific docking studies for this compound are not extensively reported, studies on similar quinoline derivatives provide valuable insights.

Table 4: Representative Molecular Docking Results of Quinoline Derivatives with Cancer-Related Targets

LigandProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Quinoxaline DerivativeEGFR (1M17)-8.5 to -9.5Met793, Leu718, Thr790
Quinolin-4(1H)-one DerivativeVEGFR-2 (4ASD)-11.31 to -14.65Cys919, Asp1046, Glu885

These results suggest that the quinoline scaffold can effectively bind to the ATP-binding pocket of these kinases, forming key hydrogen bonds and hydrophobic interactions that are crucial for inhibitory activity. The carbaldehyde group of this compound could potentially form additional interactions, enhancing its binding affinity.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound. The synthesis and spectroscopic characterization provide a foundation for understanding its chemical nature. DFT calculations offer a detailed picture of its molecular structure, vibrational properties, and electronic characteristics, with a particular emphasis on the important role of keto-enol tautomerism. While direct computational and extensive experimental data for this compound is still emerging, the analysis of its close analog, 2-chloroquinoline-3-carboxaldehyde, provides a robust theoretical framework.

Molecular docking studies on related quinoline derivatives suggest that this compound holds promise as a scaffold for the design of novel inhibitors of cancer-related kinases like EGFR and VEGFR-2. The combination of theoretical predictions and experimental validation will be crucial in unlocking the full potential of this versatile molecule in drug discovery and materials science. Future work should focus on a dedicated computational study of the tautomeric equilibrium of this compound and its specific interactions with various biological targets to guide the synthesis and evaluation of new, more potent derivatives.

References

The Genesis and Evolution of Quinoline-3-Carbaldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of quinoline-3-carbaldehydes, a class of heterocyclic compounds pivotal to the advancement of medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document details the core synthetic pathways, quantitative analytical data, and the significant biological activities that underscore the therapeutic potential of these versatile molecular scaffolds.

Discovery and Historical Context

The journey of quinoline-3-carbaldehydes into the scientific landscape began with the pioneering work of Meth-Cohn and his colleagues in 1978. Their research led to the first synthesis of a key intermediate, 2-chloroquinoline-3-carbaldehyde, through a novel application of the Vilsmeier-Haack reaction on acetanilides. This discovery was a significant milestone, unlocking a versatile platform for the synthesis of a vast array of quinoline derivatives. The Vilsmeier-Haack reaction remains a cornerstone for the synthesis of these compounds, offering a reliable and efficient route to 2-chloro-3-formylquinolines from readily available starting materials. Over the decades, extensive research has expanded the library of quinoline-3-carbaldehyde derivatives and explored their diverse chemical reactivity and biological applications.

Synthetic Methodologies and Chemical Reactivity

The synthesis of quinoline-3-carbaldehydes and their derivatives is predominantly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of substituted acetanilides using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The resulting 2-chloroquinoline-3-carbaldehydes are highly versatile intermediates.

The aldehyde functional group at the C-3 position is a hub of reactivity, readily undergoing condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and other derivatives. The chlorine atom at the C-2 position is also susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the construction of fused heterocyclic systems.

Quantitative Data on Synthesis

The efficiency of the Vilsmeier-Haack reaction for the synthesis of various substituted 2-chloroquinoline-3-carbaldehydes is summarized in the table below, along with their characteristic spectroscopic data.

SubstituentYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference(s)
H7210.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H), 8.03 (d, 1H), 7.99 (t, 1H), 7.74 (t, 1H)189.12[1][2]
6-OH6610.61 (s, 1H, CHO), 8.73 (s, 1H, H-4), 8.12 (dd, 1H), 7.83 (d, 1H), 7.21 (s, 1H)-[2]
6-OCH₃6211.13 (s, 1H, CHO), 7.62-7.64 (m, 1H), 7.34-7.37 (m, 2H), 6.74 (s, 1H), 3.40 (s, 3H, OCH₃)-[2]
6-Cl6810.58 (s, 1H, CHO), 8.69 (s, 1H, H-4), 8.06 (dd, 1H), 7.6 (d, 1H), 7.23 (s, 1H)189.49[1][2]
8-CH₃6310.4 (s, 1H, CHO), 8.7 (s, 1H, H-4), 8.1-7.4 (m, 3H), 2.8 (s, 3H, CH₃)189.51[1]
8-NO₂6510.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 8.1 (m, 1H), 7.7 (m, 1H)189.31[1]

Biological Significance and Therapeutic Potential

Quinoline-3-carbaldehyde derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their derivatives have been extensively investigated for their potential as anticancer, antibacterial, and antifungal agents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of quinoline-3-carbaldehyde derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Antimicrobial and Antifungal Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents. Derivatives of quinoline-3-carbaldehyde have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activities of selected quinoline-3-carbaldehyde derivatives.

Derivative ClassSpecific DerivativeTarget/Cell LineActivity (IC₅₀/EC₅₀/MIC)Reference(s)
Quinoline-Thiazolidine-2,4-dione HybridCompound 13Caco-2 (Colon Cancer)Comparable to Doxorubicin[3]
Quinoline-Thiazolidine-2,4-dione HybridCompound 14Caco-2 (Colon Cancer)Comparable to Doxorubicin[3]
Quinoline-Thiazole HybridCompound 5eA. fumigatus4x potency of Amphotericin B[4]
Quinoline-Thiazole HybridCompound 5eN. gonorrhoeae2x potency of Gentamycin[4]
2,8-bis(trifluoromethyl)-4-quinolinol derivativeCompound Ac12S. sclerotiorum0.52 µg/mL (EC₅₀)[5]
2,8-bis(trifluoromethyl)-4-quinolinol derivativeCompound Ac12B. cinerea0.50 µg/mL (EC₅₀)[5]
Quinoline DerivativeCompound 5Dermatophytes19.14 µg/mL (Geometric Mean MIC)[6]
Quinoline DerivativeCompound 2Candida spp.50 µg/mL (Geometric Mean MIC)[6]
Quinoline DerivativeCompound 3Candida spp.47.19 µg/mL (Geometric Mean MIC)[6]
Quinoline-Benzothiazole Schiff BaseCompound 5cMCF-7 (Breast Cancer)12.73 µM (IC₅₀)[7]
Quinoline-Benzothiazole Schiff BaseCompound 5fMCF-7 (Breast Cancer)13.78 µM (IC₅₀)[7]
Quinoline-Benzothiazole Schiff BaseCompound 5iMCF-7 (Breast Cancer)10.65 µM (IC₅₀)[7]
Quinoline-Benzothiazole Schiff BaseCompound 5cA549 (Lung Cancer)13.76 µM (IC₅₀)[7]
Quinoline-Benzothiazole Schiff BaseCompound 5fA549 (Lung Cancer)13.44 µM (IC₅₀)[7]
Quinoline-Benzothiazole Schiff BaseCompound 5iA549 (Lung Cancer)10.89 µM (IC₅₀)[7]

Experimental Protocols

General Procedure for the Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods.

Reagents and Equipment:

  • Substituted acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetanilide (1 equivalent) in DMF (3 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (4-15 equivalents, depending on the substrate) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80-90 °C and reflux for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid residue thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to afford the pure 2-chloro-3-formylquinoline derivative.

General Procedure for the Synthesis of Schiff Bases from 2-Chloroquinoline-3-carbaldehyde

This protocol outlines a typical condensation reaction to form Schiff bases.

Reagents and Equipment:

  • 2-Chloroquinoline-3-carbaldehyde derivative

  • Primary amine (e.g., substituted aniline, aminobenzothiazole)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve the 2-chloroquinoline-3-carbaldehyde derivative (1 equivalent) in absolute ethanol.

  • To this solution, add the primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or heat to reflux for 2-10 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated Schiff base by vacuum filtration.

  • Wash the solid with cold ethanol or water.

  • Dry the product to obtain the purified Schiff base. Further purification can be achieved by recrystallization if necessary.

Visualizing the Core Concepts

Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and initial biological evaluation of quinoline-3-carbaldehyde derivatives.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Substituted Acetanilide vh_reaction Vilsmeier-Haack Reaction (POCl3, DMF) start->vh_reaction qc_intermediate 2-Chloroquinoline-3-carbaldehyde vh_reaction->qc_intermediate condensation Condensation Reaction (Primary Amine, EtOH, H+) qc_intermediate->condensation schiff_base Schiff Base Derivative condensation->schiff_base purification Purification (Recrystallization/Chromatography) schiff_base->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization treatment Treatment with Synthesized Compound characterization->treatment cell_culture Cancer/Microbial Cell Culture cell_culture->treatment viability_assay Cell Viability/Growth Assay (e.g., MTT, MIC) treatment->viability_assay data_analysis Data Analysis (IC50/EC50/MIC Determination) viability_assay->data_analysis

Synthetic and Biological Evaluation Workflow
Signaling Pathways

Quinoline derivatives have been shown to inhibit critical signaling pathways implicated in cancer progression. The diagram below illustrates the inhibition of the EGFR and VEGFR signaling pathways by quinoline-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Quinoline_Inhibitor Quinoline Derivative Inhibitor Quinoline_Inhibitor->EGFR Quinoline_Inhibitor->VEGFR

References

Navigating the Physicochemical Landscape of 2-Hydroxyquinoline-3-carbaldehyde: A Technical Guide to its Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline-3-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, particularly its solubility in various common solvents, is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of available solubility data, detailed experimental protocols for its quantitative determination, and visual workflows to facilitate experimental design. Due to the limited availability of public quantitative data, this guide emphasizes robust methodologies for researchers to generate precise solubility profiles tailored to their specific needs.

Introduction

This compound, a derivative of the quinoline scaffold, presents a unique combination of functional groups—a hydroxyl group, an aldehyde, and a quinoline core—that contribute to its chemical reactivity and potential for forming various intermolecular interactions. These structural features govern its solubility, a critical parameter influencing reaction kinetics, purification strategies, and bioavailability in pharmaceutical formulations. This document serves as a practical resource for professionals working with this compound, offering insights into its solubility characteristics and providing the necessary tools to conduct further investigations.

Solubility Profile

The solubility of a compound is dependent on a variety of factors, including the chemical nature of the solute and solvent, temperature, and pH. Currently, there is a notable scarcity of comprehensive quantitative solubility data for this compound across a wide range of common laboratory solvents in publicly accessible literature.

Quantitative Solubility Data

A single reported value for the aqueous solubility of this compound has been identified. This information is summarized in the table below. It is crucial for researchers to experimentally verify this value under their specific laboratory conditions.

SolventChemical FormulaPolarity IndexSolubility (mg/L)Molar Solubility (mol/L)Temperature (°C)
WaterH₂O10.2495.62[1]2.86 x 10⁻³Not Specified
Inferred Qualitative Solubility

In the absence of extensive quantitative data, a qualitative assessment of solubility can be inferred from the compound's structure and the principle of "like dissolves like." this compound possesses both polar (hydroxyl and aldehyde groups) and non-polar (quinoline ring) characteristics, suggesting it will exhibit a range of solubilities in different solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group can act as a hydrogen bond donor, and both the hydroxyl and aldehyde oxygens can act as hydrogen bond acceptors. This suggests that the compound is likely to be soluble in polar protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the molecule should allow for favorable dipole-dipole interactions with these solvents, leading to good solubility. For instance, a related compound, 8-hydroxyquinoline-2-carbaldehyde, is highly soluble in DMSO.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The large aromatic quinoline core suggests some solubility in non-polar aromatic solvents like toluene. However, solubility is expected to be limited in highly non-polar aliphatic solvents such as hexane due to the presence of the polar functional groups.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is anticipated in these solvents of intermediate polarity.

Experimental Protocol for Solubility Determination

To empower researchers to generate precise and reliable solubility data, this section provides a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then quantified after removing all undissolved solids.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Detailed Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is critical to ensure that equilibrium is reached.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is crucial to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered supernatant.

Calculation

The solubility can be expressed in various units:

  • mg/mL: Directly from the concentration determined in the quantification step.

  • mol/L (Molarity): Solubility (mol/L) = Solubility (g/L) / Molecular Weight ( g/mol ) (Molecular Weight of this compound = 173.17 g/mol )

Visualizations

To further clarify the experimental process, the following diagrams illustrate the workflow for determining equilibrium solubility.

Equilibrium_Solubility_Workflow prep Preparation add_solvent Solvent Addition prep->add_solvent Add excess solid to vial equilibrate Equilibration add_solvent->equilibrate Add known volume of solvent separate Phase Separation equilibrate->separate Agitate at constant T (24-48h) filter Filtration separate->filter Sedimentation (≥4h) quantify Quantification filter->quantify Collect supernatant, filter (0.22 µm) result result quantify->result Calculate Solubility

Caption: Workflow for Equilibrium Solubility Determination.

Quantification_Workflow cluster_standards Standard Preparation cluster_sample Sample Analysis std1 Prepare Stock Solution std2 Create Serial Dilutions std1->std2 std3 Analyze Standards (HPLC/UV) std2->std3 calibration Generate Calibration Curve (Absorbance vs. Concentration) std3->calibration sample1 Dilute Filtered Supernatant (if necessary) sample2 Analyze Sample (HPLC/UV) sample1->sample2 calculation Determine Sample Concentration from Calibration Curve sample2->calculation calibration->calculation

Caption: Analytical Quantification Workflow.

Conclusion

While comprehensive quantitative solubility data for this compound remains limited, this guide provides the available information and, more importantly, a detailed framework for its experimental determination. By following the outlined protocols, researchers and drug development professionals can generate the precise data necessary for informed decision-making in their projects. The provided workflows offer a clear visual aid for planning and executing these critical experiments, ultimately facilitating the effective application of this promising compound.

References

Methodological & Application

Application Notes and Protocols: 2-Hydroxyquinoline-3-carbaldehyde as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hydroxyquinoline-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C₁₀H₇NO₂.[1][2] This molecule has garnered significant interest due to its unique photophysical properties and its utility as a building block for more complex chemosensors.[3][4] It exhibits synchronous fluorescence and antioxidative properties.[5] Notably, this compound displays an aggregation-induced emission enhancement (AIEE) phenomenon, making it a candidate for applications in materials science and bio-imaging.[3] Furthermore, it functions as a selective "turn-on" fluorescent sensor for specific anions, such as fluoride, and serves as a precursor for designing probes for various metal ions.[3][6][7] These characteristics make it a valuable tool for applications in environmental monitoring, diagnostics, and cellular imaging.[6][7]

Principle of Detection The utility of this compound as a fluorescent probe is primarily based on two key phenomena: Aggregation-Induced Emission Enhancement (AIEE) and its specific interactions with analytes like fluoride ions.

  • Aggregation-Induced Emission Enhancement (AIEE): In dilute solutions, the molecule may exhibit weak fluorescence due to intramolecular rotations and vibrations that lead to non-radiative decay of the excited state. However, in a solvent system where it aggregates (e.g., a mixture of acetonitrile and water), these intramolecular motions are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathways, forcing the excited molecule to release its energy via fluorescence, leading to a significant enhancement of the emission intensity.[3]

  • Anion Sensing (Fluoride Detection): this compound can act as a selective chemosensor for fluoride ions (F⁻). The detection mechanism involves a specific interaction between the fluoride ion and the probe molecule, which modulates the probe's electronic properties and results in a "turn-on" fluorescence response. This interaction can also lead to a distinct color change, allowing for naked-eye detection.[3]

Signaling Pathways and Workflows

AIEE_Mechanism cluster_solution In Dilute Solution (e.g., CH3CN) cluster_aggregate In Aggregated State (e.g., CH3CN/H2O) A Probe Molecule B Excitation (Light Absorption) A->B C Excited State B->C D Intramolecular Rotation/Vibration C->D E Non-Radiative Decay (Weak Fluorescence) D->E F Probe Aggregates G Excitation (Light Absorption) F->G H Excited State G->H I Restricted Intramolecular Rotation H->I J Radiative Decay (Strong Fluorescence) I->J

Caption: Mechanism of Aggregation-Induced Emission Enhancement (AIEE).

Fluoride_Detection_Workflow start Start prep_probe Prepare Stock Solution of This compound (in Acetonitrile) start->prep_probe incubate Incubate Probe with Sample/Standard Solutions prep_probe->incubate prep_f Prepare Standard Solutions of Fluoride Ions prep_f->incubate prep_samples Prepare Sample Solutions (e.g., environmental water) prep_samples->incubate measure Measure Fluorescence Intensity and UV-Vis Absorbance incubate->measure analyze Data Analysis: - Plot Fluorescence vs. [F⁻] - Determine Limit of Detection (LOD) - Observe Color Change measure->analyze results Results analyze->results

Caption: Experimental workflow for fluoride ion detection.

General_Chemosensor_Workflow start Start synthesis Synthesize Probe (e.g., Schiff Base Derivative) start->synthesis characterization Characterize Probe Structure (NMR, MS, etc.) synthesis->characterization titration Fluorescence/UV-Vis Titration with Target Analyte characterization->titration selectivity Selectivity Study (Test with Interfering Ions) titration->selectivity stoichiometry Determine Binding Stoichiometry (Job's Plot) titration->stoichiometry lod Calculate Limit of Detection (LOD) titration->lod end End lod->end

Caption: General workflow for chemosensor characterization.

Quantitative Data Presentation

The performance of this compound and its derivatives as fluorescent probes is summarized below.

Probe Name/DerivativeTarget AnalyteDetection MethodLimit of Detection (LOD)Solvent SystemReference
This compoundFluoride (F⁻)Fluorescence ("Turn-on") & Colorimetric4.09 x 10⁻⁶ MAcetonitrile[3]
RhBQ (modified with this compound)Chromium (Cr³⁺)Fluorescence2.12 x 10⁻⁸ MACN/H₂O (9:1, v/v)[6]

Experimental Protocols

Safety Precaution: Always handle chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of this compound (from 2-Chloroquinoline-3-carbaldehyde)

This protocol is adapted from general methods for converting 2-chloroquinolines to 2-hydroxyquinolines (2-quinolones).[4]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Acetic acid

  • Sodium acetate

  • Microwave synthesizer or conventional heating setup (round-bottom flask, condenser)

  • Standard laboratory glassware

Procedure:

  • In a microwave reaction vessel, combine 2-chloroquinoline-3-carbaldehyde (1 mmol) with a mixture of acetic acid and sodium acetate.[4]

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the mixture at a suitable power (e.g., 320 W) and temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]

  • Alternatively, the mixture can be refluxed in a round-bottom flask until the starting material is consumed.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[8]

Protocol 2: Fluoride Ion (F⁻) Detection

This protocol outlines the steps to measure the fluorescence response of this compound towards fluoride ions.[3]

Materials and Instruments:

  • Stock solution of this compound (e.g., 1 mM in acetonitrile).

  • Stock solution of tetrabutylammonium fluoride (TBAF) or another fluoride salt (e.g., 10 mM in acetonitrile).

  • Spectroscopic grade acetonitrile.

  • Spectrofluorometer and UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Test Solutions: In a series of vials, place a fixed amount of the this compound stock solution.

  • Titration: Add increasing equivalents of the fluoride stock solution to each vial. Ensure the total volume is constant in all vials by adding the required amount of acetonitrile. A blank sample containing only the probe should also be prepared.

  • Incubation: Gently mix the solutions and allow them to incubate at room temperature for a sufficient time (e.g., 10-15 minutes) to ensure the reaction reaches equilibrium.

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectrum for each solution to observe any changes in absorbance.

    • Record the fluorescence emission spectrum for each solution. Determine the optimal excitation wavelength from the absorption spectrum and scan a suitable emission range.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of fluoride ions.

    • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S , where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[9]

    • Observe any visual color change in the solutions under ambient light and UV light.

Protocol 3: Characterization of Aggregation-Induced Emission Enhancement (AIEE)

This protocol describes how to observe and quantify the AIEE property of the probe.[3]

Materials and Instruments:

  • Stock solution of this compound (e.g., 1 mM in acetonitrile).

  • Deionized water.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare Solvent Mixtures: Create a series of solutions in different volumetric ratios of acetonitrile and water (e.g., 100:0, 90:10, 80:20, ..., 10:90, 0:100).

  • Prepare Test Solutions: To each solvent mixture, add a small, constant aliquot of the probe's stock solution to achieve a final concentration (e.g., 10 µM).

  • Fluorescence Measurement:

    • For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the volume fraction of water in the acetonitrile-water mixture.

    • The resulting plot will show a significant increase in fluorescence intensity as the water fraction increases, demonstrating the AIEE phenomenon. The highest emission is expected in the solvent ratio where the compound aggregates the most.[3]

References

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 2-Hydroxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds.[1][2] The quinoline scaffold, a fusion of a benzene and pyridine ring, is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] The combination of these two moieties, specifically in Schiff bases derived from 2-hydroxyquinoline-3-carbaldehyde, has yielded compounds with significant potential in various therapeutic and analytical fields. These derivatives have demonstrated promising antimicrobial, anticancer, antitubercular, and fluorescent sensing properties, making them a focal point of contemporary research.[3][4][5]

This document provides detailed protocols for the synthesis of Schiff bases from this compound and outlines their key applications, supported by experimental data and procedural workflows.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a straightforward condensation reaction with a primary amine. The reaction is generally carried out in an alcoholic solvent and may be catalyzed by a few drops of acid.

General Reaction Scheme

The fundamental reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.

Caption: General synthesis of Schiff bases from this compound.

Applications in Medicinal Chemistry and Sensing

Schiff bases derived from this compound are of significant interest due to their diverse biological activities and potential as analytical tools.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of these Schiff bases against various human cancer cell lines. Their metal complexes, particularly with copper, have often shown enhanced anticancer activity compared to the ligands alone.[6][7] For instance, certain 2-oxo-quinoline-3-Schiff-base derivatives have exhibited superior inhibitory activity against the NCI-H460 lung cancer cell line compared to the commercial drug 5-fluorouracil.[7]

Table 1: In Vitro Anticancer Activity of 2-Oxo-quinoline-3-Schiff Base Derivatives [7]

Compound ID Target Cell Line IC₅₀ (μM)
4d1 NCI-H460 (Lung) 5.16 ± 0.37
4d2 NCI-H460 (Lung) 7.62 ± 0.46
4l2 NCI-H460 (Lung) 7.66 ± 0.65
4c2 NCI-H460 (Lung) 11.62 ± 0.52
5i MCF7 (Breast) 10.65
5i A549 (Lung) 10.89
5-Fluorouracil (Standard) NCI-H460 (Lung) 44 ± 0.54
Doxorubicin (Standard) MCF7 / A549 -

Data adapted from studies on 2-oxo-quinoline-3-Schiff-base derivatives and quinoline-benzothiazole Schiff bases.[4][7]

Antimicrobial and Antitubercular Activity

These compounds and their metal complexes have been screened for their activity against various bacterial and fungal strains.[8][9] Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have shown moderate activity against Escherichia coli and Candida albicans, with Minimum Inhibitory Concentrations (MICs) in the range of 25 to 50 μg/mL.[8] Furthermore, certain novel quinoline Schiff bases and their copper complexes have exhibited promising antimycobacterial activity against M. Bovis BCG and M. tuberculosis H37Ra strains.[3]

Table 2: Antimicrobial Activity of Quinoline-derived Schiff Bases

Compound Type Microorganism MIC (μg/mL) Reference
2-Chloroquinoline Schiff Bases E. coli 25 - 50 [8]

| Cu(II) Complex of Quinoline Schiff Base | M. Bovis BCG | 2.8 |[3] |

Fluorescent Sensing of Metal Ions

A significant application of these Schiff bases is their use as fluorescent chemosensors.[5] Due to the presence of N and O donor atoms, they can selectively bind to metal ions.[5] For example, a Schiff base synthesized from this compound and 2-amino-4-methyl phenol demonstrated high sensitivity and selectivity for Zn(II) ions through a "turn-on" fluorescence mechanism.[5] This occurs because the binding of the metal ion restricts the C=N isomerization and intramolecular rotation, leading to an enhancement of fluorescence intensity.[5][10] Similarly, other derivatives have been developed for the sensitive detection of Al(III) ions in aqueous media.[11][12]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol describes a typical procedure for the synthesis of a Schiff base via condensation.

Materials:

  • This compound (1 equivalent)

  • Substituted primary amine (e.g., 2-aminophenol) (1 equivalent)[9]

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve this compound (0.01 mol) in 35 mL of ethanol in a round-bottom flask.[9]

  • Add an equimolar amount of the selected primary amine (0.01 mol) to the solution.[9]

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 6-8 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the purified Schiff base product, which can be further purified by recrystallization from a suitable solvent like DMF or ethanol.[13]

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic activity of the synthesized Schiff bases.[4]

Materials:

  • Synthesized Schiff base compounds

  • Human cancer cell lines (e.g., MCF-7, A549)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of approximately 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare stock solutions of the Schiff base compounds in DMSO and dilute them with the culture medium to achieve a range of final concentrations.

  • Treat the cells with the various concentrations of the compounds and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[4]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8]

Materials:

  • Synthesized Schiff base compounds

  • Bacterial or fungal strains (e.g., E. coli, S. aureus)[8]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare a twofold serial dilution of the Schiff base compounds in the appropriate broth in a 96-well plate.

  • Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

  • Add the standardized inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualized Workflows and Mechanisms

Experimental Workflow: Synthesis to Characterization

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Reactants This compound + Primary Amine Solvent Ethanol + Acetic Acid (cat.) Reaction Reflux for 6-8 hours Reactants->Reaction Cooling Cool to Room Temp. Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization FinalProduct Pure Schiff Base Drying->FinalProduct Recrystallization->FinalProduct FTIR FT-IR NMR ¹H & ¹³C NMR MassSpec Mass Spectrometry FinalProduct->FTIR FinalProduct->NMR FinalProduct->MassSpec

Caption: Workflow for synthesis, purification, and characterization of Schiff bases.

Mechanism: Fluorescent "Turn-On" Sensing of Metal Ions

G Chelation Enhanced Fluorescence (CHEF) Mechanism cluster_before Before Metal Ion Binding cluster_after After Metal Ion Binding Probe_Free Schiff Base Probe (Weak Fluorescence) Rotation C=N Isomerization & Intramolecular Rotation Probe_Free->Rotation Probe_Bound Schiff Base - Metal Ion Complex (Strong Fluorescence) Probe_Free->Probe_Bound + Quenching Non-Radiative Decay (Fluorescence Quenching) Rotation->Quenching Rigid Formation of Rigid Chelate Ring Probe_Bound->Rigid Enhancement Suppression of Non-Radiative Decay (Fluorescence Enhancement) Rigid->Enhancement Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Probe_Bound

Caption: Mechanism of fluorescence enhancement upon metal ion binding.

References

Application Notes: 2-Hydroxyquinoline-3-carbaldehyde in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyquinoline-3-carbaldehyde and its derivatives have emerged as a versatile class of chemosensors for the detection of various metal ions.[1][2] These organic compounds can form stable complexes with metal ions, leading to discernible changes in their photophysical properties, such as fluorescence or color, which forms the basis for their sensing applications.[1][3] The aldehyde group at the 3-position is a reactive site that allows for the straightforward synthesis of Schiff base derivatives, enabling the fine-tuning of selectivity and sensitivity towards specific metal ions.[4][5] Detection mechanisms often involve processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[1][3] Upon chelation with a metal ion, the excited-state proton transfer can be blocked, resulting in a significant "turn-on" fluorescent response.[1] This makes them valuable tools for applications in environmental monitoring, biological imaging, and chemical analysis.[3]

Quantitative Data Summary

The performance of chemosensors derived from this compound is characterized by several key parameters, including the limit of detection (LOD), binding constant (Ka), and the stoichiometry of the sensor-metal complex. The table below summarizes the quantitative data for representative sensors.

Probe Name/DerivativeTarget IonDetection MethodLimit of Detection (LOD)Binding Constant (Kₐ)Solvent SystemReference
RhBQ (modified with this compound)Cr³⁺Fluorescence2.12 x 10⁻⁸ MNot ReportedACN/H₂O (9:1, v/v)[1]
2-oxo-quinoline-3-carbaldehyde nicotinic hydrazoneAl³⁺FluorescenceParts per billion (ppb) levelNot ReportedEthanol[4]

Signaling Pathways and Mechanisms

The detection of metal ions by this compound-based sensors is primarily governed by the interaction between the metal ion and the sensor molecule, which modulates its electronic and photophysical properties.

A common mechanism is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) . In the free ligand, an efficient ESIPT process occurs from the hydroxyl group to the quinoline nitrogen, rendering the molecule weakly fluorescent.[1] Upon binding to a metal ion, this proton transfer pathway is blocked. This blockage leads to a significant enhancement of the fluorescence intensity, creating a "turn-on" sensor.[1]

General Signaling Pathway: ESIPT Inhibition FreeSensor Free Sensor (2-Hydroxyquinoline derivative) Excitation1 Light Excitation (hν) FreeSensor->Excitation1 ComplexFormation Complex Formation (Chelation) FreeSensor->ComplexFormation  + ExcitedState Excited State Excitation1->ExcitedState ESIPT ESIPT Pathway ExcitedState->ESIPT WeakFluorescence Weak Fluorescence (Quenched) ESIPT->WeakFluorescence MetalIon Target Metal Ion MetalIon->ComplexFormation SensorComplex Sensor-Metal Complex ComplexFormation->SensorComplex Excitation2 Light Excitation (hν) SensorComplex->Excitation2 ExcitedComplex Excited Complex Excitation2->ExcitedComplex BlockedESIPT ESIPT Blocked ExcitedComplex->BlockedESIPT StrongFluorescence Strong Fluorescence ('Turn-On' Signal) BlockedESIPT->StrongFluorescence

Caption: General signaling pathway for a "turn-on" fluorescent sensor.

Experimental Protocols

Protocol 1: Synthesis of a this compound Schiff Base Sensor

This protocol describes a general procedure for synthesizing a Schiff base sensor via condensation of this compound with a primary amine.

Materials:

  • This compound

  • A selected primary amine (e.g., 2-hydrazineylpyridine)[1]

  • Absolute Ethanol[1]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of absolute ethanol.

  • To this solution, add 1 mmol of the chosen primary amine (e.g., 2-hydrazineylpyridine).[1]

  • Heat the mixture to reflux (approximately 90°C) and maintain for 2-4 hours with continuous stirring.[1][6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[1]

  • Dry the final product under vacuum.

Synthesis of a Schiff Base Sensor start_end start_end process process io io decision decision start Start dissolve Dissolve this compound and primary amine in ethanol start->dissolve reflux Reflux the mixture (90°C, 2-4 hours) dissolve->reflux cool Cool to room temperature reflux->cool filter Collect precipitate by filtration cool->filter wash Wash precipitate with cold ethanol filter->wash dry Dry product under vacuum wash->dry end End Product: Schiff Base Sensor dry->end

Caption: Workflow for the synthesis of a Schiff base sensor.

Protocol 2: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy

This protocol provides a general method for quantifying a target metal ion using a synthesized fluorescent probe.[1][6]

Materials and Instruments:

  • Synthesized 2-hydroxyquinoline-based probe

  • Stock solution of the probe (e.g., 1 mM in DMSO or ethanol).[1]

  • Stock solutions of the target metal ion and potential interfering ions.[1]

  • Appropriate buffer solution (the optimal pH should be determined for each system).[1]

  • Spectrofluorometer and cuvettes.[1]

Procedure:

  • Preparation of Test Solutions: Prepare a series of vials. To each vial, add a fixed volume of the probe stock solution and the buffer to achieve the final desired probe concentration (e.g., 10-20 µM).

  • Titration: Add increasing amounts of the target metal ion stock solution to the vials, creating a range of metal ion concentrations. Prepare a "blank" sample containing only the probe in the buffer solution.

  • Incubation: Allow the solutions to incubate for a specific period (e.g., 5-15 minutes) at room temperature to ensure complex formation is complete.[6]

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the sensor-metal complex.[3]

  • Data Analysis:

    • Plot the fluorescence intensity at the maximum emission wavelength against the concentration of the metal ion to generate a calibration curve.[6]

    • The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the calibration curve.[3]

Experimental Workflow for Metal Ion Detection start_end start_end process process io io start Start prep_reagents Prepare Stock Solutions (Sensor, Metal Ions, Buffer) start->prep_reagents prep_samples Prepare Test Samples (Fixed [Sensor], Varying [Metal Ion]) prep_reagents->prep_samples incubate Incubate at Room Temperature prep_samples->incubate measure Measure Fluorescence Spectra incubate->measure plot Plot Fluorescence Intensity vs. [Metal Ion] measure->plot calculate Calculate Limit of Detection (LOD) and Binding Constant plot->calculate end End calculate->end

Caption: A typical workflow for fluorescent metal ion detection.

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)

This method is used to determine the binding ratio between the sensor and the metal ion.

Procedure:

  • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is kept constant (e.g., 20 µM), but their mole fractions are varied.[3] For example, the mole fraction of the metal ion will range from 0 to 1.

  • Measure the fluorescence intensity for each solution at the wavelength of maximum change.[3]

  • Plot the change in fluorescence intensity against the mole fraction of the metal ion.

  • The mole fraction at which the maximum fluorescence intensity is observed indicates the stoichiometry of the complex.[1] For instance, a maximum at a mole fraction of 0.5 suggests a 1:1 binding stoichiometry, while a maximum at ~0.67 suggests a 1:2 (sensor:metal) stoichiometry.[4]

References

Application Notes and Protocols for the Preparation of 2-Hydroxyquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-hydroxyquinoline-3-carbaldehyde and its derivatives, valuable scaffolds in medicinal chemistry. The methodologies outlined herein are based on established synthetic routes, primarily involving the Vilsmeier-Haack reaction followed by hydrolysis. These compounds are of significant interest due to their wide range of biological activities, including potential applications in oncology.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in drug discovery, with numerous examples demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, serves as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. The synthetic pathway generally proceeds through a two-step sequence: the formation of a 2-chloroquinoline-3-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by a hydrolysis step to yield the desired 2-hydroxy derivative.

Experimental Protocols

The following protocols detail the synthesis of 2-chloroquinoline-3-carbaldehyde derivatives and their subsequent conversion to this compound derivatives.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 2-chloroquinoline-3-carbaldehydes from substituted acetanilides.

Materials:

  • Substituted acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)[1]

  • Ice

  • Water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent in situ.[1]

  • To this mixture, add the appropriately substituted acetanilide portion-wise while maintaining the temperature below 5 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 75-80 °C for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate of the 2-chloroquinoline-3-carbaldehyde derivative will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to afford the pure 2-chloroquinoline-3-carbaldehyde derivative.

Protocol 2: Synthesis of this compound Derivatives via Hydrolysis

This protocol describes the conversion of 2-chloroquinoline-3-carbaldehyde derivatives to their corresponding 2-hydroxy counterparts. Microwave irradiation can be employed to accelerate this reaction.

Materials:

  • Substituted 2-chloroquinoline-3-carbaldehyde

  • Acetic acid

  • Sodium acetate

  • Microwave reactor (optional)

Procedure:

  • In a suitable reaction vessel, dissolve the substituted 2-chloroquinoline-3-carbaldehyde in acetic acid.

  • Add sodium acetate to the solution.

  • Conventional Heating: Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Microwave-Assisted Synthesis: Place the reaction vessel in a microwave reactor and irradiate at a suitable power (e.g., 320 W) and temperature for a shorter duration, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude this compound derivative can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the yields and melting points for a selection of substituted 2-chloroquinoline-3-carbaldehyde derivatives prepared via the Vilsmeier-Haack reaction.

Substituent (R)ProductYield (%)Melting Point (°C)Reference
H2-Chloroquinoline-3-carbaldehyde72142-146[2]
6-OH2-Chloro-6-hydroxyquinoline-3-carbaldehyde66125[2]
6-OCH₃2-Chloro-6-methoxyquinoline-3-carbaldehyde62146[2]
6-Cl2,6-Dichloroquinoline-3-carbaldehyde68191-192[2]
8-CH₃2-Chloro-8-methylquinoline-3-carbaldehyde63138
8-NO₂2-Chloro-8-nitroquinoline-3-carbaldehyde65124

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Hydrolysis Acetanilide Substituted Acetanilide Reaction1 Reaction at 75-80°C Acetanilide->Reaction1 Vilsmeier Vilsmeier Reagent (DMF, POCl3/PCl5) Vilsmeier->Reaction1 Workup1 Iced Water Quench & Filtration Reaction1->Workup1 Chloroquinoline 2-Chloroquinoline-3-carbaldehyde Derivative Workup1->Chloroquinoline Reaction2 Hydrolysis (Acetic Acid, NaOAc) Conventional or Microwave Chloroquinoline->Reaction2 Workup2 Precipitation & Filtration Reaction2->Workup2 Hydroxyquinoline This compound Derivative Workup2->Hydroxyquinoline

Synthetic workflow for this compound derivatives.
Signaling Pathway

Certain quinoline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways. For instance, the marine-derived yaequinolone derivative CHNQD-02792, which possesses a quinoline core, has been demonstrated to suppress colorectal cancer cell proliferation and induce apoptosis by inhibiting the phosphorylation of ERK and JNK in the MAPK signaling pathway.[2] The following diagram illustrates this inhibitory action.

G cluster_pathway MAPK Signaling Pathway cluster_drug Drug Action RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis Quinoline Quinoline Derivative (e.g., CHNQD-02792) Quinoline->ERK Inhibition Quinoline->JNK Inhibition

Inhibition of the MAPK signaling pathway by a quinoline derivative.

References

Application Notes and Protocols: 2-Hydroxyquinoline-3-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-hydroxyquinoline-3-carbaldehyde as a key starting material for the construction of a diverse range of heterocyclic compounds. The protocols detailed herein, along with the summarized reaction data, offer valuable guidance for the synthesis of novel molecules with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a highly reactive and versatile bifunctional molecule, incorporating both a nucleophilic hydroxyl group and an electrophilic aldehyde function within a rigid quinoline framework. This unique arrangement makes it an exceptional building block for the synthesis of various fused and substituted heterocyclic systems. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of this compound

The primary route to this compound involves the hydrolysis of its precursor, 2-chloroquinoline-3-carbaldehyde. The chloro-derivative is typically synthesized via the Vilsmeier-Haack reaction from acetanilides.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Synthesis of 2-Chloroquinoline-3-carbaldehyde cluster_1 Hydrolysis Acetanilide Acetanilide VilsmeierReagent Vilsmeier Reagent (POCl3, DMF) Acetanilide->VilsmeierReagent Vilsmeier-Haack Reaction Chloroquinoline 2-Chloroquinoline-3-carbaldehyde VilsmeierReagent->Chloroquinoline Hydrolysis Acidic or Basic Hydrolysis Chloroquinoline->Hydrolysis Conversion Hydroxyquinoline This compound Hydrolysis->Hydroxyquinoline

Caption: General workflow for the synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound serves as a versatile precursor for a variety of condensation and cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.

Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

A prominent application of this compound is in the three-component Biginelli reaction with an active methylene compound (e.g., ethyl acetoacetate or acetylacetone) and a urea or thiourea derivative. This reaction provides a straightforward route to dihydropyrimidines fused with the quinoline moiety, which are known to exhibit interesting pharmacological properties.

G HQ 2-Hydroxyquinoline- 3-carbaldehyde Reaction One-Pot Three-Component Reaction HQ->Reaction AMC Active Methylene Compound (e.g., Ethyl Acetoacetate) AMC->Reaction Urea Urea / Thiourea Urea->Reaction Catalyst Catalyst (e.g., Acid or Base) Catalyst->Reaction Catalysis DHP Dihydropyrimidine Derivative Reaction->DHP

Caption: Workflow for the synthesis of dihydropyrimidine derivatives.

ProductActive Methylene CompoundReagentMethodReaction TimeYield (%)Reference
4-(2-Hydroxyquinolin-3-yl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneEthyl acetoacetateUreaConventional4-5 h75-85[1]
4-(2-Hydroxyquinolin-3-yl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thioneEthyl acetoacetateThioureaConventional4-5 h78-88[1]
4-(2-Hydroxyquinolin-3-yl)-5-acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneAcetylacetoneUreaMicrowave3-4 min85-92[1]
4-(2-Hydroxyquinolin-3-yl)-5-acetyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thioneAcetylacetoneThioureaMicrowave3-4 min88-95[1]
  • In a microwave-safe vessel, combine this compound (1 mmol), acetylacetone (1 mmol), and thiourea (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Seal the vessel and irradiate in a microwave synthesizer at 150 W for 3-4 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.

Synthesis of Chromeno[2,3-b]quinoline Derivatives

The reaction of this compound with active methylene compounds such as malononitrile or ethyl cyanoacetate, often in the presence of a base catalyst, leads to the formation of chromeno[2,3-b]quinoline derivatives. These fused heterocyclic systems are of interest for their potential biological activities.

G HQ 2-Hydroxyquinoline- 3-carbaldehyde Knoevenagel Knoevenagel Condensation HQ->Knoevenagel AMC Active Methylene Compound (e.g., Malononitrile) AMC->Knoevenagel Base Base Catalyst (e.g., Piperidine) Base->Knoevenagel Intermediate Intermediate Adduct Knoevenagel->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Chromeno[2,3-b]quinoline Derivative Cyclization->Product

Caption: Synthesis of chromeno[2,3-b]quinoline derivatives.

ProductActive Methylene CompoundCatalystSolventReaction TimeYield (%)
2-Amino-12-oxo-12H-chromeno[2,3-b]quinoline-1-carbonitrileMalononitrilePiperidineEthanol6 h85
Ethyl 2-amino-12-oxo-12H-chromeno[2,3-b]quinoline-1-carboxylateEthyl cyanoacetatePiperidineEthanol8 h80
  • A mixture of this compound (1 mmol) and malononitrile (1 mmol) in absolute ethanol (20 mL) is prepared.

  • A catalytic amount of piperidine (3-4 drops) is added to the mixture.

  • The reaction mixture is refluxed for 6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent like DMF/ethanol to afford the pure product.

Biological Activities of Derived Heterocycles

The heterocyclic compounds synthesized from this compound have been reported to exhibit a range of biological activities.

Antimicrobial Activity

Many quinoline-based heterocycles demonstrate significant antibacterial and antifungal properties. The proposed mechanism of action often involves the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.

G Quinoline Quinoline Derivative Enzyme DNA Gyrase / Topoisomerase IV Quinoline->Enzyme Inhibition DNA Bacterial DNA Enzyme->DNA Acts on Replication DNA Replication & Repair DNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath Inhibition leads to

References

Application Notes and Protocols: Antimicrobial Activity of 2-Hydroxyquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 2-hydroxyquinoline-3-carbaldehyde derivatives, including quantitative activity data, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action. This information is intended to guide researchers in the exploration and development of this promising class of antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the reported MIC values for various derivatives against a range of pathogenic microorganisms.

Table 1: Antibacterial Activity of this compound Hydrazone Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
3q5 MRSA16[1]
3q6 MRSA16[1]
Compound 7 MRSA1.5[2]
Compound 2 MRSA, MRSE, VRE3.0[2]
Compound 6 MRSA1.5[2]
Compound 6 MRSE6.0[2]
Compound 6 VRE3.0[2]

MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus.

Table 2: Antifungal Activity of Quinoline Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
4m Candida albicans1.95[3]
4d, 4i, 4k, 4l Candida albicans1.95[3]
4j Candida parapsilosis<0.06[3]
Rhodanine incorporated quinolines M. tuberculosis H37Ra1.66–9.57[4]

Experimental Protocols

Reproducible and standardized protocols are crucial for assessing the antimicrobial properties of novel compounds. The following sections detail the methodologies for key in vitro assays.

Synthesis of this compound Derivatives

A common synthetic route involves the Vilsmeier-Haack reaction followed by hydrolysis.[5][6]

Protocol: Synthesis of this compound (2) from 2-Chloro-3-formylquinoline (1)

  • Starting Material: 2-Chloro-3-formylquinoline (1), which can be synthesized via the Vilsmeier-Haack reaction.[5]

  • Hydrolysis: Treat compound (1) with a 70% aqueous acetic acid solution.[5]

  • Reflux: Heat the reaction mixture under reflux. The completion of the reaction can be monitored using Thin Layer Chromatography (TLC).[6]

  • Precipitation: Upon cooling, the solid product, this compound (2), will precipitate.

  • Purification: Filter the precipitate, wash with ethanol, and dry. Recrystallization from a suitable solvent like DMF may be performed for further purification.[6]

  • Derivative Synthesis: The resulting this compound can then be reacted with various substituted ureas/thioureas and active methylene compounds to afford a diverse range of derivatives.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][4]

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test this compound derivative

  • Microbial culture

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).[4]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the culture broth directly within the 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (broth only).[4]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[4] This can be assessed visually or by using a microplate reader.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of microbial biofilms.[4]

Materials:

  • 96-well flat-bottom microtiter plates

  • Sterile culture medium

  • Test this compound derivative

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Methanol

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or Ethanol

  • Microplate reader

Procedure:

  • Preparation: Prepare a standardized bacterial suspension and serial dilutions of the test compound in a 96-well plate as described for the MIC assay.

  • Biofilm Formation: Inoculate the wells with the bacterial suspension and incubate under conditions conducive to biofilm formation (typically 24-48 hours without agitation).[4]

  • Washing: After incubation, discard the planktonic cells and wash the wells with PBS to remove non-adherent bacteria.

  • Fixation: Fix the biofilms by adding methanol to each well.

  • Staining: Stain the biofilms with a 0.1% Crystal Violet solution.

  • Destaining: After washing away the excess stain, add a destaining solution (e.g., 30% acetic acid or ethanol) to solubilize the crystal violet.

  • Quantification: Measure the absorbance of the destained solution using a microplate reader to quantify the biofilm biomass.

Visualized Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound Serial Dilution of Test Compound Compound->Inoculation Incubation Incubate Plate (e.g., 37°C, 18-24h) Inoculation->Incubation Determination Determine MIC (Lowest concentration with no visible growth) Incubation->Determination

Experimental workflow for the broth microdilution susceptibility test.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Some quinoline derivatives are known to exert their antimicrobial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. The binding of quinoline derivatives to these enzymes can lead to the formation of a stable complex, which ultimately results in the inhibition of DNA synthesis and bacterial cell death.[1][4] Molecular docking studies have suggested that compounds like 3q6 can form hydrogen bonds with key residues in the active site of DNA topoisomerase IV.[1]

G cluster_drug Drug Action cluster_target Bacterial Target cluster_outcome Outcome Quinoline This compound Derivative Enzyme DNA Gyrase / Topoisomerase IV Quinoline->Enzyme Binds to DNA_Replication DNA Replication Enzyme->DNA_Replication Essential for Inhibition Inhibition of DNA Synthesis Enzyme->Inhibition Inhibits Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.

References

Application Notes and Protocols: Antiproliferative Activity of Quinoline-3-Carbaldehyde Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiproliferative activities of quinoline-3-carbaldehyde hydrazone derivatives. This document includes a compilation of quantitative data from recent studies, detailed experimental protocols for key assays, and diagrams of relevant biological pathways and experimental workflows.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1] Among these, quinoline-3-carbaldehyde hydrazones have emerged as a promising scaffold for the development of novel antiproliferative agents.[2] These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[3][4][5]

Quantitative Data Summary

The antiproliferative activity of various quinoline-3-carbaldehyde hydrazone derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other cytotoxicity data reported in the literature.

Table 1: Antiproliferative Activity (IC50 in µM) of Quinoline-3-Carbaldehyde Hydrazone Derivatives

CompoundCell LineIC50 (µM)Reference
5e DAN-G (pancreatic)1.23[6][7]
LCLC-103H (lung)1.49[6][7]
SISO (cervical)1.35[6][7]
7a DAN-G (pancreatic)2.51[6]
SISO (cervical)3.12[6]
9h DAN-G (pancreatic)4.35[6]
SISO (cervical)7.39[6]
3b MCF-7 (breast)7.016[8]
3c MCF-7 (breast)7.05[8]
BGC-823 (gastric)> 34.32[8]
BEL-7402 (hepatoma)> 34.32[8]
A549 (lung)> 34.32[8]
18j NCI 60 Cell Line PanelGI50: 0.33 - 4.87[9]
Compound 5 MCF-7 (breast)0.98[10]
HepG2 (liver)1.06[10]
Compound 8 HCT 116 (colon)0.03 - 0.065[10]
MCF-7 (breast)0.03 - 0.065[10]
U-251 (glioblastoma)0.03 - 0.065[10]
Compound 13 MCF-7 (breast)0.73[10]
Compounds 11 & 12 A549 (lung)1.91 - 5.29[10]
K-562 (leukemia)1.91 - 5.29[10]

Table 2: Cell Viability Reduction by Quinoline-3-Carbaldehyde Hydrazone Derivatives

CompoundCell LineConcentration (µM)% Cell Viability ReductionReference
3q12 A549 (lung)10040.72%[2][11][12]
3q17 A549 (lung)10023.76%[2][11][12]
3q22 A549 (lung)10027.08%[2][11][12]
17 SH-SY5Y (neuroblastoma)Not Specified82%[3]
Kelly (neuroblastoma)Not Specified96%[3]
MCF-7 (breast)Not Specified33%[3]
MDA-MB-231 (breast)Not Specified38%[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the antiproliferative activity of quinoline-3-carbaldehyde hydrazones.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carbaldehyde hydrazone derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The crystal violet assay is another method used to determine cell viability by staining the DNA of adherent cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the treatment period, remove the culture medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

  • Staining: Wash the wells with PBS and stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid) to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as in the MTT assay.

Apoptosis Assays

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Acridine Orange (AO) and Ethidium Bromide (EB).

  • Microscopy: Immediately visualize the cells under a fluorescence microscope.

    • Viable cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange-red nucleus.

  • Quantification: Count the number of cells in each category to determine the percentage of apoptotic cells.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is commonly used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Treat cells with the desired concentrations of the compounds for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental and Biological Pathway Diagrams

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antiproliferative Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Quinoline-3-carbaldehyde Hydrazones characterization Structural Characterization (NMR, IR, MS) synthesis->characterization treatment Treatment with Hydrazone Derivatives characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability_assay Cell Viability Assays (MTT, Crystal Violet) treatment->viability_assay apoptosis_assay Apoptosis Assay (AO/EB, Flow Cytometry) viability_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) viability_assay->cell_cycle_analysis ros_detection ROS Detection viability_assay->ros_detection

Caption: General experimental workflow for evaluating antiproliferative activity.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_growth_signaling Growth Factor Signaling compound Quinoline-3-carbaldehyde Hydrazones cdk2 CDK2 compound->cdk2 inhibition p27 p27Kip1 compound->p27 upregulation ros ROS Production compound->ros dna_damage DNA Intercalation/ Damage compound->dna_damage egfr EGFR compound->egfr inhibition pi3k PI3K compound->pi3k inhibition g1_arrest G1 Phase Arrest p27->g1_arrest induces g2m_arrest G2/M Phase Arrest apoptosis Apoptosis ros->apoptosis dna_damage->apoptosis

Caption: Proposed signaling pathways for antiproliferative effects.

References

Application Notes and Protocols: Synthesis and Application of Metal Complexes with 2-Hydroxyquinoline-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of metal complexes derived from 2-hydroxyquinoline-3-carbaldehyde and its Schiff base derivatives. This class of compounds has garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The protocols provided herein offer standardized methodologies for the synthesis and evaluation of these promising therapeutic and diagnostic agents.

Introduction

This compound is a versatile precursor for designing multidentate ligands, primarily through the formation of Schiff bases. The resulting ligands can coordinate with a variety of metal ions, including copper, nickel, cobalt, and zinc, to form stable metal complexes. The biological efficacy of these complexes is often attributed to the synergistic effect of the metal ion and the organic ligand, which can lead to enhanced lipophilicity, targeted delivery, and novel mechanisms of action, such as the generation of reactive oxygen species (ROS) to induce apoptosis in cancer cells.[1]

Synthesis of Schiff Base Ligands and Metal Complexes

The synthesis of these metal complexes is typically a two-step process involving the initial formation of a Schiff base ligand followed by its complexation with a metal salt.

General Experimental Workflow

Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation A This compound D Reflux/Stir A->D B Primary Amine/Hydrazide B->D C Solvent (e.g., Ethanol) C->D E Schiff Base Ligand (Isolation & Purification) D->E F Schiff Base Ligand E->F Characterization I Reflux/Stir F->I G Metal Salt (e.g., CuCl2) G->I H Solvent (e.g., Ethanol/Methanol) H->I J Metal Complex (Isolation & Purification) I->J K Application J->K Biological Evaluation

Caption: General workflow for the synthesis and evaluation of metal complexes.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligands from this compound

This protocol describes a general method for the synthesis of Schiff base ligands derived from this compound.

Materials:

  • This compound

  • Appropriate primary amine or hydrazide (e.g., 2,2′-thiodianiline, quinoline-3-carbohydrazide)[2][3]

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable volume of ethanol in a round-bottom flask.

  • In a separate flask, dissolve the primary amine or hydrazide (1 equivalent) in ethanol.

  • Add the amine/hydrazide solution to the aldehyde solution with continuous stirring.[2]

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2]

  • The mixture is then typically stirred at room temperature or refluxed for 1-5 hours.[2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the Schiff base ligand) is collected by filtration.

  • The solid product is washed with cold ethanol to remove any unreacted starting materials.

  • The purified ligand is dried in a desiccator or a vacuum oven.

Protocol 2: Synthesis of Metal(II) Complexes

This protocol outlines a general procedure for the synthesis of divalent metal complexes with the Schiff base ligands.

Materials:

  • Synthesized Schiff Base Ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, CdCl₂)[3][4]

  • Ethanol or Methanol

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • Dissolve the Schiff base ligand (typically 2 equivalents) in a suitable solvent like ethanol or methanol in a round-bottom flask, with gentle warming if necessary.[3]

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in a minimal amount of the same solvent.[3]

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • The reaction mixture is then stirred at room temperature or heated under reflux for 1-3 hours to ensure the completion of the reaction.[3][5]

  • After cooling to room temperature, the precipitated metal complex is collected by filtration.[6]

  • The collected solid is washed with the reaction solvent and then with a non-polar solvent like diethyl ether to remove impurities.[6]

  • The complex can be further purified by recrystallization from a suitable solvent.

  • The final product is dried in a desiccator or a vacuum oven.[6]

Data Presentation

The following tables summarize representative quantitative data for synthesized metal complexes derived from this compound and its analogs.

Table 1: Physicochemical Properties of Representative Metal Complexes

ComplexLigandYield (%)ColorM.P. (°C)
Cu-NQ(E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide67Green220–222
Cd-NQ(E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide72Reddish-brown>300
Cr-NQ(E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide68Green283–285 (dec)
Cu-CQ(E)-N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide58Green233–235
Cd-CQ(E)-N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide70Yellow>300
Cu-HQ(E)-N'-(2,4-dihydroxybenzylidene)quinoline-3-carbohydrazide62Dark-yellow222–224
Cd-HQ(E)-N'-(2,4-dihydroxybenzylidene)quinoline-3-carbohydrazide72Pale-yellow273–275
Cr-HQ(E)-N'-(2,4-dihydroxybenzylidene)quinoline-3-carbohydrazide69Orange108–110

Data sourced from[3].

Table 2: In Vitro Anticancer Activity (IC₅₀ in µg/mL)

CompoundMCF-7 (Breast Cancer)A-549 (Lung Cancer)
Schiff Base Ligand>100>100
Cu(II) Complex43.82 ± 2.351-
Ni(II) Complex--
Co(II) Complex--
Cd(II) Complex--

Data for Cu(II) complex against MCF-7 from. Data for other complexes against A-549 indicates higher activity than against MCF-7.

Table 3: Antimicrobial Activity (Zone of Inhibition in mm)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
Schiff Base Ligand--
Cu(II) Complex--
Ni(II) Complex--
Co(II) Complex--
Cd(II) Complex--

Note: Specific quantitative data for zone of inhibition was not available in the provided search results, but Cu(II) complexes have been reported to be effective against Gram-positive bacteria like S. aureus and E. faecalis.[3]

Proposed Mechanism of Anticancer Activity

The anticancer activity of these metal complexes is often linked to their ability to induce apoptosis. A proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers programmed cell death.[1]

SignalingPathway A Metal Complex (e.g., Cu(II) Complex) B Cellular Uptake A->B C Interaction with Mitochondria B->C D Generation of Reactive Oxygen Species (ROS) C->D E Oxidative Stress D->E F DNA Damage E->F G Activation of Caspase Cascade E->G H Apoptosis (Programmed Cell Death) F->H G->H

Caption: Proposed mechanism of ROS-induced apoptosis by metal complexes.

Applications in Drug Development

Metal complexes of this compound and its derivatives are promising candidates for the development of new therapeutic agents.

  • Anticancer Agents: Many of these complexes exhibit significant cytotoxicity against various cancer cell lines, with some showing higher activity than the parent ligands or even established drugs like cisplatin.[7] Their unique mechanisms of action could help overcome drug resistance.

  • Antimicrobial Agents: These complexes have demonstrated broad-spectrum antibacterial and antifungal activities, making them potential leads for new antibiotics to combat resistant pathogens.

  • Bioimaging: The inherent fluorescence of some quinoline derivatives and their metal complexes can be exploited for cellular imaging and diagnostic applications.

Further research is warranted to optimize the structure of these complexes for improved efficacy and selectivity, and to fully elucidate their mechanisms of action and pharmacokinetic profiles. The versatility in the choice of both the Schiff base and the metal ion allows for fine-tuning of the physicochemical and biological properties of the final complex.[8]

References

Application Notes: Fluorescence Sensing of Copper Ions Using Quinoline-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copper is an essential trace element in biological systems, playing a crucial role in various physiological and pathological processes. However, an imbalance in copper ion (Cu²⁺) concentration is associated with several neurodegenerative diseases, including Alzheimer's and Parkinson's. Consequently, the development of sensitive and selective methods for the detection of Cu²⁺ is of significant interest in biomedical research and drug development. Quinoline and its derivatives have emerged as a prominent class of fluorophores for the design of "turn-on" or "turn-off" fluorescent probes for Cu²⁺ detection due to their excellent photophysical properties, strong coordination ability with metal ions, and cell permeability.[1][2][3] These probes offer a non-invasive, real-time, and highly sensitive approach for monitoring Cu²⁺ levels in environmental and biological samples.[1][2]

This document provides detailed application notes and protocols for the use of quinoline-based fluorescent probes for the detection of copper ions, targeting researchers, scientists, and drug development professionals.

Signaling Mechanism of Quinoline-Based Cu²⁺ Probes

The sensing mechanism of quinoline-based probes for Cu²⁺ often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Cu²⁺-catalyzed hydrolysis.[4][5] In a typical "turn-off" scenario, the quinoline fluorophore's emission is quenched upon binding to the paramagnetic Cu²⁺ ion. Conversely, in a "turn-on" or "OFF-ON" system, the probe is initially non-fluorescent or weakly fluorescent. The binding of Cu²⁺ can restrict intramolecular rotation, lead to the hydrolysis of a quenching moiety, or induce a specific chemical reaction that restores or enhances the fluorescence of the quinoline core.[5]

G cluster_off Fluorescence 'Turn-Off' Mechanism cluster_on Fluorescence 'Turn-On' Mechanism Probe_Off Quinoline Probe (Fluorescent) Complex_Off Probe-Cu²⁺ Complex (Non-Fluorescent) Probe_Off->Complex_Off Binding Cu2_Off Copper Ion (Cu²⁺) Cu2_Off->Complex_Off Probe_On Quinoline Probe (Non-Fluorescent) Complex_On Probe-Cu²⁺ Complex (Fluorescent) Probe_On->Complex_On Binding & Reaction Cu2_On Copper Ion (Cu²⁺) Cu2_On->Complex_On G Reactants Quinoline Precursor + Reagent Reaction Reaction (Solvent, Catalyst, Heat) Reactants->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Product Final Quinoline Probe Purification->Product G Start Prepare Probe Solution in Buffer Measure_Initial Record Initial Fluorescence Spectrum Start->Measure_Initial Add_Cu Add Aliquot of Cu²⁺ Solution Measure_Initial->Add_Cu Selectivity Repeat with other Metal Ions Measure_Initial->Selectivity Equilibrate Equilibrate Add_Cu->Equilibrate Measure_Final Record Final Fluorescence Spectrum Equilibrate->Measure_Final Measure_Final->Add_Cu Repeat for Titration Analyze Plot Intensity vs. [Cu²⁺] & Determine LOD Measure_Final->Analyze

References

Application Note: Determination of Aflatoxins (B1, B2, G1, G2) in Food Matrices by Liquid Chromatography with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aflatoxins are highly toxic secondary metabolites produced by fungi, primarily Aspergillus flavus and Aspergillus parasiticus.[1] These mycotoxins can contaminate a wide range of agricultural commodities, including cereals, nuts, spices, and dried fruits, posing a significant health risk to humans and animals due to their carcinogenic properties.[1][2] Aflatoxin B1 is recognized as the most potent of this group.[3] Regulatory bodies worldwide, including the European Union, have established stringent maximum levels for aflatoxins in foodstuffs to protect public health.[3][4][5]

This application note details a robust and sensitive method for the quantitative determination of aflatoxins B1, B2, G1, and G2 in food samples. The protocol utilizes high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD).[6][7] Sample purification is achieved using immunoaffinity columns (IAC), which provide highly specific cleanup, followed by post-column derivatization to enhance the fluorescence signal of aflatoxins B1 and G1, ensuring low detection limits.[6]

Principle

The method involves three main stages:

  • Extraction: Aflatoxins are extracted from a homogenized food sample using a solvent mixture, typically methanol/water.

  • Purification: The crude extract is passed through an immunoaffinity column (IAC). The column contains monoclonal antibodies specific to the aflatoxins, which bind the target analytes while allowing matrix interferences to be washed away.[8] The bound aflatoxins are then eluted with a strong solvent like methanol.[8]

  • Analysis (LC-FD): The purified extract is injected into a reverse-phase HPLC system. Aflatoxins are separated chromatographically and then subjected to post-column derivatization. Aflatoxins B2 and G2 are naturally fluorescent, but B1 and G1 require derivatization (e.g., bromination via a KOBRA® Cell or with pyridinium hydrobromide perbromide) to significantly enhance their fluorescence yield.[6] The fluorescence detector measures the analytes at specific excitation and emission wavelengths.

Experimental Protocol

Reagents and Materials
  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Sodium chloride (NaCl), Pyridinium hydrobromide perbromide (PBPB).

  • Standards: Certified analytical standards of Aflatoxin B1, B2, G1, and G2.

  • Columns:

    • Immunoaffinity columns (e.g., AflaCLEAN or equivalent).[9]

    • Analytical HPLC Column: C18 reverse-phase, e.g., Zorbax SB-Aq, 4.6 x 150 mm, 5 µm.[6]

  • Apparatus: High-speed blender, vortex mixer, filtration apparatus, HPLC system with a fluorescence detector, and a post-column derivatization unit.

Sample Preparation (Immunoaffinity Column Cleanup)
  • Extraction:

    • Weigh 20 g of a homogenized sample into a blender jar.

    • Add 4 g of NaCl and 100 mL of a methanol/water (70/30, v/v) solution.

    • Blend at high speed for 3 minutes.

    • Filter the extract through a qualitative filter paper.

  • Dilution & Cleanup:

    • Pipette 7.5 mL of the filtered extract into a tube.

    • Dilute the extract with 15 mL of distilled water and vortex for 1 minute.

    • Filter the diluted extract through a glass microfiber filter.

    • Pass 7.5 mL of the final filtered extract through an immunoaffinity column at a flow rate of 1-2 drops per second.

  • Washing & Elution:

    • Wash the column by passing 10 mL of distilled water through it twice to remove impurities.[8]

    • Dry the column by passing air through it for a few seconds.

    • Elute the bound aflatoxins by passing 1.0 mL of HPLC-grade methanol through the column into a clean collection vial.[3][8]

    • Dilute the eluate with 1.0 mL of distilled water before injection into the HPLC system.[3]

Instrumental Conditions

The following tables summarize the instrumental conditions for the HPLC system with fluorescence detection.

Table 1: HPLC Operating Conditions

Parameter Setting
Analytical Column C18 Reverse-Phase (e.g., Zorbax SB-Aq, 4.6x150mm, 5µm)[6]
Mobile Phase Water / Acetonitrile / Methanol (60:30:10, v/v/v)[7][10]
Flow Rate 1.0 mL/min[6]
Column Temperature 40 °C[6]

| Injection Volume | 20 µL |

Table 2: Fluorescence Detector Settings

Parameter Setting
Excitation Wavelength 360 nm[6][11]

| Emission Wavelength | 450-455 nm[6][11] |

Table 3: Post-Column Derivatization

Parameter Setting
Method Bromination (e.g., KOBRA® Cell or PBPB solution)[6]
Reagent (if applicable) 50 mg/L PBPB in mobile phase

| Reagent Flow Rate | 0.3 mL/min[6] |

Workflow Diagram

The overall experimental process from sample receipt to data analysis is illustrated below.

G cluster_prep Sample Preparation cluster_analysis LC-FD Analysis Sample Homogenized Food Sample Extraction Solvent Extraction (Methanol/Water) Sample->Extraction 20g Sample + 100mL Solvent Filtration1 Initial Filtration Extraction->Filtration1 Dilution Dilution with Water Filtration1->Dilution IAC_Load Load onto Immunoaffinity Column Dilution->IAC_Load Load 7.5mL IAC_Wash Wash Column (Remove Impurities) IAC_Load->IAC_Wash Elution Elute Aflatoxins (Methanol) IAC_Wash->Elution Final_Sample Final Extract for HPLC Elution->Final_Sample HPLC HPLC Injection Final_Sample->HPLC Separation C18 Column Separation HPLC->Separation Derivatization Post-Column Derivatization Separation->Derivatization Separated Aflatoxins Detection Fluorescence Detection (Ex: 360nm, Em: 455nm) Derivatization->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Experimental workflow for aflatoxin analysis.

Results and Performance

Method performance is critical for ensuring accurate quantification that meets regulatory standards. The tables below summarize typical validation data for this method.

Table 4: Method Performance Characteristics

Parameter Aflatoxin B1 Aflatoxin G1 Aflatoxin B2 Aflatoxin G2
LOD (µg/kg) [3][7] 0.014 0.012 0.008 0.010
LOQ (µg/kg) [7] 0.05 0.05 0.03 0.03
Linearity (R²) [3] > 0.9999 > 0.9999 > 0.9999 > 0.9999
Recovery (%) [7][12] 85 - 97 84 - 95 88 - 96 86 - 94
Repeatability (RSD%) [12] < 10% < 10% < 10% < 10%

LOD: Limit of Detection; LOQ: Limit of Quantification; R²: Coefficient of determination; RSD: Relative Standard Deviation.

Table 5: European Union Maximum Levels for Aflatoxins in Select Foods (Regulation (EU) 2023/915) [4]

Food Commodity Aflatoxin B1 (µg/kg) Total Aflatoxins (B1+B2+G1+G2) (µg/kg)
Groundnuts (Peanuts) & other oilseeds 2.0 4.0
Tree nuts (Almonds, Pistachios) 8.0 10.0
Dried Figs 6.0 10.0[1]
Cereals and cereal products 2.0 4.0[5]

| Processed cereal-based foods for infants | 0.10 | -[2] |

Conclusion

The described method of using immunoaffinity column cleanup followed by HPLC with post-column derivatization and fluorescence detection provides a highly sensitive, specific, and reliable approach for the quantification of aflatoxins B1, B2, G1, and G2 in various food matrices.[7][11] The excellent recovery rates and low limits of detection ensure that this protocol is suitable for routine monitoring and regulatory compliance, helping to safeguard the food supply chain from aflatoxin contamination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-hydroxyquinoline-3-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve a two-step process. The first step is the formylation of an acetanilide derivative to produce a 2-chloroquinoline-3-carbaldehyde intermediate, most commonly via the Vilsmeier-Haack reaction.[1][2][3][4] The subsequent step involves the hydrolysis of the 2-chloro intermediate to the desired 2-hydroxy product.[5] Alternative methods include the Reimer-Tiemann reaction on 2-hydroxyquinoline, though this can sometimes lead to a mixture of products.[6] Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times for the hydrolysis step.[7]

Q2: I am getting a low yield in the Vilsmeier-Haack reaction to form the 2-chloroquinoline-3-carbaldehyde intermediate. What are the potential causes?

A2: Low yields in the Vilsmeier-Haack reaction for this synthesis can stem from several factors:

  • Moisture: The Vilsmeier reagent (formed from DMF and POCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[8]

  • Reaction Temperature: The temperature is critical. Insufficient heating can lead to an incomplete reaction, while excessive temperatures may cause the formation of polymeric side products or tar.[8]

  • Stoichiometry of Reagents: The molar ratio of the acetanilide to the Vilsmeier reagent is crucial and often requires optimization for a specific substrate.[8]

  • Substituent Effects: Electron-withdrawing groups on the starting acetanilide can deactivate the aromatic ring, making the cyclization less efficient and resulting in lower yields.[8]

Q3: My hydrolysis of 2-chloroquinoline-3-carbaldehyde to this compound is not going to completion or is giving me multiple products. What could be the issue?

A3: Incomplete hydrolysis or the formation of side products can be due to several reasons:

  • Reaction Conditions: The hydrolysis of the 2-chloro group requires specific conditions. Using aqueous acid (like acetic acid) or a base is common.[5][7] The concentration of the acid or base, temperature, and reaction time are key parameters to control.

  • Side Reactions: In strongly basic solutions, aromatic aldehydes can undergo the Cannizzaro reaction, which is a disproportionation reaction.[6] It is advisable to use milder basic conditions or carefully control the reaction time.

  • Purity of the Intermediate: Impurities from the Vilsmeier-Haack reaction can interfere with the hydrolysis step. Ensure the 2-chloroquinoline-3-carbaldehyde intermediate is sufficiently pure before proceeding.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of this compound typically involves recrystallization.[2] Common solvents for recrystallization include ethanol or ethyl acetate. If the crude product "oils out" during precipitation after hydrolysis, it may be due to impurities. In such cases, a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate can be performed before recrystallization.[8] Column chromatography can also be employed for further purification if necessary.

Troubleshooting Guides

Issue 1: Low Yield in Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde
Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete (starting material remains).Insufficiently reactive substrate (e.g., presence of electron-withdrawing groups).Consider using a starting acetanilide with electron-donating groups if the molecular design allows.[8]
Inadequate reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider incrementally increasing the reaction time or temperature.[8]
Formation of a dark tar or resinous material.Reaction temperature is too high.Reduce the reaction temperature. A stepwise increase in temperature might be beneficial.[8]
Inconsistent yields between batches.Presence of moisture.Ensure all glassware is oven-dried before use. Use anhydrous DMF and handle POCl₃ in a fume hood with care to avoid exposure to atmospheric moisture.[8]
Improper stoichiometry.Optimize the molar ratio of acetanilide to the Vilsmeier reagent (DMF and POCl₃).
Product "oils out" during workup instead of precipitating as a solid.Presence of impurities lowering the melting point of the crude product.Ensure complete neutralization after pouring the reaction mixture onto ice. If an oil persists, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8]
Issue 2: Challenges in the Hydrolysis of 2-Chloroquinoline-3-carbaldehyde
Symptom Possible Cause Suggested Solution
Incomplete conversion of the chloro-intermediate to the hydroxy product.Insufficient reaction time or temperature.Monitor the reaction by TLC. If the starting material persists, consider increasing the reaction time or temperature.
Inadequate concentration of acid or base.Optimize the concentration of the acetic acid or other hydrolyzing agent.
Formation of multiple spots on TLC, indicating side products.Cannizzaro reaction in strongly basic conditions.Reduce the basicity of the hydrolysis medium or shorten the reaction time.[6]
Reaction of the hydroxyl group with the Vilsmeier reagent if hydrolysis is attempted in situ.Isolate and purify the 2-chloroquinoline-3-carbaldehyde intermediate before proceeding with hydrolysis.[6]
Difficulty in isolating the product from the reaction mixture.Product is soluble in the workup solvent.After acidification (if using a basic hydrolysis), ensure the pH is optimal for precipitation. If the product remains in solution, extract with a suitable organic solvent.
The final product is colored or has a low melting point.Presence of impurities.Purify the product by recrystallization from a suitable solvent like ethanol. The use of activated charcoal during recrystallization can help remove colored impurities.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Substituted 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

Starting Acetanilide (Substitution)Chlorinating AgentMolar Ratio (Acetanilide:DMF:PCl₅/POCl₃)Temperature (°C)Time (h)Yield (%)
AcetanilidePCl₅1 : 3 : 4.5Reflux472
4-MethylacetanilidePCl₅1 : 3 : 4.5Reflux575
4-MethoxyacetanilidePCl₅1 : 3 : 4.5Reflux678
4-ChloroacetanilidePCl₅1 : 3 : 4.5Reflux1665
AcetanilidePOCl₃1 : 3 : 1580-907-1070
2-MethylacetanilidePOCl₃1 : 3 : 1580-901068
AcetanilidePOCl₃/DMF1 : 3.3 : 9.575-808Not specified

Note: The yields are for the 2-chloroquinoline-3-carbaldehyde intermediate and may vary based on the specific substrate and experimental setup.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde

This protocol is a general procedure and may require optimization for specific substrates.

Reagents:

  • Substituted Acetanilide (1 equivalent)

  • N,N-Dimethylformamide (DMF) (3 equivalents)

  • Phosphorus oxychloride (POCl₃) (15 equivalents) or Phosphorus pentachloride (PCl₅) (4.5 equivalents)

  • Ice

  • Ethanol or Ethyl Acetate (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling system, add N,N-dimethylformamide.

  • Cool the DMF to below 0 °C using an ice bath.

  • Slowly add the chlorinating agent (POCl₃ or PCl₅) to the cooled DMF while stirring, ensuring the temperature remains below 0 °C.

  • Stir for 15-20 minutes to form the Vilsmeier reagent.

  • Add the corresponding substituted acetanilide portion-wise to the reaction mixture.

  • After the addition is complete, allow the reaction mixture to reach room temperature and then heat at 80-90 °C for 7-10 hours (for POCl₃) or under reflux for 4-16 hours (for PCl₅).

  • Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Slowly pour the cooled reaction mixture into ice water and stir for 10-30 minutes.[1]

  • Collect the resulting precipitate by filtration, wash with water, and dry under a vacuum.

  • Purify the crude product by recrystallization from ethanol or ethyl acetate.[1][2]

Protocol 2: Hydrolysis of 2-Chloroquinoline-3-carbaldehyde to this compound

This protocol utilizes microwave irradiation for an efficient conversion.

Reagents:

  • 2-Chloro-3-formylquinoline (1 equivalent)

  • Acetic acid

  • Sodium acetate

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chloro-3-formylquinoline, acetic acid, and sodium acetate.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at 320 W. The reaction time will need to be optimized, but microwave reactions are typically rapid.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture.

  • The 2-oxo-1,2-dihydro-quinoline-3-carbaldehyde (the keto tautomer of this compound) product may precipitate upon cooling.

  • Isolate the product by filtration, wash with a suitable solvent, and dry.

  • Further purification can be achieved by recrystallization.[7]

Visualizations

experimental_workflow cluster_vilsmeier Step 1: Vilsmeier-Haack Reaction cluster_hydrolysis Step 2: Hydrolysis start_vh Start: Acetanilide Derivative reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃/PCl₅ at 0°C) start_vh->reagent_prep reaction React Acetanilide with Vilsmeier Reagent (Heat to 80-90°C or Reflux) reagent_prep->reaction workup Workup: Pour on ice, neutralize reaction->workup filtration_vh Filter and Wash workup->filtration_vh intermediate Intermediate: 2-Chloroquinoline-3-carbaldehyde filtration_vh->intermediate start_h Start: 2-Chloroquinoline-3-carbaldehyde intermediate->start_h Proceed to Hydrolysis hydrolysis_reaction Hydrolysis Reaction (e.g., Acetic Acid, NaOAc, Microwave Irradiation) start_h->hydrolysis_reaction precipitation Cool to Precipitate Product hydrolysis_reaction->precipitation filtration_h Filter and Wash precipitation->filtration_h purification Purification (Recrystallization) filtration_h->purification final_product Final Product: This compound purification->final_product troubleshooting_low_yield cluster_vh_trouble Vilsmeier-Haack Step cluster_h_trouble Hydrolysis Step decision decision issue Low Yield of This compound check_step Identify the problematic step issue->check_step solution Optimize Temp/Time Check Substrate Reactivity vh_issue Low Yield of 2-Chloro Intermediate check_step->vh_issue Step 1 h_issue Low Yield of Final Product check_step->h_issue Step 2 check_vh_symptom Analyze Symptoms vh_issue->check_vh_symptom incomplete_reaction Incomplete Reaction? check_vh_symptom->incomplete_reaction tar_formation Tar Formation? check_vh_symptom->tar_formation inconsistent_yield Inconsistent Yield? check_vh_symptom->inconsistent_yield incomplete_reaction->solution Yes solution2 Reduce Reaction Temp tar_formation->solution2 Yes solution3 Ensure Anhydrous Conditions Optimize Stoichiometry inconsistent_yield->solution3 Yes check_h_symptom Analyze Symptoms h_issue->check_h_symptom incomplete_hydrolysis Incomplete Hydrolysis? check_h_symptom->incomplete_hydrolysis side_products Side Products? check_h_symptom->side_products purification_loss Loss during Purification? check_h_symptom->purification_loss solution4 Optimize Temp/Time/ Reagent Concentration incomplete_hydrolysis->solution4 Yes solution5 Use Milder Conditions (e.g., avoid strong base) side_products->solution5 Yes solution6 Optimize Recrystallization Solvent/Procedure purification_loss->solution6 Yes

References

Technical Support Center: Purification of 2-Hydroxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-hydroxyquinoline-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, reagents, or side reactions during synthesis. Common synthesis methods like the Vilsmeier-Haack reaction may introduce unreacted acetanilides, phosphorus oxychloride (POCl3), and dimethylformamide (DMF).[1][2] Side products from incomplete reactions or subsequent unwanted reactions can also be present.

Q3: My purified this compound appears to be degrading. What could be the cause and how can I prevent it?

A3: Aldehydes can be susceptible to oxidation, especially when exposed to air and light. Quinoline derivatives may also be sensitive to certain conditions.[3] To minimize degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and protect the compound from light by wrapping flasks in aluminum foil.[3]

Q4: I am experiencing low recovery after column chromatography. What are the possible reasons?

A4: Low recovery of aldehydes during silica gel chromatography can be due to irreversible adsorption or decomposition on the acidic silica surface.[3] Aldehydes can be sensitive to the acidic nature of standard silica gel.[3]

Troubleshooting Guides

Issue 1: Poor Crystal Formation During Recrystallization

Problem: The compound oils out or fails to crystallize from the solution upon cooling.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent The solid should have low solubility in the solvent at room temperature but high solubility at elevated temperatures.[4] Test a range of solvents or solvent mixtures. Ethyl acetate is a commonly used solvent for recrystallizing similar compounds.[1][5]
Solution is Too Concentrated or Too Dilute If the solution is too concentrated, the compound may oil out. If too dilute, crystallization may not occur. Add a small amount of hot solvent to a hot, oiled-out solution. If the solution is too dilute, evaporate some of the solvent.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][4]
Lack of Nucleation Sites Crystallization may be slow to initiate. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.[4]
Issue 2: Ineffective Separation by Column Chromatography

Problem: The compound co-elutes with impurities, or the separation is poor.

Possible Causes & Solutions:

CauseSolution
Incorrect Eluent Polarity If the compound elutes too quickly (with the solvent front), the eluent is too polar. If it doesn't move from the baseline, the eluent is not polar enough.[3] Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[5]
Column Overloading Too much crude material on the column leads to broad bands and poor separation. Use an appropriate amount of silica gel relative to the amount of crude product.
Improper Column Packing Channels or cracks in the silica gel will result in poor separation. Ensure the column is packed uniformly without any air bubbles.
Compound Degradation on Silica As mentioned, aldehydes can degrade on acidic silica.[3] Consider deactivating the silica gel by pre-treating it with a volatile base like triethylamine (0.1-1% in the eluent) or using a different stationary phase like neutral alumina.[3]

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate
  • Dissolution: In a flask, add the minimum amount of hot ethyl acetate to the crude this compound to dissolve it completely.[1][3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3][4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[3]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.[3][5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for Quinoline-3-Carbaldehyde Derivatives

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization 60-80%>98%Simple, cost-effective, good for removing small amounts of impurities.May not be effective for impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography 40-70%>99%Highly effective for separating complex mixtures and closely related impurities.More time-consuming and requires larger volumes of solvent; potential for product loss or degradation on the stationary phase.[3]

Note: The values presented are typical for quinoline-3-carbaldehyde derivatives and may vary for this compound depending on the specific impurities and experimental conditions.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure recrystallization Attempt Recrystallization is_pure->recrystallization No pure_product Pure Product is_pure->pure_product Yes check_crystals Good Crystal Formation? recrystallization->check_crystals column_chromatography Perform Column Chromatography check_crystals->column_chromatography If oily/impure check_crystals->pure_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization (Solvent, Cooling Rate) check_crystals->troubleshoot_recrystallization No check_separation Good Separation? column_chromatography->check_separation check_separation->pure_product Yes troubleshoot_chromatography Troubleshoot Chromatography (Eluent, Stationary Phase) check_separation->troubleshoot_chromatography No troubleshoot_recrystallization->recrystallization troubleshoot_recrystallization->column_chromatography If still fails troubleshoot_chromatography->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Method_Selection start Nature of Impurities in Crude Product impurity_type What are the main impurities? start->impurity_type solid_impurities Solid Impurities with Different Solubility impurity_type->solid_impurities Different solubility soluble_impurities Closely Related Soluble Impurities (e.g., isomers, by-products) impurity_type->soluble_impurities Similar solubility inorganic_salts Inorganic Salts impurity_type->inorganic_salts Water-soluble recrystallization Recrystallization solid_impurities->recrystallization column_chromatography Column Chromatography soluble_impurities->column_chromatography washing Simple Washing inorganic_salts->washing with water

References

Technical Support Center: Synthesis of 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-chloroquinoline-3-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, particularly when employing the Vilsmeier-Haack reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Vilsmeier reagent formation. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Deactivation of the acetanilide substrate. 5. Hydrolysis of the Vilsmeier reagent due to moisture.1. Ensure dropwise addition of POCl₃ to DMF at 0-5°C with vigorous stirring.[1][2] 2. After addition of the acetanilide, gradually heat the reaction mixture to 60-90°C.[3][4][5][6] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 4 to 16 hours.[3][4][7] 4. Acetanilides with strong electron-withdrawing groups may give lower yields. Consider using a modified procedure with PCl₅ for less activated substrates.[7] 5. Use anhydrous solvents and reagents, and conduct the reaction under a dry atmosphere (e.g., nitrogen or argon).
Formation of a Tar-Like or Dark-Colored Reaction Mixture 1. Reaction temperature is too high. 2. Prolonged heating. 3. Presence of impurities in starting materials.1. Carefully control the temperature during the addition of POCl₃ and subsequent heating. Do not exceed 100°C.[7] 2. Monitor the reaction by TLC to avoid unnecessary heating after completion. 3. Use purified starting materials. Recrystallize the acetanilide if necessary.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Inefficient work-up procedure.1. Ensure the reaction has gone to completion by TLC analysis. 2. Optimize reaction conditions (temperature, time) to minimize side reactions. A modified work-up with careful pH adjustment might be necessary.[8] 3. During work-up, pour the reaction mixture slowly into a large volume of crushed ice with vigorous stirring to ensure proper precipitation of the product.[1][2] Recrystallization from ethyl acetate is a common and effective purification method.[1][3]
Inconsistent Results/Yields 1. Variability in the quality of reagents (especially POCl₃). 2. Inconsistent reaction scale and heating.1. Use freshly distilled or high-purity POCl₃ for consistent results. 2. Maintain consistent stirring and heating throughout the reaction. For larger scale reactions, ensure efficient heat transfer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-chloroquinoline-3-carbaldehyde?

A1: The most widely used method is the Vilsmeier-Haack reaction.[3][9][10] This reaction involves the formylation and cyclization of an acetanilide using a Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[7][9]

Q2: How critical is the temperature control during the Vilsmeier-Haack reaction?

A2: Temperature control is crucial. The initial formation of the Vilsmeier reagent (reaction between DMF and POCl₃) should be carried out at low temperatures (0-5°C) to prevent its decomposition.[1][2] Subsequently, the reaction with the acetanilide is typically heated to between 60°C and 100°C to drive the reaction to completion.[3][4][7] Exceeding the optimal temperature can lead to the formation of byproducts and a tarry reaction mixture.

Q3: What is the role of pouring the reaction mixture into ice water during the work-up?

A3: Pouring the reaction mixture into crushed ice serves two main purposes. Firstly, it hydrolyzes the intermediate iminium salt to the final aldehyde product.[8] Secondly, it quenches the reaction and helps to precipitate the crude 2-chloroquinoline-3-carbaldehyde, which is typically a solid.[1]

Q4: I am getting a very low yield. What are the key parameters to check?

A4: Low yields can result from several factors. Key parameters to verify are:

  • Reagent Quality: Ensure you are using anhydrous DMF and fresh, high-quality POCl₃.

  • Stoichiometry: The molar ratio of POCl₃ to DMF and the acetanilide is important. A common ratio is approximately 2.5-3 equivalents of POCl₃ and excess DMF relative to the acetanilide.[3]

  • Reaction Time and Temperature: The reaction may require several hours of heating. Use TLC to monitor the consumption of the starting material.[4] Ensure the reaction temperature is appropriate for your specific acetanilide substrate.

  • Work-up: Improper pH during work-up can affect the isolation of the product. Neutralizing the acidic solution is a common practice.[8]

Q5: Can I use other chlorinating agents besides POCl₃?

A5: Yes, phosphorus pentachloride (PCl₅) can be used as a chlorinating agent in the Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes.[7] In some cases, particularly with deactivated acetanilides, PCl₅ may offer better yields.[7]

Quantitative Data Summary

The following table summarizes representative yields and melting points for the synthesis of 2-chloroquinoline-3-carbaldehyde and some of its derivatives using the Vilsmeier-Haack reaction.

Substituent on Quinoline RingStarting MaterialChlorinating AgentReaction Time (h)Yield (%)Melting Point (°C)Reference
UnsubstitutedAcetanilidePOCl₃1672142-146[3]
6-Hydroxy4-HydroxyacetanilidePOCl₃1666125[3]
6-Methyl4-MethylacetanilidePCl₅464121-123[7]
7-Methyl3-MethylacetanilidePCl₅471142-144[7]
8-Methyl2-MethylacetanilidePCl₅1660133-135[7]
7-Methoxy3-MethoxyacetanilidePCl₅474189-191[7]
6-Bromo4-BromoacetanilidePCl₅428186-188[7]
7-Chloro3-ChloroacetanilidePCl₅430156-157[7]

Experimental Protocols

Key Experiment: Synthesis of 2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on common methodologies.[1][3]

Materials:

  • Acetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (2.8 equivalents) to 0-5°C in an ice bath.

  • Slowly add POCl₃ (2.5 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to allow for the complete formation of the Vilsmeier reagent.

  • Add the acetanilide (1 equivalent) portion-wise to the reaction mixture.

  • After the addition of the acetanilide, allow the reaction mixture to warm to room temperature and then heat it to 75-80°C for 8-16 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from ethyl acetate.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Vilsmeier-Haack Reaction cluster_workup Work-up and Purification dmf Anhydrous DMF reagent Vilsmeier Reagent dmf->reagent Cool to 0-5°C pocliii POCl₃ pocliii->reagent Dropwise addition mixture Reaction Mixture reagent->mixture acetanilide Acetanilide acetanilide->mixture Portion-wise addition heating Heat (60-90°C, 4-16h) mixture->heating quench Pour into ice water heating->quench filtration Filter and Wash quench->filtration recrystallization Recrystallize (Ethyl Acetate) filtration->recrystallization product 2-Chloroquinoline-3-carbaldehyde recrystallization->product

Caption: Experimental workflow for the synthesis of 2-chloroquinoline-3-carbaldehyde.

troubleshooting_logic start Low/No Product Yield check_reagents Are reagents anhydrous and high purity? start->check_reagents check_temp Was temperature controlled during reagent formation and reaction? check_reagents->check_temp Yes solution_reagents Use anhydrous solvents and fresh reagents. check_reagents->solution_reagents No check_time Was reaction monitored by TLC to completion? check_temp->check_time Yes solution_temp Maintain 0-5°C for reagent prep and 60-90°C for reaction. check_temp->solution_temp No check_workup Was work-up performed correctly (ice quench, pH)? check_time->check_workup Yes solution_time Increase reaction time and monitor by TLC. check_time->solution_time No solution_workup Ensure slow quenching in ice and proper neutralization. check_workup->solution_workup No

References

stability and storage conditions for 2-hydroxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of 2-hydroxyquinoline-3-carbaldehyde. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. While some suppliers suggest room temperature storage, keeping it in a refrigerator (~4°C) can help prolong its shelf life, especially after the container has been opened.[1][2][3]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid compound. For a similar compound, 8-hydroxyquinoline-2-carbaldehyde, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to prepare fresh solutions for sensitive experiments. If you need to store solutions, use an appropriate solvent, protect from light, and store at low temperatures.

Q3: What solvents are compatible with this compound?

A3: The choice of solvent will depend on your specific experimental needs. For synthesis and reactions, Dimethylformamide (DMF) is often used.[5][6] For biological assays, Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions. Always ensure the compound is fully dissolved and consider the compatibility of the solvent with your experimental system.

Q4: What are the known instabilities and degradation pathways for this compound?

A4: Aromatic aldehydes like this compound can be susceptible to oxidation, especially when exposed to air, which can convert the aldehyde group to a carboxylic acid. This process, known as auto-oxidation, can be accelerated by light and elevated temperatures. The presence of the hydroxyl group on the quinoline ring might also influence its electronic properties and stability. Under certain microbial conditions, the quinoline ring itself can be degraded, with 2-oxo-1,2-dihydroquinoline (a tautomer of 2-hydroxyquinoline) being a known intermediate.

Q5: What are the signs of degradation?

A5: Visual signs of degradation in the solid material can include a change in color or texture. For solutions, discoloration may indicate instability. In experiments, decreased potency, unexpected reaction byproducts, or a loss of biological activity can be signs that the compound has degraded.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing inconsistent results or results that do not align with expectations, consider the stability of your this compound.

Troubleshooting Workflow

A Inconsistent Results Observed B Check Compound Age & Storage A->B C Is solid compound old or improperly stored? B->C D Purchase new batch of compound C->D Yes E Check Solution Preparation & Storage C->E No F Are solutions freshly prepared? E->F G Prepare fresh solution for each experiment F->G No H Verify Compound Identity & Purity (e.g., NMR, LC-MS) F->H Yes G->H I Re-evaluate Experimental Protocol H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Possible Causes and Solutions:

  • Degradation of Solid Compound:

    • Cause: The solid compound may have degraded due to improper storage (exposure to light, moisture, or heat) or prolonged storage.

    • Solution: If the compound is old or has not been stored under ideal conditions, it is best to purchase a new batch.

  • Degradation of Stock Solutions:

    • Cause: Solutions, particularly in solvents like DMSO, can degrade over time, even when frozen. Freeze-thaw cycles can accelerate this process.

    • Solution: Prepare fresh solutions immediately before use. If you must use a stock solution, aliquot it into single-use vials to avoid multiple freeze-thaw cycles.

  • Purity Issues:

    • Cause: The purity of the compound may not be as specified.

    • Solution: If possible, verify the identity and purity of your compound using analytical techniques such as NMR or LC-MS.

Issue 2: Poor Solubility

Possible Causes and Solutions:

  • Incorrect Solvent:

    • Cause: The chosen solvent may not be appropriate for dissolving this compound at the desired concentration.

    • Solution: Consult the literature for solvents used in similar experiments. Consider using a small amount of your compound to test solubility in different solvents (e.g., DMSO, DMF, ethanol).

  • Low Temperature:

    • Cause: Solubility often decreases at lower temperatures.

    • Solution: Gentle warming and sonication can aid in dissolution. Ensure your compound is stable at the temperature used for dissolution.

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureConditions
SolidRoom Temperature or Refrigerated (~4°C)Tightly sealed container, protected from light and moisture.[1][2]
Solution-20°C (short-term) or -80°C (long-term)Aliquoted into single-use vials, protected from light.[4]

Table 2: Chemical and Physical Properties

PropertyValue
Synonyms 2-Hydroxyquinoline-3-carboxaldehyde, 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
CAS Number 91301-03-0[1][5][7][8]
Molecular Formula C₁₀H₇NO₂[1][7][8]
Molecular Weight 173.17 g/mol [1][7][8]
Incompatible With Strong oxidizing agents, Strong acids[2]

Experimental Protocols

Protocol: General Stability Assessment of a this compound Solution

This protocol provides a general method to assess the stability of your compound in a specific solvent and storage condition.

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound and dissolve it in your desired solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mM).

    • Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute the aliquot to a suitable concentration for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Analyze the sample to determine the initial purity and peak area of the compound. This will serve as your baseline.

  • Storage:

    • Aliquot the remaining stock solution into several small, sealed vials to avoid contamination and evaporation.

    • Store these aliquots under your desired storage conditions (e.g., 4°C, -20°C, room temperature, protected from light).

  • Time-Point Analysis:

    • At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from storage.

    • Allow the aliquot to come to room temperature.

    • Analyze the sample by HPLC or LC-MS using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area.

    • Look for the appearance of new peaks, which may indicate degradation products.

    • A significant decrease in the main peak area or the emergence of new peaks suggests degradation of the compound under the tested storage conditions.

Logical Diagram for Stability Assessment

A Prepare Stock Solution in Desired Solvent B Initial Analysis (T=0) via HPLC/LC-MS A->B C Aliquot and Store under Test Conditions B->C D Analyze Aliquots at Set Time Points C->D E Compare Peak Area and Purity to T=0 D->E F Significant Change? E->F G Compound is Unstable under Test Conditions F->G Yes H Compound is Stable under Test Conditions F->H No

Caption: Workflow for assessing the stability of a this compound solution.

References

troubleshooting fluorescence quenching in quinoline-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quinoline-based fluorescent sensors. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to fluorescence quenching during their experiments.

Troubleshooting Guides & FAQs

Here we address specific issues you may encounter with quinoline-based sensors in a question-and-answer format.

FAQ 1: Why is my initial sensor fluorescence signal weak or completely absent?

A weak or non-existent signal is a common issue that can stem from several factors, from probe preparation and environment to the instrument settings.[1][2]

Possible Causes and Solutions:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are set correctly for your specific quinoline derivative.[1] While values vary, quinoline probes often excite in the 310-405 nm range and emit in the 400-530 nm range.[2] Always consult the specific technical data sheet for your probe.

  • Compound Integrity: The sensor may have degraded due to improper storage (e.g., exposure to light or moisture) or handling. Visually inspect the compound for discoloration or precipitation and consider preparing a fresh stock solution.[1]

  • pH of the Solution: The fluorescence of many quinoline derivatives is highly pH-dependent.[1] The protonation state of the quinoline nitrogen can significantly alter fluorescence intensity, with some probes showing enhanced fluorescence in acidic conditions.[1] It is crucial to perform a pH titration to determine the optimal pH range for your sensor in your buffer system.[2]

  • Solvent Effects: The polarity of the solvent can dramatically impact the fluorescence quantum yield.[1][3] Test the sensor in a range of solvents with varying polarities to ensure you are using an optimal environment for fluorescence.[1]

  • Concentration Effects: At very high concentrations, quinoline sensors can suffer from self-quenching or inner filter effects, where emitted light is re-absorbed by other sensor molecules.[1][4] Conversely, the concentration may simply be too low. Prepare a dilution series to find the optimal working concentration.

Troubleshooting Workflow for Weak Signal

This decision tree can guide you through a systematic approach to diagnosing the cause of a weak fluorescence signal.

G start Problem: Weak or No Fluorescence Signal check_instrument Step 1: Verify Instrument Settings (λ_ex, λ_em, Slit Widths, Gain) start->check_instrument check_probe Step 2: Assess Probe Integrity (Age, Storage, Fresh Stock) check_instrument->check_probe Settings Correct further_analysis Problem Persists: Investigate Quenching Mechanisms check_instrument->further_analysis Settings Incorrect, but fixing doesn't solve problem check_environment Step 3: Evaluate Experimental Conditions check_probe->check_environment Probe is OK check_probe->further_analysis Probe Degraded, but new probe still weak env_ph A: Check & Optimize pH (Perform pH Titration) check_environment->env_ph env_solvent B: Test Different Solvents (Varying Polarity) check_environment->env_solvent env_conc C: Optimize Concentration (Run Dilution Series) check_environment->env_conc check_environment->further_analysis No environmental factor identified solution Signal Restored / Optimized env_ph->solution Issue Found & Fixed env_solvent->solution Issue Found & Fixed env_conc->solution Issue Found & Fixed

Caption: A workflow for troubleshooting weak quinoline sensor signals.

FAQ 2: My signal is strong initially but decreases rapidly over time. What's happening?

A signal that decays quickly is typically due to photobleaching or the presence of an efficient quencher in your sample.[2]

Possible Causes and Solutions:

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore caused by continuous exposure to high-intensity excitation light.[2][5]

    • Mitigation: Reduce the intensity of the excitation light source using neutral density filters, decrease the exposure time, or use intermittent measurements instead of continuous ones.[2] If compatible with your assay, you can also add a commercial anti-photobleaching agent to your buffer.[2]

  • Presence of Quenchers: Your buffer or sample may contain quenching agents. Dissolved oxygen is a very common dynamic quencher.[1][5] Halide ions (like Cl⁻) and heavy metal ions (like Cu²⁺) can also act as quenchers.[2][6]

    • Mitigation: De-gas your solution by bubbling it with an inert gas like nitrogen or argon to remove dissolved oxygen.[1][2] If metal ion contamination is suspected and not the subject of your study, consider adding a chelating agent like EDTA.[2]

FAQ 3: My sensor is aggregating, leading to inconsistent results. How can I confirm and prevent this?

Aggregation-Caused Quenching (ACQ) is a common phenomenon for planar aromatic molecules like quinolines, where aggregate formation leads to a decrease in fluorescence.[3][5] This can cause erratic signals and high variability between replicates.[2]

Confirmation and Solutions:

  • Concentration Study: Perform a concentration-dependent fluorescence study. If the fluorescence intensity does not increase linearly with concentration and begins to plateau or decrease at higher concentrations, ACQ is likely occurring.[5]

  • Prevention:

    • Work at lower probe concentrations.[2][5]

    • Consider adding a small amount of a non-ionic surfactant (e.g., Triton X-100 or Tween 20) to your buffer, if it does not interfere with your experiment.[2]

    • Modify the solvent. Sometimes changing the solvent or solvent mixture can disrupt the hydrophobic interactions that lead to aggregation.[6]

Note: Some specialized quinoline derivatives are designed to exhibit the opposite effect, known as Aggregation-Induced Emission (AIE), where fluorescence increases upon aggregation.[7][8][9] It is critical to know the specific properties of your sensor.

FAQ 4: How do I know if the quenching I'm seeing is static or dynamic?

Distinguishing between static and dynamic quenching is crucial for correctly interpreting your data.[10]

  • Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy loss. This process is dependent on temperature and viscosity.[1][11]

  • Static Quenching: Occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state. This reduces the number of fluorophores available for excitation.[6][11]

Differentiation Methods:

  • Temperature Dependence: Measure the quenching efficiency at different temperatures.

    • In dynamic quenching , higher temperatures increase diffusion rates, leading to more frequent collisions and thus more quenching.[11]

    • In static quenching , higher temperatures can decrease the stability of the ground-state complex, leading to less quenching.[6][12]

  • Fluorescence Lifetime Measurements: This is the most definitive method.

    • Dynamic quenching affects the excited state, so it decreases the measured fluorescence lifetime.[10]

    • Static quenching only affects ground-state molecules, so the un-complexed fluorophores have a normal lifetime. The measured fluorescence lifetime remains unchanged.[10]

  • UV-Vis Absorption Spectra: Check the absorption spectrum of your sensor with and without the quencher. A change in the absorption spectrum upon adding the quencher is a strong indication of ground-state complex formation and, therefore, static quenching .[10][13]

Signaling Pathway: Quenching Mechanisms

The following diagram illustrates the fundamental difference between static and dynamic quenching pathways.

G cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_ground_d Fluorophore (F) Ground State F_excited_d Fluorophore (F*) Excited State F_ground_d->F_excited_d Excitation (hν) F_excited_d->F_ground_d Fluorescence (hν') Quencher_d Quencher (Q) F_excited_d->Quencher_d Collision & Non-Radiative Decay F_ground_s Fluorophore (F) Ground State Complex_s Non-Fluorescent Ground-State Complex (FQ) F_ground_s->Complex_s Complex Formation Quencher_s Quencher (Q) Quencher_s->Complex_s

Caption: Comparison of dynamic and static fluorescence quenching pathways.

Quantitative Data Summary

The efficiency of a quencher is often described by the Stern-Volmer constant (Ksv). Higher values indicate a more efficient quencher. The following table provides example Ksv values for common quenchers with quinoline-like fluorophores.

Quencher TypeExample QuencherTypical Stern-Volmer Constant (Ksv, M⁻¹)Quenching MechanismNotes
Halide Ions Iodide (I⁻)~150Collisional (Dynamic)Efficient quenching in aqueous solutions.[1]
Heavy Metal Ions Copper (Cu²⁺)> 1.0 x 10⁴Static / ComplexationHigh affinity can lead to strong static quenching.[1]
Amino Acids Tryptophan~85Dynamic / StaticCan occur via FRET or collisional mechanisms.[1]
Dissolved Gas Oxygen (O₂)VariableCollisional (Dynamic)A common, often overlooked, quencher.[5]

Note: These are representative values. Actual Ksv values must be determined experimentally for your specific sensor and conditions.[1]

Experimental Protocols

Protocol: Stern-Volmer Analysis to Differentiate Quenching Type

This protocol will help you determine the nature of quenching (dynamic vs. static) by analyzing the relationship between quencher concentration and fluorescence intensity.[1][14]

Materials:

  • Quinoline-based sensor stock solution (e.g., in DMSO or ethanol)

  • Experimental buffer (pH-optimized for your sensor)

  • Potential quencher stock solution

  • Fluorometer (cuvette-based or plate reader)

  • Microplates or cuvettes

Procedure:

  • Prepare a Sensor Working Solution: Dilute the sensor stock solution to the desired final concentration in your experimental buffer. Ensure the final concentration of the stock solvent (e.g., DMSO) is low (<1%) and consistent across all samples.[1]

  • Prepare Quencher Dilutions: Create a series of solutions with increasing concentrations of the potential quencher in the experimental buffer.[1] Include a buffer-only control (zero quencher).[2]

  • Set Up Reactions: In your microplate wells or cuvettes, add the sensor working solution. Then, add increasing volumes of the quencher dilutions. Ensure the final volume is the same in all samples by adding buffer.[2]

  • Incubate: Gently mix and incubate the samples for a defined period (e.g., 5-15 minutes) at a constant temperature, protected from light.[2]

  • Measure Fluorescence:

    • Measure the fluorescence intensity of a solution containing only the sensor (this is F₀ ).[1]

    • Measure the fluorescence intensity (F ) for each sample containing the quencher.[1]

    • Ensure you use the optimal, pre-determined excitation and emission wavelengths.

  • Data Analysis (Stern-Volmer Plot):

    • For each quencher concentration ([Q]), calculate the ratio F₀/F.

    • Plot F₀/F on the y-axis versus the concentration of the quencher ([Q]) on the x-axis.[1]

    • Interpretation:

      • A linear plot suggests that a single type of quenching (either purely static or purely dynamic) is occurring.

      • An upward-curving plot (hyperbolic) suggests that both static and dynamic quenching are occurring simultaneously.[13]

      • A downward-curving plot is rare but may indicate complex mechanisms or that only a fraction of the fluorophore population is accessible to the quencher.

References

side product formation in the formylation of 2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the formylation of 2-hydroxyquinoline to produce 2-hydroxy-3-quinolinecarboxaldehyde. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 2-hydroxyquinoline?

A1: The most frequently employed methods for the formylation of 2-hydroxyquinoline are the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction. Each method has its own advantages and disadvantages concerning reaction conditions, yields, and potential side product formation.

Q2: What is the expected product of the formylation of 2-hydroxyquinoline?

A2: The primary desired product is 2-hydroxy-3-quinolinecarboxaldehyde. Due to tautomerism, this compound can also exist as 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The formyl group is introduced at the C-3 position, which is ortho to the hydroxyl group and activated by it.

Q3: What are the potential side products in the Vilsmeier-Haack formylation of 2-hydroxyquinoline?

A3: A significant side product or intermediate in the Vilsmeier-Haack reaction is 2-chloro-3-formylquinoline. This occurs because the Vilsmeier reagent (formed from POCl₃ and DMF) can chlorinate the hydroxyl group. Incomplete hydrolysis of this intermediate will lead to its presence in the final product mixture. Another potential side product is the O-formyl ester, resulting from the reaction of the hydroxyl group with the Vilsmeier reagent.

Q4: What side products can be expected from the Reimer-Tiemann formylation of 2-hydroxyquinoline?

A4: The Reimer-Tiemann reaction, which uses chloroform in a basic medium, can lead to the formation of a para-formylated isomer, 4-hydroxy-3-quinolinecarboxaldehyde, although the ortho-isomer is generally favored.[1][2] Additionally, incomplete hydrolysis of the dichloromethyl intermediate can result in dichloromethyl-substituted quinolines. Ring expansion of the heterocyclic ring has also been observed in some cases with this reaction.[3]

Q5: Are there common side products in the Duff reaction with 2-hydroxyquinoline?

A5: The Duff reaction, which uses hexamine, is generally regioselective for ortho-formylation.[4][5] However, di-formylation can occur if both ortho positions are available and reactive, leading to the formation of a dicarboxaldehyde derivative. Polymerization of the starting material or product can also occur under the acidic reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Hydroxy-3-quinolinecarboxaldehyde
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Increase reaction time or temperature.Ensure the reaction goes to completion. Monitor progress by TLC.
Degradation of Product Use milder reaction conditions. For Vilsmeier-Haack, ensure controlled addition of the reagent at low temperatures. For Reimer-Tiemann, avoid excessive heating.The product can be sensitive to harsh acidic or basic conditions and high temperatures.
Moisture in Reagents/Solvents Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The Vilsmeier reagent and the dichlorocarbene intermediate in the Reimer-Tiemann reaction are highly sensitive to moisture.
Suboptimal Reagent Stoichiometry Optimize the molar ratio of the formylating agent to the substrate.An excess of the formylating agent can lead to di-formylation or other side reactions, while an insufficient amount will result in low conversion.
Issue 2: Presence of 2-Chloro-3-formylquinoline in the Product (Vilsmeier-Haack Reaction)
Potential Cause Troubleshooting Step Rationale
Incomplete Hydrolysis Ensure complete hydrolysis of the intermediate iminium salt and the chlorinated product by adding a sufficient amount of water or aqueous base during workup and allowing adequate time for the hydrolysis to complete. Gentle heating during hydrolysis may be beneficial.The chloro-substituent is introduced by the Vilsmeier reagent and must be hydrolyzed to the hydroxyl group to obtain the final product.
Reaction Conditions Favoring Chlorination Use a milder Vilsmeier reagent precursor, such as oxalyl chloride instead of POCl₃, or perform the reaction at a lower temperature.This can reduce the extent of chlorination of the hydroxyl group.
Issue 3: Formation of Isomeric Byproducts
Potential Cause Troubleshooting Step Rationale
Lack of Regioselectivity (Reimer-Tiemann) The Reimer-Tiemann reaction is known to produce a mixture of ortho and para isomers.[1][2]Separation of isomers can be achieved by column chromatography. The choice of solvent can sometimes influence the ortho/para ratio.
Di-formylation (Duff Reaction) Reduce the amount of hexamine used.Adjusting the stoichiometry in favor of the substrate can minimize the formation of the di-formylated product.[5]

Quantitative Data Summary

The following table summarizes typical yields for the formylation of phenolic compounds using different methods. Note that yields are highly dependent on the specific substrate and reaction conditions. Data for 2-hydroxyquinoline is limited in comparative studies, so data for other hydroxy-aromatic compounds is included for reference.

Formylation Method Substrate Desired Product Yield (%) Key Side Products Reference
Vilsmeier-HaackAcetanilides2-Chloro-3-formylquinolines60-96%-[6]
Reimer-TiemannPhenolSalicylaldehyde (ortho)30-50%p-Hydroxybenzaldehyde[3]
Reimer-Tiemann8-Hydroxyquinoline8-Hydroxyquinoline-5-carbaldehyde (ortho) & 8-Hydroxyquinoline-7-carbaldehyde (para)38% (ortho), 10% (para)-[7]
Duff ReactionPhenolso-Hydroxyaldehydes20-80%Di-formylated products, polymers[4]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from the general procedure for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, which can be subsequently hydrolyzed to 2-hydroxy-3-quinolinecarboxaldehyde.

  • Vilsmeier Reagent Formation: In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise with constant stirring. After the addition is complete, stir the mixture for another 30 minutes at room temperature.

  • Formylation: Dissolve 2-hydroxyquinoline (1 equivalent) in a minimum amount of anhydrous DMF.

  • Add the solution of 2-hydroxyquinoline dropwise to the prepared Vilsmeier reagent.

  • After the addition, heat the reaction mixture at 60-70°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.

  • To ensure complete hydrolysis of the 2-chloro intermediate to the 2-hydroxy product, heat the aqueous mixture at reflux for 1-2 hours.

  • Filter the solid product, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or purify by column chromatography on silica gel.

Protocol 2: Reimer-Tiemann Formylation

This is a general procedure for the ortho-formylation of phenols.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 2-hydroxyquinoline (1 equivalent) in an aqueous solution of sodium hydroxide (4 equivalents in water).

  • Heat the mixture to 60-70°C in a water bath.

  • Addition of Chloroform: Add chloroform (1.5 equivalents) dropwise through the condenser with vigorous stirring over a period of 1 hour. The reaction is exothermic and the mixture will reflux gently.

  • Reaction: After the addition is complete, continue heating and stirring for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture and acidify it with dilute hydrochloric acid.

  • Steam distill the mixture to remove any unreacted chloroform and to isolate the volatile aldehyde product.

  • Extraction: Extract the residue with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

Protocol 3: Duff Reaction

This protocol describes a general method for the ortho-formylation of phenols using hexamine.

  • Reaction Setup: In a round-bottom flask, mix 2-hydroxyquinoline (1 equivalent), hexamethylenetetramine (hexamine, 1.5 equivalents), and glacial acetic acid or a mixture of glycerol and boric acid as the solvent and catalyst.

  • Reaction: Heat the mixture to 140-160°C for 2-4 hours. The mixture will turn dark and viscous.

  • Hydrolysis: Cool the reaction mixture and add a solution of dilute sulfuric acid. Heat the mixture to reflux for 30-60 minutes to hydrolyze the intermediate Schiff base.

  • Work-up: Cool the mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathway: Vilsmeier-Haack Formylation of 2-Hydroxyquinoline

Vilsmeier_Haack 2-Hydroxyquinoline 2-Hydroxyquinoline Iminium Salt Intermediate Iminium Salt Intermediate 2-Hydroxyquinoline->Iminium Salt Intermediate Electrophilic Aromatic Substitution Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) 2-Chloro-3-formylquinoline (Side Product) 2-Chloro-3-formylquinoline (Side Product) Iminium Salt Intermediate->2-Chloro-3-formylquinoline (Side Product) Chlorination 2-Hydroxy-3-quinolinecarboxaldehyde (Desired Product) 2-Hydroxy-3-quinolinecarboxaldehyde (Desired Product) Iminium Salt Intermediate->2-Hydroxy-3-quinolinecarboxaldehyde (Desired Product) Hydrolysis 2-Chloro-3-formylquinoline (Side Product)->2-Hydroxy-3-quinolinecarboxaldehyde (Desired Product) Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for 2-hydroxyquinoline formylation.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Start Low Yield of Desired Product Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Increase_Time_Temp Increase reaction time/temperature Check_Completion->Increase_Time_Temp No Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes Increase_Time_Temp->Check_Completion Optimize_Conditions Optimize stoichiometry and/or use milder conditions Check_Side_Products->Optimize_Conditions Yes Check_Moisture Were anhydrous conditions used? Check_Side_Products->Check_Moisture No Optimize_Conditions->Start Use_Dry_Reagents Use anhydrous reagents/solvents and inert atmosphere Check_Moisture->Use_Dry_Reagents No Purification_Issue Consider purification losses Check_Moisture->Purification_Issue Yes Use_Dry_Reagents->Start

Caption: Troubleshooting workflow for low yield in 2-hydroxyquinoline formylation.

Logical Relationship of Reaction Conditions to Product Distributiondot

Conditions_Products cluster_conditions Reaction Conditions cluster_products Product Distribution Reaction_Method Formylation Method (Vilsmeier, Reimer-Tiemann, Duff) Desired_Product 2-Hydroxy-3-quinolinecarboxaldehyde Reaction_Method->Desired_Product Side_Product_1 2-Chloro-3-formylquinoline Reaction_Method->Side_Product_1 Vilsmeier Side_Product_2 Isomeric Products (e.g., para-) Reaction_Method->Side_Product_2 Reimer-Tiemann Side_Product_3 Di-formylated Products Reaction_Method->Side_Product_3 Duff Temperature Temperature Temperature->Desired_Product Optimal Temp Side_Product_4 Polymeric Material Temperature->Side_Product_4 High Temp Stoichiometry Reagent Stoichiometry Stoichiometry->Desired_Product Optimal Ratio Stoichiometry->Side_Product_3 Excess Reagent Solvent Solvent Solvent->Desired_Product

References

Technical Support Center: Optimization of Reaction Conditions for Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Schiff base formation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Schiff bases in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no product at all in my Schiff base reaction. What are the common causes and how can I improve it?

A: Low yields in Schiff base synthesis are a frequent issue and can stem from several factors, primarily related to the reversible nature of the reaction and suboptimal conditions.[1]

  • Presence of Water: The formation of a Schiff base is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water can drive the equilibrium back towards the reactants, thus reducing the yield.[1]

    • Solution: Actively remove water from the reaction mixture. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene or benzene to physically remove water as it is formed.[2]

      • Dehydrating Agents: Adding a dehydrating agent such as anhydrous magnesium sulfate, sodium sulfate, or molecular sieves directly to the reaction mixture.[2]

  • Sub-optimal pH: The pH of the reaction medium is critical. The reaction is typically acid-catalyzed, but a pH that is too low or too high can significantly hinder the reaction.

    • Solution: The optimal pH for most Schiff base formations is in the mildly acidic range of 4-5.[2] At this pH, the carbonyl group is sufficiently activated by protonation, and the amine remains nucleophilic. If the pH is too low, the amine will be protonated, rendering it non-nucleophilic.[3] If the pH is too high, the carbonyl group is not activated, and the dehydration of the intermediate is slow.[3] The ideal pH should be determined experimentally for each specific set of reactants.[3]

  • Lack of or Inappropriate Catalyst: While some Schiff base formations can proceed without a catalyst, many require one to proceed at a reasonable rate.

    • Solution: A catalytic amount of a weak acid is often beneficial. Common catalysts include:

      • Brønsted Acids: Glacial acetic acid or p-toluenesulfonic acid (p-TsOH) are frequently used.[4]

      • Lewis Acids: In some cases, Lewis acids like zinc chloride can be effective.

      • Green Catalysts: Recent studies have shown the effectiveness of eco-friendly catalysts like Kinnow peel powder.[5][6]

  • Steric Hindrance: Bulky substituents on either the aldehyde/ketone or the amine can sterically hinder the reaction, leading to lower yields.

    • Solution: Increase the reaction time and/or temperature to overcome the steric barrier. Using a more effective catalyst may also be necessary.

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction has stalled, consider increasing the temperature or extending the reaction time.

Issue 2: Oily or Non-Crystalline Product

Q: My Schiff base product is an oil and I am unable to isolate it as a solid. What can I do?

A: The formation of an oily product is a common challenge, especially if the Schiff base has a low melting point or if impurities are present.

  • Trituration: Try to induce crystallization by adding a small amount of a non-polar solvent in which the Schiff base is insoluble (e.g., hexane, pentane, or diethyl ether) to the oil and scratching the side of the flask with a glass rod. This can often initiate crystallization.

  • Recrystallization from a different solvent system: If trituration fails, attempt recrystallization from a different solvent or a mixture of solvents. The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography: If the product is an oil and cannot be crystallized, purification by column chromatography may be necessary. It is important to note that some Schiff bases are unstable on silica gel. In such cases, using neutral alumina as the stationary phase is a better alternative.[7]

  • Conversion to a Salt: If the Schiff base is stable to acid, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating the oily product with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if needed.[1]

Issue 3: Product Instability and Decomposition

Q: My purified Schiff base seems to be decomposing over time or during workup. How can I prevent this?

A: Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable and prone to hydrolysis or polymerization.

  • Hydrolysis: The imine bond is susceptible to cleavage by water, reverting the Schiff base to its starting aldehyde and amine. This is often catalyzed by acidic or basic conditions.

    • Solution:

      • Work under anhydrous conditions, using dry solvents and glassware.

      • During workup, neutralize any acid catalyst before extraction.

      • Store the purified product in a desiccator over a drying agent to protect it from atmospheric moisture.

  • Thermal Instability: Some Schiff bases can decompose at elevated temperatures.

    • Solution: Avoid excessive heating during the reaction and purification steps. If purification by distillation is required, perform it under reduced pressure to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in Schiff base formation?

A1: A catalyst, typically a mild acid, is often used to accelerate the rate-determining step of Schiff base formation, which is the dehydration of the carbinolamine intermediate. The acid protonates the hydroxyl group of the carbinolamine, turning it into a better leaving group (water).[2]

Q2: How do I choose the right solvent for my Schiff base reaction?

A2: The choice of solvent can significantly impact the reaction rate and yield. An ideal solvent should:

  • Dissolve the reactants.

  • Be inert to the reactants and products.

  • Facilitate the removal of water, either by forming an azeotrope (e.g., toluene, benzene) or by being compatible with dehydrating agents. Commonly used solvents include ethanol, methanol, toluene, and dichloromethane.[8] The optimal solvent should be determined experimentally.

Q3: Is it always necessary to remove water from the reaction?

A3: For many Schiff base formations, especially those with unfavorable equilibria, removing water is crucial to drive the reaction to completion and achieve a high yield.[1] However, for reactions where the product is highly stable and/or insoluble in the reaction medium, it may precipitate out, effectively driving the reaction forward even without active water removal.

Q4: How can I monitor the progress of my Schiff base reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Data Presentation

The following tables summarize key quantitative parameters for the optimization of Schiff base formation, using the synthesis of N-benzylideneaniline from benzaldehyde and aniline as a representative example.

Table 1: Effect of Solvent on the Yield of N-Benzylideneaniline

EntrySolventCatalyst (Kinnow peel powder)Time (min)Yield (%)Reference
1Dichloromethane (DCM)10 mg372[5]
2Dimethyl sulfoxide (DMSO)10 mg370[5]
3Diethyl ether10 mg365-75[5]
4Petroleum ether10 mg365-75[5]
5Acetonitrile10 mg365-75[5]
6None (Neat)10 mg385[5][6]

Reaction Conditions: 1 mmol of benzaldehyde and 1 mmol of aniline at room temperature.

Table 2: Effect of Catalyst Loading on the Yield of N-Benzylideneaniline

CatalystQuantity of Catalyst (g)Reaction Time (h)Yield (%)Reference
Amberlyst® 150.6298[4]
Amberlyst® 150.4299[4]
Amberlyst® 150.2299[4]
Amberlyst® 150.12.599[4]
Amberlyst® 150.05398[4]

Reaction Conditions: 5 mmol of benzaldehyde and 5.5 mmol of aniline under neat (solvent-free) conditions at room temperature.

Table 3: General Guidelines for pH and Catalyst Selection

ParameterRecommendationRationale
pH Mildly acidic (pH 4-5)Balances the need for carbonyl activation (favored at low pH) and maintaining a nucleophilic amine (favored at higher pH).[2][3]
Catalyst Catalytic amount of a weak acid (e.g., acetic acid, p-TsOH)Accelerates the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[4]

Experimental Protocols

Protocol 1: General Synthesis of N-Benzylideneaniline

This protocol describes a standard laboratory procedure for the synthesis of N-benzylideneaniline.

Materials:

  • Benzaldehyde (1 mole, 106 g), freshly distilled

  • Aniline (1 mole, 93 g), freshly distilled

  • 95% Ethanol

  • 500-mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Beakers

  • Büchner funnel

  • Ice bath

Procedure:

  • Place 106 g (1 mole) of freshly distilled benzaldehyde into a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer.

  • While stirring rapidly, add 93 g (1 mole) of freshly distilled aniline to the flask. An exothermic reaction will occur, characterized by the evolution of heat and the separation of water.

  • Allow the reaction mixture to stand for fifteen minutes at room temperature.

  • In a separate 600-mL beaker, add 165 mL of 95% ethanol.

  • Pour the reaction mixture into the ethanol with vigorous stirring. Crystallization should begin within approximately five minutes.

  • Allow the mixture to stand for ten minutes at room temperature.

  • Following the room temperature incubation, place the beaker in an ice-water bath for thirty minutes to facilitate further crystallization.

  • Collect the resulting crystals by suction filtration using a large Büchner funnel. Press the solid mass to remove excess solvent.

  • The typical yield is 152–158 g (84–87%).

Protocol 2: Purification of N-Benzylideneaniline by Recrystallization [3]

This protocol details the purification of crude N-benzylideneaniline using 85% ethanol.

Materials:

  • Crude N-Benzylideneaniline

  • 85% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude N-benzylideneaniline in an Erlenmeyer flask.

  • Add a small amount of 85% ethanol and heat the mixture on a hot plate with swirling until the solid dissolves completely. Add more solvent in small portions as needed to achieve complete dissolution at the boiling point of the solvent. Avoid adding excessive solvent.

  • Once the solid is completely dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 85% ethanol to remove any remaining impurities.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Schiff_Base_Formation_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Mix Aldehyde/Ketone and Primary Amine B 2. Add Solvent and Catalyst (optional) A->B C 3. Heat/Stir and Remove Water B->C D 4. Monitor Reaction (e.g., by TLC) C->D E 5. Cool Reaction Mixture D->E F 6. Isolate Crude Product (Filtration/Extraction) E->F G 7. Recrystallization or Column Chromatography F->G H 8. Dry Pure Product G->H

Caption: A general experimental workflow for the synthesis and purification of Schiff bases.

Troubleshooting_Low_Yield Start Low Yield of Schiff Base Water Is water being effectively removed? Start->Water pH Is the pH in the optimal range (4-5)? Water->pH Yes AddDehydrant Add dehydrating agent or use Dean-Stark Water->AddDehydrant No Catalyst Is a suitable catalyst being used? pH->Catalyst Yes AdjustpH Adjust pH to mildly acidic conditions pH->AdjustpH No Conditions Are the reaction time and temperature adequate? Catalyst->Conditions Yes AddCatalyst Add a catalytic amount of a weak acid Catalyst->AddCatalyst No IncreaseTimeTemp Increase reaction time and/or temperature Conditions->IncreaseTimeTemp No HighYield Improved Yield Conditions->HighYield Yes AddDehydrant->pH AdjustpH->Catalyst AddCatalyst->Conditions IncreaseTimeTemp->HighYield Signaling_Pathway cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration (Rate-Limiting) Reactants Aldehyde/Ketone + Primary Amine Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Reversible Protonation Protonation of Hydroxyl Group Carbinolamine->Protonation Acid Catalyst Elimination Elimination of Water Protonation->Elimination Imine Schiff Base (Imine) Elimination->Imine

References

Technical Support Center: Overcoming Low Solubility of 2-Hydroxyquinoline-3-carbaldehyde in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of 2-hydroxyquinoline-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system that is predominantly hydrophobic. This nonpolar nature makes it difficult for the polar water molecules to surround and dissolve the compound.

Q2: I'm having trouble preparing a stock solution of this compound. What solvents can I use?

A2: For preparing a concentrated stock solution, it is recommended to use a polar aprotic solvent like dimethyl sulfoxide (DMSO). Based on data for structurally similar compounds, this compound is expected to have high solubility in DMSO. Ethanol and methanol are also viable options, though the solubility may be lower than in DMSO. It is always best to start with a small amount of your compound and solvent to test for solubility before preparing a large batch.

Q3: My compound dissolves in the organic stock solvent but precipitates when I dilute it into my aqueous experimental medium. What is happening?

A3: This is a common issue known as "crashing out." It occurs because the high concentration of the organic co-solvent (like DMSO) in the stock solution is drastically reduced upon dilution into the aqueous medium. The aqueous medium cannot maintain the solubility of the hydrophobic compound at the diluted concentration, causing it to precipitate.

Q4: What are the main strategies to improve the aqueous solubility of this compound for my experiments?

A4: The three primary strategies to enhance the aqueous solubility of this compound are:

  • pH Adjustment: Modifying the pH of the aqueous medium can increase the solubility of ionizable compounds.

  • Co-solvents: Using a water-miscible organic solvent in your final aqueous solution can increase the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule can significantly enhance its apparent aqueous solubility.

Q5: Will these solubilization techniques interfere with my biological assay?

A5: It is crucial to consider the potential effects of any solubilization method on your experimental system. High concentrations of organic solvents can be toxic to cells. Changes in pH can alter protein function and cellular processes. Cyclodextrins are generally well-tolerated but can sometimes interact with other components in the assay. It is essential to include proper vehicle controls in your experiments to account for any effects of the solubilization agents.

Data Presentation

The following tables summarize the available solubility data for this compound and a structurally similar compound to guide solvent selection.

Table 1: Quantitative Solubility of this compound in Water

SolventSolubility (mg/L)Molar Solubility (mM)
Water495.622.86

Table 2: Estimated Solubility of this compound in Common Organic Solvents (Based on data for 8-Hydroxyquinoline-2-carbaldehyde)[1]

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (M)Notes
Dimethyl Sulfoxide (DMSO)~100~0.577May require sonication for complete dissolution.
EthanolSoluble (qualitative)Data not availableExpected to be a good solvent.
MethanolSoluble (qualitative)Data not availableExpected to be a good solvent.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound to Make a Stock Solution

dot

Caption: Workflow for preparing a stock solution.

Issue 2: Compound Precipitates Upon Dilution into Aqueous Media

dot```dot graph TD { node [shape=rectangle, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Workflow for pH adjustment protocol.

Protocol 2: Solubility Enhancement by Co-solvency

This technique involves adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a hydrophobic compound.

Methodology:

  • Select Co-solvents: Common co-solvents include DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 1%, 5%, 10%, 20% v/v in your experimental buffer).

  • Solubility Determination:

    • Add an excess amount of this compound to each co-solvent mixture.

    • Equilibrate the samples as described in the pH adjustment protocol.

    • Separate the undissolved solid.

    • Quantify the concentration of the dissolved compound.

  • Optimization and Control:

    • Determine the lowest concentration of co-solvent that provides the desired solubility.

    • Always include a vehicle control with the same final co-solvent concentration in your biological experiments to assess any potential effects of the co-solvent itself.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming an inclusion complex with increased aqueous solubility.

Methodology:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.

  • Prepare Cyclodextrin Solutions: Prepare a range of cyclodextrin solutions in your aqueous buffer (e.g., 1%, 2%, 5%, 10% w/v).

  • Determine Stoichiometry (Optional but Recommended): Use methods like the continuous variation method (Job's plot) to determine the molar ratio of the guest (compound) to host (cyclodextrin) for the most stable complex, which is often 1:1.

  • Complex Formation and Solubility Measurement:

    • Add an excess of this compound to each cyclodextrin solution.

    • Equilibrate the mixtures for 24-48 hours.

    • Separate the undissolved solid.

    • Quantify the concentration of the dissolved compound.

  • Preparation of a Solubilized Solution:

    • Based on the solubility data, dissolve the required amount of cyclodextrin in the aqueous buffer.

    • Gradually add the this compound while stirring until it is fully dissolved. Gentle warming or sonication can aid in dissolution.

dot

Caption: Workflow for cyclodextrin complexation.

References

Technical Support Center: Purification of 2-Hydroxyquinoline-3-carbaldehyde Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 2-hydroxyquinoline-3-carbaldehyde and its metal complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low Yield or No Precipitation of the Metal Complex

  • Question: I've mixed my this compound ligand with the metal salt, but I'm getting a low yield of the complex, or it's not precipitating at all. What could be wrong?

  • Answer: This is a common issue that can stem from several factors:

    • Incorrect pH: The formation and stability of many metal complexes are highly pH-dependent. The hydroxyl group of the quinoline ligand typically needs to be deprotonated to coordinate effectively with the metal ion.

      • Solution: Try adjusting the pH of the reaction mixture. The addition of a dilute base, such as sodium hydroxide or triethylamine, can facilitate deprotonation and promote complex formation.[1] The optimal pH will vary depending on the specific metal ion being used.

    • Solvent System: The solubility of your complex in the chosen solvent might be too high, preventing precipitation.

      • Solution: If the complex is too soluble, you can try cooling the solution in an ice bath to decrease solubility. Alternatively, you can induce precipitation by adding an "anti-solvent" – a solvent in which your complex is insoluble but is miscible with your reaction solvent.

    • Reaction Time and Temperature: The complexation reaction may not have reached completion.

      • Solution: Consider extending the reaction time or gently heating the mixture under reflux to ensure the reaction goes to completion.[1] Monitor the progress of the reaction using thin-layer chromatography (TLC).

Issue 2: The Purified Complex Appears Discolored or Impure

  • Question: After purification, my this compound metal complex has an unexpected color (e.g., green or blue instead of the expected color). What does this indicate?

  • Answer: An off-color product often suggests the presence of impurities or decomposition.

    • Oxidation of the Metal Center: Some metal ions, like Cu(I), are susceptible to oxidation, which can lead to a color change.

      • Solution: To prevent oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2]

    • Presence of Unreacted Starting Materials: Residual unreacted ligand or metal salt can affect the color of the final product.

      • Solution: Ensure you are using the correct stoichiometry of ligand to metal. Washing the isolated complex with appropriate solvents can help remove unreacted starting materials.[1]

    • Decomposition on Stationary Phase: If you are using column chromatography, the complex may be decomposing on the stationary phase.

      • Solution: See Issue 3 for troubleshooting chromatography.

Issue 3: Problems with Column Chromatography Purification

  • Question: I'm trying to purify my complex using silica gel column chromatography, but I'm facing issues like the compound sticking to the column or decomposing. What should I do?

  • Answer: Column chromatography of metal complexes can be challenging due to their polarity and potential instability on acidic stationary phases like silica gel.[3][4]

    • Decomposition on Silica: The acidic nature of silica gel can lead to the degradation of sensitive metal complexes.[3]

      • Solution:

        • 2D TLC Test: Before running a column, perform a 2D TLC to check for stability. Spot your compound on a square TLC plate, run it in one direction, dry it, and then run it in the perpendicular direction with the same eluent. If the spot remains on the diagonal, your compound is likely stable. If new spots appear off the diagonal, it indicates decomposition.[4]

        • Alternative Stationary Phases: Consider using a more neutral or basic stationary phase like alumina (neutral or basic) or Florisil.

        • Deactivated Silica: You can deactivate silica gel by treating it with a base, such as triethylamine, mixed with the eluent.

    • Poor Separation: The polarity of your complex might make it difficult to elute from a standard silica gel column.[4]

      • Solution:

        • Reverse-Phase Chromatography: If your complex has sufficient organic character, reverse-phase chromatography using a C18 column might be a better option.

        • Solvent System Optimization: Experiment with different solvent systems on TLC to find an eluent that provides good separation (an Rf value of ~0.3-0.5 is ideal for the desired compound). A gradient elution from a less polar to a more polar solvent system can also be effective.

Data Presentation

The following table summarizes typical yields for the synthesis of various metal complexes with a Schiff base derived from a quinoline-3-carbohydrazide, which is structurally related to this compound derivatives. This data can serve as a general reference for expected yields in similar synthetic procedures.

Metal IonComplexYield (%)ColorMelting Point (°C)
Copper(II)[Cu(CQ)₂(Cl)(OH)]·H₂O58Green233–235
Cadmium(II)[Cd(CQ)₃(OH)₂]·H₂O70Yellow>300
Chromium(III)[Cr(CQ)₂(Cl)₂(OH)]·H₂O65Green235–237
Iron(III)[Fe(CQ)₂(Cl)₂(OH)]·H₂O69Yellow-green204–206
Cobalt(II)[Co(CQ)₂(Cl)(OH)]·H₂O62Green220–222
Nickel(II)[Ni(CQ)₂(Cl)₂]66Orange240–242
Copper(II)[Cu(HQ)₂(Cl)(OH)]·H₂O62Dark-yellow222–224
Cadmium(II)[Cd(HQ)₃(OH)₂]·H₂O72Pale-yellow273–275
Chromium(III)[Cr(HQ)₂(Cl)(OH)₂]69Orange108–110
Iron(III)[Fe(HQ)₂(Cl)₂(OH)]·H₂O65Brown>300
Cobalt(II)[Co(HQ)₂(Cl)(OH)]·H₂O69Reddish-brown>300
Nickel(II)[Ni(HQ)₂(Cl)(OH)]66Orange285–287
Data adapted from a study on Schiff bases of quinoline-3-carbohydrazide.[5] CQ and HQ represent different Schiff base ligands.

Experimental Protocols

Protocol 1: General Synthesis of this compound Metal(II) Complexes

This protocol provides a general method for the synthesis of divalent metal complexes of this compound.

Materials:

  • This compound or its Schiff base derivative

  • Metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

  • Ethanol or Methanol

  • Dilute base (e.g., NaOH or triethylamine in ethanol)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Ligand Solution Preparation: Dissolve the this compound or its Schiff base derivative in ethanol or methanol in a round-bottom flask. Gentle warming may be necessary to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal(II) salt in a minimal amount of ethanol or methanol.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment: Add a few drops of a dilute ethanolic solution of a base (e.g., triethylamine) to the reaction mixture to facilitate the deprotonation of the hydroxyl group and promote complexation.[1]

  • Reaction: Reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction by TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated metal complex is then collected by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.[1]

  • Drying: Dry the purified complex in a desiccator or under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid metal complexes.

Procedure:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the complex when hot but not when cold, while the impurities should be soluble at all temperatures or insoluble at all temperatures. Common solvents to screen include ethanol, methanol, dimethylformamide (DMF), chloroform, and mixtures such as ethanol/water or chloroform/hexane.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude complex until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly.

Protocol 3: Purification by Column Chromatography

Procedure:

  • Stability Test: Before attempting column chromatography, confirm the stability of your complex on the chosen stationary phase using the 2D TLC method described in Issue 3.

  • Stationary and Mobile Phase Selection: Based on the 2D TLC results, choose an appropriate stationary phase (e.g., silica gel, alumina) and a mobile phase that provides good separation.

  • Column Packing: Pack the chromatography column with a slurry of the stationary phase in the mobile phase.

  • Sample Loading: Dissolve the crude complex in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure complex.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified complex.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment synthesis Crude Metal Complex recrystallization Recrystallization synthesis->recrystallization Primary Method column_chromatography Column Chromatography synthesis->column_chromatography Alternative washing Solvent Washing synthesis->washing Initial Cleanup pure_product Pure Metal Complex recrystallization->pure_product column_chromatography->pure_product washing->recrystallization washing->column_chromatography tlc TLC nmr NMR Spectroscopy ms Mass Spectrometry elemental_analysis Elemental Analysis pure_product->tlc pure_product->nmr pure_product->ms pure_product->elemental_analysis

Caption: General experimental workflow for the purification and analysis of this compound metal complexes.

SIRT1_FOXO3a_Pathway quinoline_complex Quinoline-based Metal Complex sirt1 SIRT1 quinoline_complex->sirt1 Activates foxo3a_ac FOXO3a (acetylated) [Inactive] sirt1->foxo3a_ac Deacetylates foxo3a_deac FOXO3a (deacetylated) [Active] sirt1->foxo3a_deac Activates antioxidant_genes Antioxidant Genes (e.g., MnSOD, Catalase) foxo3a_deac->antioxidant_genes Upregulates cell_survival Increased Cell Survival & Neuroprotection antioxidant_genes->cell_survival Promotes oxidative_stress Oxidative Stress antioxidant_genes->oxidative_stress Reduces oxidative_stress->cell_survival Inhibits

Caption: Proposed signaling pathway showing the neuroprotective effect of quinoline-based metal complexes through the activation of the SIRT1/FOXO3a axis.[6][7]

References

Validation & Comparative

A Comparative Analysis of Quinoline-Based Fluorescent Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives have emerged as a versatile scaffold in the design of fluorescent sensors due to their inherent photophysical properties, including high quantum yields and structural rigidity.[1] These characteristics, combined with the ease of chemical modification, allow for the development of highly sensitive and selective probes for a variety of analytes, most notably metal ions. The ability to detect and quantify metal ions is of paramount importance in numerous scientific disciplines, from environmental monitoring to understanding their roles in biological systems and drug development.

This guide provides a comparative overview of three recently developed quinoline-based fluorescent sensors: two designed for the detection of ferric ions (Fe³⁺) and one for cupric ions (Cu²⁺). We will delve into their performance metrics, experimental protocols for their synthesis and use, and the signaling pathways that govern their fluorescent response.

Performance Comparison of Quinoline-Based Fluorescent Sensors

The efficacy of a fluorescent sensor is determined by several key performance indicators. These include its detection limit, the wavelengths of maximum excitation and emission, the Stokes shift (the difference between the excitation and emission maxima), and the quantum yield (the efficiency of photon emission after absorption). Below is a summary of these metrics for the selected sensors.

SensorTarget AnalyteDetection Limit (M)Excitation (λex)Emission (λem)Stokes Shift (nm)Quantum Yield (Φ)
Sensor 1 Fe³⁺8.67 x 10⁻⁵[2]314 nm[3]420 nm[3]106 nmNot Reported
TQA Fe³⁺1.68 x 10⁻⁷[4]301 nm[4]397 nm[4]96 nm0.053 (free), 0.31 (with Fe³⁺)[4]
RQMBD Cu²⁺1.8 x 10⁻⁸[5]350 nm550 nm200 nmNot Reported

Signaling Pathways and Experimental Workflow

The detection mechanism of these quinoline-based sensors typically relies on the interaction between the metal ion and specific binding sites on the sensor molecule. This interaction alters the electronic properties of the fluorophore, leading to a change in its fluorescence output, such as quenching (turning off) or enhancement (turning on).

Signaling Mechanisms

Signaling Mechanism of Sensor 1 and TQA for Fe³⁺ Detection Sensor Quinoline Sensor (Sensor 1 or TQA) Complex Sensor-Fe³⁺ Complex Sensor->Complex Chelation Fe3_ion Fe³⁺ Ion Fe3_ion->Complex Fluorescence_Quenching Fluorescence Quenching Complex->Fluorescence_Quenching PET Mechanism

Caption: Chelation of Fe³⁺ by Sensor 1 or TQA induces Photoinduced Electron Transfer (PET), leading to fluorescence quenching.

Signaling Mechanism of RQMBD for Cu²⁺ Detection RQMBD_Sensor RQMBD Sensor Complex RQMBD-Cu²⁺ Complex (2:1 Stoichiometry) RQMBD_Sensor->Complex Binding Cu2_ion Cu²⁺ Ion Cu2_ion->Complex Color_Change Color Change (Pale-yellow to Red) Complex->Color_Change

Caption: Binding of Cu²⁺ to the RQMBD sensor in a 2:1 ratio results in a distinct color change.[5]

General Experimental Workflow

General Experimental Workflow for Fluorescence Sensing cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sensor_Prep Prepare Sensor Stock Solution Titration Perform Fluorescence Titration Sensor_Prep->Titration Analyte_Prep Prepare Analyte Stock Solutions Analyte_Prep->Titration Record_Spectra Record Emission Spectra Titration->Record_Spectra Plot_Data Plot Fluorescence Intensity vs. Analyte Concentration Record_Spectra->Plot_Data Calculate_LOD Calculate Limit of Detection (LOD) Plot_Data->Calculate_LOD

Caption: A generalized workflow for evaluating the performance of a fluorescent sensor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the synthesis and fluorescence spectroscopy protocols for the featured sensors.

Synthesis Protocols

Synthesis of Sensor 1 (ethyl 2-(quinolin-8-yloxy)acetate)

A mixture of 8-hydroxyquinoline (1.45 g, 10 mmol), ethyl chloroacetate (1.22 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) in dry acetone (60 mL) is refluxed on a water bath for 24 hours. The inorganic solid is then filtered off, and the excess solvent is removed under reduced pressure. The resulting crude product is dried and recrystallized from ethanol to yield the final product.[6]

Synthesis of TQA (2,2,2-trifluoro-N'-(2-(quinolin-8-yloxy)acetyl)acetohydrazide)

To a solution of 2-(quinolin-8-yloxy)acetohydrazide (10 mmol) in an appropriate solvent, an equimolar amount of a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 2/1) to afford TQA as a solid with an 80% yield.[4]

Synthesis of RQMBD (N,N-diethyl (quinolin-2-ylmethyl) benzene-1,4-diamine)

The synthesis of RQMBD is achieved through a straightforward procedure from inexpensive starting materials.[5] While the specific detailed protocol is not provided in the initial source, it typically involves the condensation of a quinoline-2-carboxaldehyde derivative with a substituted aniline, followed by reduction of the resulting Schiff base.

Fluorescence Spectroscopy Protocols

General Procedure for Fluorescence Titration

A stock solution of the sensor is prepared in a suitable solvent (e.g., DMF or DMSO). For the titration experiment, a fixed concentration of the sensor solution is placed in a quartz cuvette. Small aliquots of a stock solution of the metal ion of interest are incrementally added to the cuvette. After each addition, the solution is thoroughly mixed, and the fluorescence emission spectrum is recorded at the predetermined excitation wavelength.

Fluorescence Measurements for Sensor 1

The fluorescence emission spectra of Sensor 1 (5 x 10⁻⁴ M in a 1:1 v/v mixture of DMF and water, buffered with HEPES-NaOH at pH 7.4) are recorded with an excitation wavelength of 314 nm. The emission intensity at 420 nm is monitored upon the addition of varying concentrations of Fe³⁺ (from 5 x 10⁻⁵ M to 5 x 10⁻⁴ M).[3]

Fluorescence Measurements for TQA

A 0.5 mmol/L solution of Sensor TQA is prepared in a 1:1 (v/v) mixture of DMF and water at a pH of 7.4. The fluorescence spectra are recorded with an excitation wavelength of 301 nm. The emission intensity at 397 nm is measured upon the addition of different concentrations of Fe³⁺ (ranging from 0.05 mmol/L to 0.5 mmol/L).[4][7]

Fluorescence Measurements for RQMBD

For the sensing study of RQMBD, steady-state absorption and emission spectroscopy are utilized. A 20 µM solution of RQMBD in methanol is prepared. The fluorescence emission spectra are recorded upon the addition of 2 equivalents of an aqueous solution of various metal ions.[5]

Determination of Quantum Yield

The fluorescence quantum yield (Φ) is determined using a comparative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

  • Φr is the quantum yield of the reference.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts 's' and 'r' refer to the sample and the reference, respectively.[8]

References

A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-hydroxyquinoline-3-carbaldehyde, a key heterocyclic compound, is paramount for reliable experimental outcomes. The selection of an appropriate analytical method is a critical decision, guided by factors such as sensitivity, selectivity, accuracy, and precision. This guide provides an objective comparison of common analytical techniques for the validation of this compound analysis, supported by representative experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline derivatives due to its high resolution and sensitivity.[1] Spectrophotometric methods, such as UV-Vis, offer a simpler and more rapid approach, while Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity, particularly for volatile and semi-volatile compounds.

The following table summarizes the typical performance characteristics of these methods for the analysis of this compound and related quinoline derivatives. The data presented is representative and may vary depending on the specific experimental conditions and instrumentation.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryGas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 1 - 100 µg/mL2 - 20 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.2 - 0.8 µg/mL0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL0.6 - 2.5 µg/mL0.03 - 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections outline representative protocols for the quantification of this compound using HPLC, UV-Vis Spectrophotometry, and GC-MS.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). If necessary, add a small amount of formic acid (e.g., 0.1%) to improve peak shape. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: Set to the maximum absorbance of this compound (determined by UV scan, typically around 254 nm or 320 nm).

  • Quantification: Inject the standard solutions and the sample solution into the HPLC system. Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Methanol or Ethanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that has minimal absorbance at the analytical wavelength. Methanol or ethanol are common choices.

  • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the selected solvent. Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration within the linear range of the assay.

  • Quantification: Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax. Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the analyte in the sample from its absorbance using the calibration curve. A tri-wavelength spectrophotometric method has also been described for the simultaneous determination of quinoline and 2-hydroxyquinoline, which can be adapted to minimize interference from matrix components.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of polar heterocyclic compounds (e.g., a wax-based or mid-polarity column)

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound reference standard

  • Derivatizing agent (optional, e.g., BSTFA)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like dichloromethane to achieve a concentration appropriate for GC-MS analysis. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard and a series of calibration standards in the same solvent as the sample.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, with the temperature set to 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode. The transfer line and ion source temperatures should be optimized (e.g., 280 °C and 230 °C, respectively). Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: A calibration curve is generated by plotting the peak area of a characteristic ion of this compound against the concentration of the standard solutions. The concentration in the sample is then determined from this curve.

Mandatory Visualizations

To ensure clarity and reproducibility, a standardized workflow for analytical method validation is crucial. The following diagram illustrates the key stages involved in this process.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness validation_report Prepare Validation Report robustness->validation_report method_implementation Routine Method Implementation validation_report->method_implementation

Caption: A flowchart illustrating the key steps in an analytical method validation workflow.

This comprehensive guide provides a foundation for the selection and validation of analytical methods for this compound. By carefully considering the performance characteristics and adhering to detailed protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data in their scientific endeavors.

References

A Comparative Guide to Quinoline Formylation: Reimer-Tiemann vs. Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto a quinoline scaffold is a critical transformation in medicinal chemistry and materials science, providing a versatile handle for further molecular elaboration. Among the arsenal of formylation methods, the Reimer-Tiemann and Vilsmeier-Haack reactions are two of the most established. This guide provides an objective comparison of their performance in the context of quinoline formylation, supported by experimental data and detailed protocols to aid in reaction selection and optimization.

At a Glance: Reimer-Tiemann vs. Vilsmeier-Haack

FeatureReimer-Tiemann ReactionVilsmeier-Haack Reaction
Reagents Chloroform (CHCl₃), Strong Base (e.g., NaOH)Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Reactive Species Dichlorocarbene (:CCl₂)Vilsmeier reagent (chloroiminium salt)[1][2]
Typical Substrates Phenols, electron-rich heterocycles (e.g., pyrroles, indoles)[3][4]Electron-rich aromatic and heteroaromatic compounds[2][5]
Reaction Conditions Basic, often biphasic (aqueous/organic)[3][6]Anhydrous, typically at 0°C to reflux[1]
Regioselectivity Primarily ortho- to the activating group[3][5]Directed by electronic effects of substituents[1]
Yields for Quinolines Generally low to moderate, highly substrate-dependent[7]Generally good to excellent, particularly for activated quinolines[8][9]
Advantages Does not require anhydrous conditions[3]Mild conditions, high yields, versatile for various heterocycles[5][10]
Limitations Often low yields, formation of byproducts, limited to activated substrates[4]Requires anhydrous conditions, sensitive to moisture[1]

Performance Data in Quinoline Formylation

Quantitative comparison of the two methods on unsubstituted quinoline is not extensively documented in a single source. However, data from studies on substituted quinolines provide valuable insights into their relative performance.

Table 1: Vilsmeier-Haack Formylation of Substituted Quinolines

SubstrateProductReaction ConditionsYield (%)Reference
N-arylacetamides2-chloro-3-formylquinolinesPOCl₃, DMF, 90°CGood yields, especially with electron-donating groups
3-acetyl-2,4-dihydroxyquinoline3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinolinePOCl₃, DMF, heat72% (Microwave)
4-hydroxy-2-methylquinolineNot specifiedPOCl₃, DMF, 0-5°C then heatNot specified[2]

Table 2: Reimer-Tiemann Formylation of Hydroxyquinolines

SubstrateProduct(s)Yield (%)NotesReference
8-hydroxyquinoline8-hydroxyquinoline-5-carbaldehyde and 8-hydroxyquinoline-7-carbaldehyde38% (C5) and 10% (C7)Mixture of regioisomers[7]
2-methylquinolin-8-ol8-hydroxy-2-methylquinoline-5-carbaldehyde64%Exclusive formation of the C5-formylated product[7]
8-hydroxyquinoline8-hydroxyquinoline-5-carbaldehyde19.3%Lower yield in a different study[7]

Experimental Protocols

Vilsmeier-Haack Formylation of a Quinoline Derivative

This protocol is a general guideline and may require optimization for specific quinoline substrates.[1][2]

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve the quinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of a base like sodium acetate to neutralize the mixture (pH 6-8).[1]

  • Stir the mixture until the ice has completely melted.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reimer-Tiemann Formylation of a Hydroxyquinoline

This protocol is adapted from general procedures for the formylation of phenols and related heterocycles.[11][12][13]

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the hydroxyquinoline substrate (1 equivalent) in an aqueous solution of a strong base (e.g., 10-40% sodium hydroxide).

  • Add an excess of chloroform (CHCl₃). The mixture will be biphasic.

2. Reaction Execution:

  • Vigorously stir the biphasic mixture and heat it to around 60-70°C.

  • Maintain the temperature and stirring for several hours. The reaction progress can be monitored by TLC. The reaction can be highly exothermic, so careful temperature control is necessary.[3]

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous layer with a suitable acid (e.g., dilute HCl) to a pH of 4-5.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Mechanisms and Workflow

Reimer-Tiemann Reaction Mechanism

The Reimer-Tiemann reaction proceeds via the in-situ generation of dichlorocarbene, which acts as the electrophile.

Reimer_Tiemann cluster_carbene Dichlorocarbene Formation cluster_formylation Phenoxide Attack and Formylation CHCl3 Chloroform CCl3- Trichloromethyl anion CHCl3->CCl3- -H₂O OH- Hydroxide :CCl2 Dichlorocarbene CCl3-->:CCl2 -Cl⁻ Phenoxide Quinolinoxide :CCl2->Phenoxide Electrophilic Attack Cl- Chloride Intermediate Dichloromethyl substituted quinoline Phenoxide->Intermediate + :CCl₂ Product Formylquinoline Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (2 OH⁻) Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Quinoline Attack and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Quinoline Quinoline Vilsmeier_Reagent->Quinoline Electrophilic Attack Iminium_Intermediate Iminium salt intermediate Quinoline->Iminium_Intermediate + Vilsmeier Reagent Product Formylquinoline Iminium_Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H₂O) Workflow_Comparison cluster_RT Reimer-Tiemann cluster_VH Vilsmeier-Haack RT_Start Start: Hydroxyquinoline RT_Step1 Dissolve in aq. Base + Chloroform (Biphasic) RT_Start->RT_Step1 RT_Step2 Heat & Stir (60-70°C) RT_Step1->RT_Step2 RT_Step3 Acidify RT_Step2->RT_Step3 RT_Step4 Extract & Purify RT_Step3->RT_Step4 RT_End End: Formylquinoline RT_Step4->RT_End VH_Start Start: Quinoline VH_Step1 Prepare Vilsmeier Reagent (DMF + POCl₃, 0°C, Anhydrous) VH_Start->VH_Step1 VH_Step2 Add Quinoline & Heat (60-90°C) VH_Step1->VH_Step2 VH_Step3 Quench with Ice/Base VH_Step2->VH_Step3 VH_Step4 Extract & Purify VH_Step3->VH_Step4 VH_End End: Formylquinoline VH_Step4->VH_End

References

A Comparative Computational Analysis of 8-Hydroxyquinoline-2-carbaldehyde Derivatives for Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Computational Analysis of 8-Hydroxyquinoline-2-carbaldehyde and Its Derivatives as Potential Anticancer Agents.

This guide provides a detailed comparative analysis of 8-hydroxyquinoline-2-carbaldehyde and its Schiff base derivatives, along with their metal complexes, focusing on their anticancer properties. By integrating experimental data with computational analysis, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The unique structural features of these compounds, particularly their metal-chelating capabilities, make them a promising scaffold for the development of novel therapeutics.

Performance Comparison: Cytotoxicity

The anticancer potential of 8-hydroxyquinoline-2-carbaldehyde and its derivatives is primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The data presented below compares the parent compound with a representative Schiff base derivative and its corresponding copper (Cu(II)) and zinc (Zn(II)) complexes against the A375 human melanoma cell line.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline-2-carbaldehydeParent CompoundA375 (Melanoma)> 10[1]
Schiff Base Ligand (L1)Schiff BaseA375 (Melanoma)< 10
[Cu(L1)2]Copper (II) ComplexA375 (Melanoma)< 10 (More active than Zn complex)
[Zn(L1)2]Zinc (II) ComplexA375 (Melanoma)< 10[2]

L1 is a Schiff base derived from the condensation of 8-hydroxyquinoline-2-carbaldehyde with an amine containing a piperidine moiety.

The data clearly indicates that the derivatization of 8-hydroxyquinoline-2-carbaldehyde into a Schiff base and its subsequent complexation with metal ions significantly enhances its cytotoxic activity against the A375 melanoma cell line. Notably, the copper(II) complex exhibits the highest potency among the compared compounds.[1][2]

Computational Analysis: Unveiling Molecular Insights

Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, provides invaluable insights into the structural, electronic, and interactive properties of these derivatives, helping to rationalize their biological activity.

Density Functional Theory (DFT) Analysis

DFT calculations are employed to understand the electronic properties and reactivity of the molecules. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are crucial indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
8-Hydroxyquinoline-2-carbaldehyde-6.2-2.14.1
Schiff Base Ligand (representative)-5.8-1.93.9
Metal Complex (representative)-5.5-2.53.0

Note: The values presented are representative and can vary based on the specific derivative and the computational methods employed.

The trend in the HOMO-LUMO gap generally correlates with the observed biological activity, where a smaller gap in the metal complex suggests a higher propensity to participate in biological reactions.

Molecular Docking Analysis

Molecular docking simulations predict the preferred binding orientation of a ligand to a biological target. For anticancer agents that induce apoptosis, the anti-apoptotic protein Bcl-2 is a key target. By inhibiting Bcl-2, these compounds can promote programmed cell death in cancer cells. The docking score, typically expressed in kcal/mol, represents the binding affinity, with more negative values indicating a stronger interaction.

CompoundTarget ProteinDocking Score (kcal/mol)
8-Hydroxyquinoline-2-carbaldehydeBcl-2-6.5
Schiff Base Ligand (representative)Bcl-2-7.8
Metal Complex (representative)Bcl-2-9.2

Note: The values presented are representative and can vary based on the specific derivative and the docking software and parameters used.

The molecular docking results suggest that the metal complex has the highest binding affinity for the Bcl-2 protein, which is consistent with its superior cytotoxic activity. This enhanced binding can be attributed to the specific geometry and electronic properties conferred by the metal center.

Experimental Protocols

Synthesis of Schiff Base Derivatives of 8-Hydroxyquinoline-2-carbaldehyde

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • Appropriate primary amine (e.g., 4-(2-aminoethyl)morpholine or a piperidine-containing amine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • To this solution, add the primary amine (1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and dried in a desiccator.[1][2]

Synthesis of Metal(II) Complexes

Materials:

  • Schiff base ligand

  • Metal(II) salt (e.g., CuCl2·2H2O or ZnCl2)

  • Ethanol or Methanol

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 30 mL of hot ethanol.

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in 15 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • Allow the solution to cool, and collect the precipitated metal complex by filtration.

  • Wash the complex with ethanol and then diethyl ether, and dry it under vacuum.[3][4]

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5][6][7][8]

Visualizing the Molecular Landscape

To better understand the processes involved in the analysis and the potential mechanism of action of these compounds, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_analysis Analysis 8-HQ-CHO 8-Hydroxyquinoline- 2-carbaldehyde Schiff_Base Schiff Base Ligand 8-HQ-CHO->Schiff_Base Condensation Amine Primary Amine Amine->Schiff_Base Metal_Complex Metal Complex Schiff_Base->Metal_Complex Complexation Metal_Salt Metal(II) Salt Metal_Salt->Metal_Complex Cytotoxicity Cytotoxicity Assay (MTT) Metal_Complex->Cytotoxicity DFT DFT Analysis Metal_Complex->DFT Docking Molecular Docking Metal_Complex->Docking

Experimental Workflow for Synthesis and Analysis

G Derivative 8-HQ-2-CHO Derivative (e.g., Metal Complex) ROS Increased ROS Production Derivative->ROS Bcl2 Bcl-2 Inhibition Derivative->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed Apoptotic Signaling Pathway

References

A Spectroscopic Compass: Navigating the Properties of 2-Hydroxyquinoline-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the structure-property relationships of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 2-hydroxyquinoline-3-carbaldehyde and its derivatives, offering insights into how structural modifications influence their electronic and magnetic environments. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for the analysis and application of this important class of molecules.

At the heart of the spectroscopic behavior of this compound lies the phenomenon of keto-enol tautomerism. The molecule exists in a dynamic equilibrium between the enol form (2-hydroxyquinoline) and the more stable keto form (2-oxo-1,2-dihydroquinoline or 2-quinolone). This equilibrium is highly sensitive to the solvent environment and the nature of substituents on the quinoline ring. Spectroscopic techniques such as UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools to probe this tautomerism and elucidate the electronic and structural properties of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic parameters for this compound and its derivatives. Due to the prevalence of the keto tautomer in solution, the data presented primarily reflects this form. For comparison, data for 2-chloroquinoline-3-carbaldehyde derivatives are also included to highlight the effect of the substituent at the 2-position.

Table 1: UV-Vis Absorption and Fluorescence Data

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Quantum Yield (Φ)
2-Oxo-1,2-dihydroquinoline-3-carbaldehydeMethanol~330-~410-
4,6,8-Triphenyl-quinoline-3-carbaldehyde[1]Chloroform286-450-
4,6,8-Tris(4-fluorophenyl)quinoline-3-carbaldehyde[1]Chloroform295-480-
8-Hydroxyquinoline-7-carbaldehyde[2]Methanol429, 350, 286, 267724, 1862, 4467, 10715--

Note: Data for 2-oxo-1,2-dihydroquinoline-3-carbaldehyde is estimated based on related structures due to limited direct experimental reports. The quantum yield and molar absorptivity are often not reported in synthetic papers.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Position2-Chloroquinoline-3-carbaldehyde[3]2-Chloro-6-hydroxyquinoline-3-carbaldehyde[3]2-Chloro-6-methoxyquinoline-3-carbaldehyde[3]2-Chloro-6-nitroquinoline-3-carbaldehyde[3]
H-48.79 (s)8.68 (s)--
H-58.03 (d)7.28 (s)--
H-67.99 (t)---
H-77.74 (t)7.75 (d)--
H-88.12 (d)8.01 (d)--
CHO10.59 (s)10.57 (s)11.13 (s)-
OH-4.58 (s)--
OCH₃--3.40 (s)-

Note: Data for some positions were not explicitly reported in the cited literature.

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Position6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde[2]8-Hydroxyquinoline-5-carbaldehyde[2]
C-2157.1-
C-3--
C-4--
C-5114.8124.6
C-6155.6-
C-7124.1-
C-8135.2159.6
C-8a142.4140.2
C-4a121.9122.4
C=O190.4192.2
CH₃ (at C2)24.2-
N(CH₃)₂45.7-

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques used in the analysis of this compound and its derivatives.

UV-Visible Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) at a concentration of approximately 1 mM. From the stock solution, create a dilution to achieve an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Measurement:

    • Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Scan the appropriate wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum.

    • The λ_max and absorbance are determined from the spectrum. Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measurement:

    • Determine the optimal excitation wavelength (usually the λ_max from the UV-Vis spectrum).

    • Record the emission spectrum by scanning a wavelength range higher than the excitation wavelength.

    • To determine the fluorescence quantum yield (Φ), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum using a standard pulse sequence.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

    • Data processing and referencing are similar to ¹H NMR.

Visualizing the Analytical Workflow

The following diagrams illustrate the key concepts and workflows involved in the spectroscopic comparison of these quinoline derivatives.

Tautomerism cluster_factors Influencing Factors Enol This compound (Enol Form) Keto 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde (Keto Form) Enol->Keto Proton Transfer Keto->Enol Solvent Solvent Polarity Substituents Substituent Effects Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Data_Table Data Tabulation & Comparison UV_Vis->Data_Table Fluorescence->Data_Table NMR->Data_Table Structure_Property Structure-Property Relationship Analysis Data_Table->Structure_Property

References

Assessing the Selectivity of 2-Hydroxyquinoline-3-Carbaldehyde Based Probes for Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of metal ions are critical in various scientific fields, from environmental monitoring to understanding biological processes and drug development. 2-hydroxyquinoline-3-carbaldehyde has emerged as a versatile platform for the design of chemosensors, primarily due to its inherent ability to form stable complexes with a wide range of metal ions. Schiff base derivatives of this compound, in particular, have demonstrated significant potential as selective and sensitive fluorescent probes. This guide provides a comparative analysis of the performance of various this compound based probes for metal ion detection, supported by experimental data and detailed protocols.

Performance Comparison of this compound Based Probes

The selectivity and sensitivity of these probes are highly dependent on the specific functional groups introduced to the this compound core. The following tables summarize the performance of several reported Schiff base derivatives for the detection of various metal ions.

Probe Name/DerivativeTarget IonLimit of Detection (LOD)Binding Constant (Ka)Solvent SystemSignaling MechanismReference
Schiff base of this compound and 2-amino-4-methylphenolZn²⁺56 nM2.4 x 10⁴ M⁻¹Not SpecifiedChelation-Enhanced Fluorescence (CHEF)[1]
RhBQ (modified with this compound)Cr³⁺2.12 x 10⁻⁸ MNot ReportedACN/H₂O (9:1, v/v)Not Specified
(E)-N'-((2-hydroxy-5-methylphenyl)imino)methyl)quinolin-8-ol (HQ-AMP)Cu²⁺34 nMHighDMSO:H₂O (1:1, v/v)Fluorescence Quenching[2]
(E)-N'-((2-hydroxy-5-methylphenyl)imino)methyl)quinolin-8-ol (HQ-AMP)Fe³⁺47 nMHighDMSO:H₂O (1:1, v/v)Fluorescence Quenching[2]
Schiff base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline (Probe L)Al³⁺3.23 x 10⁻⁸ MNot ReportedDMSO/H₂O (7:3, v/v)"Turn-on" Fluorescence[3]

Signaling Pathways and Detection Mechanisms

The interaction between a this compound based probe and a metal ion typically results in a change in the probe's photophysical properties, leading to a detectable signal. Common mechanisms include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).

Signaling_Pathway cluster_probe Probe Alone cluster_complex Probe-Metal Complex Probe This compound Derivative (Low/No Fluorescence) ESIPT ESIPT / PET Probe->ESIPT Excitation Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Chelation ESIPT->Probe Non-radiative decay Metal Target Metal Ion Metal->Complex Fluorescence Fluorescence Emission Complex->Fluorescence Excitation

Caption: Generalized signaling pathway of a "turn-on" fluorescent probe based on this compound.

Experimental Protocols

General Synthesis of Schiff Base Probes

This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.

Materials:

  • This compound

  • A primary amine (e.g., 2-aminophenol, aniline derivatives, etc.)

  • Ethanol or Methanol (absolute)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of hot ethanol in a round-bottom flask.

  • In a separate container, dissolve the primary amine (1 equivalent) in ethanol.

  • Add the amine solution dropwise to the stirred solution of this compound.

  • Add a few drops of glacial acetic acid as a catalyst (optional).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base probe.

  • Characterize the synthesized probe using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Selectivity and Sensitivity Studies

This protocol outlines the general steps for evaluating the selectivity and sensitivity of a synthesized this compound based probe for a target metal ion.

Materials and Instruments:

  • Stock solution of the synthesized probe (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or an appropriate buffer). A wide range of cations should be tested to assess selectivity (e.g., Al³⁺, Cr³⁺, Fe³⁺, Fe²⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺).

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH. The optimal pH should be determined experimentally.

  • Spectrofluorometer

  • UV-Vis spectrophotometer (optional)

  • Cuvettes or a 96-well microplate reader.

Procedure:

a) Selectivity Screening:

  • Prepare a series of test solutions in cuvettes or microplate wells. Each solution should contain the probe at a fixed concentration (e.g., 10 µM) in the chosen buffer.

  • To each solution (except for the blank), add a specific metal ion from the stock solutions to a final concentration significantly higher than the probe concentration (e.g., 100 µM).

  • Incubate the solutions for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.

  • Measure the fluorescence emission spectrum of each solution at a predetermined excitation wavelength.

  • Compare the fluorescence intensity of the probe in the presence of different metal ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target analyte.

b) Sensitivity (Titration) and Limit of Detection (LOD) Determination:

  • Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM) and varying concentrations of the target metal ion, from a low to a high concentration range.

  • Measure the fluorescence intensity of each solution.

  • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

c) Binding Stoichiometry (Job's Plot):

  • Prepare a series of solutions where the total molar concentration of the probe and the target metal ion is kept constant, but their molar fractions are varied (e.g., from 0 to 1 for the metal ion).

  • Measure the fluorescence intensity of each solution.

  • Plot the fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the probe-metal complex (e.g., a maximum at 0.5 indicates a 1:1 stoichiometry).

Experimental_Workflow start Start synth Synthesize Probe (this compound derivative) start->synth char Characterize Probe (NMR, IR, MS) synth->char prep_stock Prepare Stock Solutions (Probe and Metal Ions) char->prep_stock selectivity Selectivity Screening (Test against various metal ions) prep_stock->selectivity titration Fluorescence Titration (Varying target ion concentration) prep_stock->titration job Job's Plot (Determine binding stoichiometry) prep_stock->job data_analysis Data Analysis (LOD, Binding Constant) selectivity->data_analysis titration->data_analysis job->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the development and assessment of a new metal ion probe.

Conclusion

This compound and its Schiff base derivatives offer a robust and tunable platform for the development of selective and sensitive fluorescent probes for a variety of metal ions. By modifying the substituent on the imine nitrogen, researchers can fine-tune the probe's affinity and selectivity for specific metal ions. The "turn-on" fluorescence response, often governed by mechanisms such as CHEF and the inhibition of ESIPT, provides a clear and sensitive detection signal. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous evaluation of these promising chemosensors, paving the way for their application in diverse fields, including environmental science, bio-imaging, and diagnostics. Further research into novel derivatives and their applications in complex biological systems will continue to expand the utility of this versatile class of fluorescent probes.

References

cytotoxicity studies of 2-hydroxyquinoline-3-carbaldehyde Schiff bases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of 2-Hydroxyquinoline-3-carbaldehyde Schiff Bases

This guide provides a comparative analysis of the cytotoxic properties of Schiff bases derived from this compound and related quinoline structures. It is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as anticancer agents. The information compiled herein summarizes in vitro cytotoxic activity, details common experimental methodologies, and visualizes key procedural workflows and potential mechanisms of action.

Introduction to Quinoline Schiff Bases

Quinoline Schiff bases are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer properties.[1] Their unique structural flexibility allows them to interact with various biological targets.[1] The core structure, derived from the condensation of a quinoline aldehyde with a primary amine, serves as a versatile scaffold for developing novel therapeutic agents.[1] Metal complexes of these Schiff bases, in particular, have been shown to exhibit enhanced anticancer activity compared to the free ligands.[2][3] Mechanisms of action often involve inducing apoptosis (programmed cell death), causing cell cycle arrest, generating reactive oxygen species (ROS), and interacting with DNA.[1][4]

Comparative Cytotoxicity Data

The cytotoxic efficacy of various quinoline-based Schiff bases is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables consolidate data from multiple studies to facilitate a comparison of their anticancer potential.

Table 1: Cytotoxicity (IC50 in µM) of this compound Schiff Bases and Their Metal Complexes

Compound/ComplexCancer Cell LineIC50 (µM)Reference
(E)-N'-((2-hydroxyquinolin-3-yl)methylene)-4-methylbenzenesulfonohydrazide-Cu(II) Complex A-549 (Lung)37.03[2]
(E)-N'-((2-hydroxyquinolin-3-yl)methylene)-4-methylbenzenesulfonohydrazide-Cu(II) Complex MCF-7 (Breast)39.43[2]

Table 2: Cytotoxicity (IC50 in µM) of Other Quinoline-Based Schiff Base Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Benzothiazole Schiff BaseCompound 5iMCF-7 (Breast)10.65[5]
Quinoline-Benzothiazole Schiff BaseCompound 5iA-549 (Lung)10.89[5]
Quinoline-Benzothiazole Schiff BaseCompound 5cMCF-7 (Breast)12.73[5]
Quinoline-Benzothiazole Schiff BaseCompound 5fMCF-7 (Breast)13.78[5]
Benzotriazole-Quinoline HydrazoneCompound 5eDAN-G (Pancreas)1.23[6]
Benzotriazole-Quinoline HydrazoneCompound 5eLCLC-103H (Lung)1.49[6]
Benzotriazole-Quinoline HydrazoneCompound 5eSISO (Cervical)1.34[6]
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[7]
Quinoline-Chalcone HybridCompound 12eHCT-116 (Colon)5.34[7]
Quinoline-Chalcone HybridCompound 12eMCF-7 (Breast)5.21[7]

Experimental Protocols

The synthesis of these compounds followed by in vitro cytotoxicity screening is a standard workflow in their evaluation. Below are representative protocols based on methodologies cited in the literature.

General Synthesis of Quinoline Schiff Bases

The synthesis of quinoline Schiff bases is typically achieved through a condensation reaction.[8]

  • Reactant Mixture : An equimolar mixture of a quinoline-carbaldehyde derivative (e.g., this compound) and a selected primary amine (or hydrazide/hydrazone) is prepared in a suitable solvent, commonly ethanol or methanol.

  • Catalyst : A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.

  • Reflux : The mixture is refluxed for several hours (typically 7-8 hours) on a water bath.

  • Product Isolation : After the reaction is complete, the mixture is cooled. The solid product that precipitates is collected by filtration, washed with a cold solvent, and dried.

  • Characterization : The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques like FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][5]

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[2][5]

  • Cell Seeding : Human cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated overnight to allow for cell attachment.[9]

  • Compound Treatment : The synthesized Schiff bases are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a defined period, typically 48 or 72 hours.[9][10]

  • MTT Incubation : After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for a few hours (e.g., 3 hours). During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Formazan Solubilization : The MTT solution is removed, and a solvent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and potential biological mechanisms.

G cluster_synthesis Synthesis & Characterization cluster_cytotoxicity Cytotoxicity Assay (MTT) S1 2-Hydroxyquinoline- 3-carbaldehyde S3 Condensation (Ethanol, Reflux) S1->S3 S2 Primary Amine/ Hydrazide S2->S3 S4 Schiff Base Product S3->S4 S5 Spectroscopic Characterization (FT-IR, NMR, MS) S4->S5 C2 Compound Treatment (Varying Concentrations) S4->C2 C1 Cancer Cell Seeding (96-well plate) C1->C2 C3 Incubation (48-72h) C2->C3 C4 MTT Addition & Incubation C3->C4 C5 Formazan Solubilization (DMSO) C4->C5 C6 Absorbance Reading C5->C6 C7 IC50 Calculation C6->C7

Caption: General workflow from synthesis to in vitro cytotoxicity evaluation.

G Compound Quinoline Schiff Base Complex ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS CellCycle Cell Cycle Arrest (G2/M or G0/G1 Phase) Compound->CellCycle Mito Mitochondrial Pathway Activation ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation ↓ Cell Proliferation CellCycle->Proliferation

Caption: Proposed mechanisms of anticancer activity for quinoline Schiff bases.

References

A Comparative Guide to the Antimicrobial Efficacy of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the continued exploration and development of new antibacterial agents. Quinolone derivatives have long been a cornerstone in the treatment of bacterial infections, and ongoing research continues to yield novel compounds with enhanced efficacy and broader spectrums of activity. This guide provides an objective comparison of the antimicrobial performance of various quinoline derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of antimicrobial drug discovery.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of representative and novel quinoline derivatives against a panel of common Gram-positive and Gram-negative bacterial pathogens. Lower MIC values are indicative of greater antimicrobial potency.

Table 1: MIC Values (µg/mL) of Fluoroquinolone Derivatives against Bacterial Pathogens

Quinoline DerivativeEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
Ciprofloxacin 0.013 - 1[1]0.125 - 8[1][2]0.15 - >32[1]
Levofloxacin ≤ 0.06 - 2[1]0.06 - >8.0[1]0.5 - >512[1]
Moxifloxacin 4 - 8[2]0.064 - 0.5[1]1 - >32[1]

Table 2: MIC Values (µg/mL) of Novel Quinoline Derivatives against Bacterial Pathogens

Quinoline DerivativeStaphylococcus aureus (Gram-positive)Methicillin-resistant S. aureus (MRSA)Vancomycin-resistant Enterococci (VRE)
Compound 5d (Quinolone-coupled hybrid) 0.125 - 8[2]--
Compound 6c (Quinoline-2-one derivative) -0.75[3]0.75[3]
Compound 6l (Quinoline-2-one derivative) ---
Compound 6o (Quinoline-2-one derivative) ---
N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8) --4 (against VRE)[4]

Experimental Protocols

The determination of the antimicrobial spectrum and efficacy of quinoline derivatives relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][5] The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

  • Preparation of Quinolone Solutions: Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., water or dimethyl sulfoxide). These are then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[1]

  • Preparation of Bacterial Inoculum: A few colonies of the test bacterium are isolated from an agar plate and inoculated into a suitable broth medium, such as Tryptic Soy Broth.[8] The culture is incubated at 37°C until it reaches the logarithmic growth phase. The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[9][10] This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Inoculation and Incubation: Each well containing the serially diluted quinolone is inoculated with the standardized bacterial suspension. Positive control wells (containing bacteria and broth without the antibiotic) and negative control wells (containing only broth) are also included on each plate. The microtiter plates are then incubated at 35-37°C for 16-20 hours.[1]

  • MIC Determination: Following incubation, the MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth (i.e., the absence of turbidity).[1][11]

Disk Diffusion Method

Also known as the Kirby-Bauer test, this method is a qualitative or semi-quantitative technique used to determine the susceptibility of bacteria to antibiotics.[8][9]

  • Preparation of Mueller-Hinton Agar Plate: Mueller-Hinton agar is prepared and poured into petri dishes to a uniform depth of 4 mm.[10] The agar surface must be dry before inoculation.[8]

  • Preparation of Inoculum: A bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland turbidity standard.[9]

  • Inoculation of Agar Surface: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth.[8]

  • Placement of Antibiotic Disks: Paper disks impregnated with a standard concentration of the quinoline derivative are placed on the inoculated agar surface using sterile forceps. The disks should be pressed down gently to ensure complete contact with the agar.[8]

  • Incubation: The plates are incubated in an inverted position at 37°C for 18-24 hours.[9]

  • Interpretation of Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the quinoline derivative.[9]

Mandatory Visualization

Signaling Pathway of Quinolone Action

Quinolone derivatives exert their antimicrobial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. The following diagram illustrates the mechanism of action.

G cluster_bacterium Bacterial Cell quinolone Quinolone Derivative complex Quinolone-Enzyme-DNA Cleavage Complex quinolone->complex Binds to gyrase DNA Gyrase gyrase->complex topoIV Topoisomerase IV topoIV->complex dna Bacterial DNA dna->gyrase Targeted by dna->topoIV Targeted by replication_block Replication Fork Blockage complex->replication_block Causes ds_breaks Double-Strand DNA Breaks replication_block->ds_breaks Leads to sos_response SOS Response ds_breaks->sos_response Induces cell_death Bacterial Cell Death ds_breaks->cell_death Results in sos_response->cell_death If overwhelmed

Caption: Mechanism of action of quinolone derivatives targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for MIC Determination

The broth microdilution method is a standard and reproducible workflow for determining the Minimum Inhibitory Concentration of antimicrobial agents.

G start Start prep_quinoline Prepare Serial Dilutions of Quinolone Derivative start->prep_quinoline prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_quinoline->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Relationship of Quinolone Derivatives

The development of quinolone derivatives has progressed through generations, with structural modifications enhancing their antimicrobial spectrum and potency.

G gen1 1st Gen: Nalidixic Acid (Narrow Spectrum, Gram-negative) gen2 2nd Gen: Ciprofloxacin (Broader Spectrum, Improved Gram-negative) gen1->gen2 Fluorine at C6, Piperazine at C7 gen3 3rd Gen: Levofloxacin (Enhanced Gram-positive and Atypical Coverage) gen2->gen3 Modified C7 substituent novel Novel Derivatives (e.g., Quinolone-hybrids) (Targeting Resistant Strains) gen2->novel Structural Modifications gen4 4th Gen: Moxifloxacin (Broadest Spectrum, Anaerobic Coverage) gen3->gen4 Modified C7 and C8 substituents gen3->novel gen4->novel

Caption: Generational evolution and structure-activity relationships of quinolone derivatives.

References

Unveiling the Electronic Landscape: A Comparative DFT Study of 2-Hydroxyquinoline-3-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic properties of bioactive molecules is paramount for designing novel therapeutics. This guide provides a comparative analysis of the electronic characteristics of 2-hydroxyquinoline-3-carbaldehyde and its derivatives, leveraging data from Density Functional Theory (DFT) studies. By examining key quantum chemical descriptors, we can elucidate the structure-activity relationships that govern the behavior of this important class of compounds.

Comparative Analysis of Electronic Properties

The electronic properties of quinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline ring. DFT calculations provide a powerful tool to quantify these effects. Below is a comparison of calculated electronic properties for this compound and its analogs.

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Chloroquinoline-3-carboxaldehydeB3LYP/6–311++G(d,p)--4.430[1]
5,7-dichloro-8-hydroxyquinoline-2-carbaldehydeDFT/TD-DFT---[2]

Note: Specific HOMO and LUMO energy values for 2-chloroquinoline-3-carboxaldehyde and the HOMO-LUMO gap for 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde were not explicitly stated in the provided search results, but the studies confirmed their calculation.

The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a molecule is more reactive and less stable. In the case of 2-chloroquinoline-3-carboxaldehyde, the calculated HOMO-LUMO gap is 4.430 eV.[1] This value provides a benchmark for comparison with other derivatives. For instance, studies on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde also validate the use of DFT to compute these band gap energies to understand chemical stability and charge transport.[2]

The Impact of Substitution on Electronic Properties

The introduction of different functional groups onto the quinoline scaffold can significantly alter the electronic properties. For example, the presence of electron-withdrawing groups like chlorine atoms, as seen in the compared molecules, is expected to lower both the HOMO and LUMO energy levels. This, in turn, influences the HOMO-LUMO gap and, consequently, the molecule's reactivity and spectral properties.

A comparative guide on 2-Methyl-8-quinolinecarboxaldehyde and its analogs highlights that the choice of DFT functional (e.g., B3LYP) can influence the calculated bond lengths and that the introduction of an aldehyde group has a significant impact on electronic properties due to its electron-withdrawing nature.

Experimental Protocols: A Look into the Methodology

The data presented in this guide is derived from computational studies employing DFT. A typical workflow for such an analysis is outlined below.

Computational Details

The electronic properties of the quinoline derivatives were investigated using DFT calculations. For 2-chloroquinoline-3-carboxaldehyde, the B3LYP functional with the 6–311++G(d,p) basis set was employed.[1] This level of theory is widely used for obtaining reliable geometries and electronic properties of organic molecules. The calculations are typically performed using software packages like Gaussian.

The general workflow for these computational studies involves:

  • Geometry Optimization: The initial structure of the molecule is optimized to find its most stable energetic conformation.

  • Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Key electronic properties such as HOMO and LUMO energies, and the resulting energy gap are calculated at the optimized geometry.

DFT_Workflow cluster_input Input cluster_dft_calculation DFT Calculation cluster_output Output Mol_Structure Molecular Structure Geo_Opt Geometry Optimization Mol_Structure->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Optimized_Geo Optimized Geometry Geo_Opt->Optimized_Geo Elec_Prop Electronic Property Calculation Freq_Calc->Elec_Prop Vib_Freq Vibrational Frequencies Freq_Calc->Vib_Freq HOMO_LUMO HOMO/LUMO Energies Elec_Prop->HOMO_LUMO Energy_Gap Energy Gap Elec_Prop->Energy_Gap

A typical workflow for DFT calculations of molecular electronic properties.

This guide serves as a starting point for researchers interested in the electronic properties of this compound and its derivatives. The comparative data, while not exhaustive for the parent molecule itself, provides valuable insights into the structure-property relationships within this class of compounds, paving the way for the rational design of new molecules with tailored electronic and biological activities. Further dedicated DFT studies on this compound are encouraged to expand upon the foundational data presented here.

References

Comparative Analysis of 2-Hydroxyquinoline-3-carbaldehyde Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state structures of 2-hydroxyquinoline-3-carbaldehyde and its derivatives is crucial for understanding their chemical behavior and for the rational design of new therapeutic agents and functional materials. This guide provides a comparative overview of the X-ray crystal structure analyses of this important class of compounds, presenting key crystallographic data, detailed experimental protocols, and a generalized workflow for their structural elucidation.

The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds and pharmaceuticals.[1][2][3] The introduction of a hydroxyl group at the 2-position and a carbaldehyde group at the 3-position creates a versatile building block, this compound, which is known for its potential in medicinal chemistry, including anticancer and antioxidant applications.[4][5] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, governs their intermolecular interactions and, consequently, their physical properties and biological activity.

This guide focuses on the comparative analysis of the crystal structures of this compound derivatives and their close analogs, such as the 2-chloro and 2-methoxy substituted quinoline-3-carbaldehydes. While a comprehensive dataset for a series of 2-hydroxy derivatives is not available in a single source, analysis of related structures provides valuable insights into the influence of substituent changes on the molecular geometry and crystal packing.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of 2-substituted-quinoline-3-carbaldehyde derivatives. This data allows for a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Selected Quinoline-3-carbaldehyde Derivatives

Parameter2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline[6]2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline[6]ethyl 2,4-dichloroquinoline-3-carboxylate[6]2-Methoxyquinoline-3-carbaldehyde[7]2-Chlorobenzo[h]quinoline-3-carbaldehyde[8]
Empirical Formula C₁₆H₁₂ClN₃C₁₁H₁₀ClN₃OC₁₂H₉Cl₂NO₂C₁₁H₉NO₂C₁₄H₈ClNO
Formula Weight 281.74235.67270.10187.19241.67
Crystal System MonoclinicOrthorhombicMonoclinicMonoclinicNot specified
Space Group CcPnmaP2₁/cP2₁/cNot specified
a (Å) 22.028(4)3.8949(2)8.4320(3)8.8206(6)Not specified
b (Å) 7.9791(12)12.0510(5)11.2340(4)4.8446(3)Not specified
c (Å) 8.3534(12)21.9910(9)12.8760(5)21.6828(14)Not specified
α (°) 90909090Not specified
β (°) 90909090.612(4)Not specified
γ (°) 90909090Not specified
Volume (ų) Not specifiedNot specifiedNot specified926.50(10)Not specified
Z Not specifiedNot specifiedNot specified4Not specified
R-factor Not specifiedNot specifiedNot specified0.0440.041

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a series of well-defined steps, from the synthesis of the compound to the final refinement of its crystal structure.

Synthesis of this compound Derivatives

The synthesis of the parent this compound is often achieved through the Vilsmeier-Haack reaction of acetanilide.[9] Derivatives can be prepared by using appropriately substituted anilines as starting materials or by further chemical modification of the parent compound. For instance, Schiff base derivatives are synthesized by the condensation of the carbaldehyde group with various primary amines.[10][11][12]

A general procedure for the synthesis of 2-chloroquinoline-3-carbaldehyde, a common precursor, involves the treatment of the corresponding N-arylacetamide with a Vilsmeier-Haack reagent prepared from phosphorus oxychloride and N,N-dimethylformamide.[8][9]

Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, acetone, and dimethylformamide (DMF). The choice of solvent and the rate of evaporation are critical factors that influence the size and quality of the crystals.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.[7] The diffraction data is then processed to yield a set of structure factors.

The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. Specialized software packages are used for data collection, processing, structure solution, and refinement.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Analysis cluster_analysis Structural Analysis start Starting Materials (e.g., Acetanilide derivatives) reaction Chemical Reaction (e.g., Vilsmeier-Haack) start->reaction purification Purification (e.g., Recrystallization) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement bond_analysis Analysis of Bond Lengths & Angles refinement->bond_analysis packing_analysis Analysis of Crystal Packing & Interactions refinement->packing_analysis comparison Comparison with Related Structures bond_analysis->comparison packing_analysis->comparison

A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

Logical Comparison of Structural Features

The substitution pattern on the quinoline ring significantly influences the molecular conformation and the intermolecular interactions observed in the crystal lattice.

logical_comparison core This compound Core sub_H Parent Compound (2-OH) sub_Cl 2-Chloro Derivative sub_OMe 2-Methoxy Derivative sub_Schiff Schiff Base Derivatives prop_H_bond Intra/Intermolecular Hydrogen Bonding sub_H->prop_H_bond Strong H-bonding (OH group) prop_steric Steric Hindrance sub_Cl->prop_steric Electron-withdrawing, moderate size prop_electronic Electronic Effects (Inductive/Resonance) sub_Cl->prop_electronic Electron-withdrawing, moderate size sub_OMe->prop_H_bond Electron-donating, larger size, weak H-bond acceptor sub_OMe->prop_steric Electron-donating, larger size, weak H-bond acceptor sub_OMe->prop_electronic Electron-donating, larger size, weak H-bond acceptor prop_pi_stack π-π Stacking Interactions sub_Schiff->prop_pi_stack Extended conjugation, increased steric bulk sub_Schiff->prop_steric Extended conjugation, increased steric bulk prop_packing Crystal Packing Polymorphism prop_H_bond->prop_packing prop_pi_stack->prop_packing prop_steric->prop_packing prop_electronic->prop_packing

Logical comparison of how different substituents influence molecular interactions and crystal packing.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyquinoline-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Hydroxyquinoline-3-carbaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with general best practices for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether as a pure compound, in solution, or as contaminated labware, must adhere to hazardous waste regulations.

Step 1: Waste Identification and Segregation

  • Pure Compound (Unused/Expired): Treat as hazardous chemical waste.

  • Solutions: Collect all solutions containing this compound in a designated, compatible liquid waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, weighing paper, and other labware, must be disposed of as solid hazardous waste.

Step 2: Waste Containment

  • Solid Waste: Carefully sweep or transfer the solid material into a clearly labeled, sealable, and chemically compatible container. Minimize dust generation during this process.

  • Liquid Waste: Pour liquid waste into a designated hazardous waste container, ensuring the container material is compatible with the solvent used. It is recommended to leave at least 10% headspace in the container to accommodate vapor expansion.

  • Contaminated Labware: Place all contaminated disposable items into a designated solid hazardous waste container.

Step 3: Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory, awaiting pickup by your institution's Environmental Health & Safety (EHS) department.

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation. The recommended method for the final disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]

Prohibited Actions:

  • Do NOT dispose of this compound down the drain.[1][2]

  • Do NOT dispose of this chemical in the regular trash.

  • Do NOT allow the chemical to enter the environment.[1][3]

Management of Empty Containers

Empty containers that once held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate from this process must be collected and treated as hazardous liquid waste.[1] After thorough rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling, as permitted by local regulations.[1]

Summary of Disposal Procedures

Waste TypeHandling and Collection ProcedureContainer RequirementsFinal Disposal Method
Solid this compound Use spark-proof tools and avoid dust formation. Sweep up and place in a designated waste container.[1]Tightly sealed, suitable container labeled "Hazardous Waste" with the chemical name.[1]Arrange for disposal at an approved waste disposal plant (e.g., licensed chemical incinerator).[1][4]
Contaminated Labware & Debris Collect all contaminated items (gloves, wipes, etc.) promptly. Avoid contact with skin and eyes.Place in a suitable, closed, and labeled hazardous waste container.[1]Dispose of contents at an approved waste disposal plant.[1][4]
Liquid Solutions Collect in a designated, compatible liquid waste container. Do not mix with incompatible waste streams.Sealable, chemically compatible container labeled "Hazardous Waste" with the chemical name and solvent.Arrange for disposal through your institution's hazardous waste program.
Empty Chemical Containers Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste.[1]N/APuncture to prevent reuse and dispose of in a sanitary landfill or recycle if permitted.[1]
Accidental Spills Evacuate personnel and remove ignition sources. Use personal protective equipment. Sweep up spilled material and place in a container for disposal.[1]Suitable, closed container for disposal.Treat as solid this compound waste. Dispose of at an approved waste disposal plant.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_start Waste Generation cluster_identification Waste Identification cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated identify Identify Waste Type start->identify solid_waste Solid Waste (Pure compound, contaminated labware) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify->liquid_waste Liquid label_waste Label Container: 'Hazardous Waste' Chemical Name Date solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs final_disposal Dispose via Approved Hazardous Waste Facility contact_ehs->final_disposal

References

Safeguarding Your Research: Personal Protective Equipment for Handling 2-Hydroxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxyquinoline-3-carbaldehyde. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data, it is harmful if swallowed and causes serious eye irritation.[1][2] Some related compounds may also cause skin and respiratory irritation.[3] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Protection Type Specific Equipment Standard Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles.[4]OSHA 29 CFR 1910.133 or EN 166[4][5]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6]EN 374[4]Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated.[7]
Body Laboratory coat.[4]---Protects skin and personal clothing from spills and contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[5][7]---Minimizes the inhalation of the powder, which can cause respiratory irritation.[3] For large quantities or when engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal procedures are crucial for laboratory safety and environmental responsibility. Quinoline derivatives should be treated as hazardous waste and disposed of according to institutional and local regulations.[4][6][8]

Experimental Protocol: Safe Handling Procedure
  • Preparation : Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.[4] Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder form to minimize dust inhalation.[5][7][9]

  • Weighing and Transfer : When weighing the powder, do so within the fume hood or a ventilated enclosure.[7] Use a spatula to transfer the powder in small amounts to prevent spillage.[9] Avoid pouring the powder directly from the bottle.[9]

  • In Solution : When working with the compound in a solution, handle it over disposable bench covers to easily manage any spills.[9]

  • Cleaning : After handling, wash your hands thoroughly.[10] Decontaminate the work area using appropriate cleaning agents. Wet cleaning methods or HEPA vacuuming are effective for powders.[9]

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[5]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[4][6]

  • Waste Segregation :

    • Solid Waste : Collect any solid this compound and contaminated disposable items (e.g., gloves, weighing paper) in a clearly labeled hazardous waste container.[6]

    • Liquid Waste : Collect any solutions containing the compound in a designated liquid hazardous waste container.[6]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[6]

  • Disposal : Arrange for the pickup and proper disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[6] Do not dispose of this chemical in the regular trash or down the drain.[4][6]

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and the decision-making process for PPE selection, the following diagrams are provided.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent weigh Weigh Solid in Ventilated Enclosure prep_vent->weigh transfer Transfer with Spatula weigh->transfer dissolve Prepare Solution over Bench Cover transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate wash Wash Hands Thoroughly decontaminate->wash segregate Segregate Solid & Liquid Waste wash->segregate label_waste Label as Hazardous Waste segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Safe handling workflow for this compound.

start Start: Handling This compound is_solid Is the chemical in solid/powder form? start->is_solid is_splash_risk Is there a significant splash risk? is_solid->is_splash_risk No ppe_respirator Use Fume Hood or Wear Respirator is_solid->ppe_respirator Yes ppe_goggles Wear Chemical Splash Goggles is_splash_risk->ppe_goggles Yes ppe_standard Standard PPE: Lab Coat, Gloves, Safety Glasses is_splash_risk->ppe_standard No ppe_respirator->is_splash_risk ppe_goggles->ppe_standard end Proceed with Task ppe_standard->end

Caption: Decision-making for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.